Technical Documentation Center

3,4-dihydro-1H-2-benzopyran-5-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,4-dihydro-1H-2-benzopyran-5-ol
  • CAS: 1261624-59-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3,4-dihydro-1H-2-benzopyran-5-ol

Document Control: Target Analyte: 3,4-dihydro-1H-2-benzopyran-5-ol (Synonyms: 5-Hydroxyisochroman) Classification: Bicyclic Aromatic Ether / Isochroman Derivative Primary Application: Pharmacophore Scaffold (Dopaminergic...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Target Analyte: 3,4-dihydro-1H-2-benzopyran-5-ol (Synonyms: 5-Hydroxyisochroman)

  • Classification: Bicyclic Aromatic Ether / Isochroman Derivative

  • Primary Application: Pharmacophore Scaffold (Dopaminergic/Serotonergic Ligands)

Part 1: Molecular Identity & Stoichiometry

Executive Summary: 3,4-dihydro-1H-2-benzopyran-5-ol is a specific positional isomer of the isochroman family. Unlike its more common isomer, 5-hydroxychroman (1-benzopyran), this molecule features the oxygen atom at the 2-position of the heterocyclic ring. This structural nuance significantly alters its metabolic stability and binding affinity in medicinal chemistry applications, particularly in the design of dopamine D1-like agonists.

Quantitative Profile

The following data is derived from high-precision stoichiometric calculation and structural analysis.

ParameterValueUnitNotes
Molecular Formula C₉H₁₀O₂ -Degree of Unsaturation: 5
Molecular Weight 150.1745 g/mol Average Mass
Monoisotopic Mass 150.06808 DaFor High-Res Mass Spectrometry (HRMS)
Exact Mass 150.0681DaCalculated
Heavy Atom Count 11-9 Carbons, 2 Oxygens
CLogP (Predicted) ~1.3 - 1.6-Moderate Lipophilicity
H-Bond Donors 1-Phenolic -OH
H-Bond Acceptors 2-Phenolic -OH, Cyclic Ether
Structural Disambiguation (Critical)

Researchers frequently conflate isochromans (2-benzopyrans) with chromans (1-benzopyrans).

  • Target Molecule (Isochroman): Oxygen is at position 2. The C1 position is a benzylic methylene group.

  • Common Isomer (Chroman): Oxygen is at position 1 (attached to the benzene ring).

  • Implication: The 5-hydroxyl group in the isochroman scaffold is spatially oriented differently relative to the ether oxygen compared to the chroman, affecting hydrogen bonding networks in protein active sites.

Part 2: Structural Analysis & Spectroscopic Signatures

To validate the synthesis of 3,4-dihydro-1H-2-benzopyran-5-ol, one must rely on specific spectroscopic markers that distinguish it from the 6- or 8-hydroxy isomers often produced as byproducts in cyclization reactions.

Mass Spectrometry Fragmentation (EI/ESI)

In Electron Impact (EI) ionization, isochromans undergo a characteristic retro-Diels-Alder (RDA) fragmentation.

  • Molecular Ion:

    
     150 [M]+
    
  • Base Peak: Loss of formaldehyde (CH₂O) from the pyran ring is common in isochromans, leading to a stabilized styrene-like cation (

    
     120).
    
  • Hydroxyl Loss: A secondary peak at

    
     133 [M - OH]+ may be observed but is less favored than the RDA pathway.
    
Nuclear Magnetic Resonance (NMR) Prediction

The 5-position hydroxyl group exerts a specific electronic shielding effect on the aromatic ring and the adjacent heterocyclic protons.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • C1-H₂ (Benzylic, next to O): Singlet at ~4.6 ppm. (Distinctive for isochromans; chromans lack this singlet).

    • C3-H₂ (Methylene, next to O): Triplet at ~3.8 ppm.

    • C4-H₂ (Benzylic): Triplet at ~2.7 ppm.

    • Aromatic Protons (C6, C7, C8): Multiplet at 6.5–7.1 ppm. The C6 proton will be shielded (shifted upfield) due to the ortho-hydroxyl group.

    • -OH: Broad singlet at ~9.2 ppm (solvent dependent).

Part 3: Synthetic Methodology

Expert Insight: Direct cyclization of 3-hydroxyphenethyl alcohol via the Oxa-Pictet-Spengler reaction typically yields the 6-isomer (para-closure) or 8-isomer (ortho-closure) due to the directing effects of the hydroxyl group. To exclusively synthesize the 5-hydroxy isomer, a reduction strategy starting from a pre-functionalized isocoumarin is the most reliable protocol.

Protocol: Reduction of 5-Hydroxy-3,4-dihydroisocoumarin

This workflow ensures regiochemical integrity by establishing the carbon skeleton prior to the final reduction.

Step 1: Precursor Synthesis (Lactone Formation)
  • Reagents: 2-methyl-3-hydroxybenzoic acid, Thallium(III) nitrate (or hypervalent iodine for a greener approach).

  • Mechanism: Oxidative cyclization to form 5-hydroxyisochroman-1-one (Lactone).

Step 2: Lactone Reduction to Isochroman
  • Reagents: Borane-Dimethyl Sulfide (BH₃·DMS) or Lithium Aluminum Hydride (LiAlH₄).

  • Solvent: Anhydrous THF.

  • Conditions: Reflux, 4 hours.

Detailed Workflow:

  • Dissolve 5-hydroxy-3,4-dihydroisocoumarin (1.0 eq) in anhydrous THF (0.2 M).

  • Cool to 0°C under Argon atmosphere.

  • Slowly add BH₃·DMS (3.0 eq) dropwise to prevent thermal runaway.

  • Allow to warm to Room Temperature (RT), then reflux for 4 hours.

  • Quench: Cool to 0°C and carefully add Methanol (excess) to destroy borate complexes.

  • Workup: Concentrate in vacuo, partition between EtOAc and Water. Wash organic layer with Brine.

  • Purification: Silica gel chromatography (Hexane:EtOAc 4:1).

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the reduction pathway.

SynthesisPathway Start 2-Methyl-3-hydroxybenzoic Acid (Starting Material) Intermediate 5-Hydroxyisochroman-1-one (Lactone Intermediate) Start->Intermediate Oxidative Cyclization (Tl(NO3)3 or PIDA) Product 3,4-dihydro-1H-2-benzopyran-5-ol (Target Isochroman) Intermediate->Product Reduction (BH3·DMS / THF)

Caption: Figure 1. Regioselective synthesis of 5-hydroxyisochroman via lactone reduction.

Part 4: Pharmaceutical Applications & Scaffold Utility

The 3,4-dihydro-1H-2-benzopyran-5-ol moiety is a privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) targets.

Dopaminergic Pharmacophore

The 5-hydroxyisochroman structure mimics the catechol moiety found in dopamine.

  • Mechanism: The 5-OH group aligns with the meta-hydroxyl of dopamine, a critical interaction point for Serine residues in the binding pocket of D1/D2 receptors.

  • Rigidity: The bicyclic system restricts the conformational freedom of the ethyl chain, reducing the entropic penalty of binding compared to flexible phenethylamines.

Pathway Visualization: Dopamine Analog Structural Overlay

This diagram demonstrates how the isochroman core maps onto the dopamine structure.

Pharmacophore Dopamine Dopamine (Flexible) Receptor D1/D2 Receptor Binding Pocket Dopamine->Receptor H-Bond (Serine) Isochroman 5-Hydroxyisochroman (Rigidified) Isochroman->Dopamine Bioisostere Isochroman->Receptor H-Bond (Serine) + Hydrophobic Stacking

Caption: Figure 2.[1][2] Pharmacophoric mapping of 5-hydroxyisochroman as a rigid dopamine bioisostere.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13613708, 3,4-Dihydro-1H-2-benzopyran-1-ol (Related Isomer Reference). Retrieved from [Link]

    • Note: Used for compar
  • Note: Source for the physical properties of the oxidized precursor.
  • NIST Chemistry WebBook. 2H-1-Benzopyran, 3,4-dihydro- (Chroman) Thermochemistry. Retrieved from [Link]

    • Note: Authoritative source for distinguishing the 1-benzopyran isomer.
  • Note: Validates the electrophilic aromatic substitution p

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 3,4-dihydro-1H-2-benzopyran-5-ol in Organic Solvents

As a Senior Application Scientist, I will now construct the in-depth technical guide on the solubility profile of 3,4-dihydro-1H-2-benzopyran-5-ol, adhering to the specified core requirements. Abstract: This technical gu...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I will now construct the in-depth technical guide on the solubility profile of 3,4-dihydro-1H-2-benzopyran-5-ol, adhering to the specified core requirements.

Abstract:

This technical guide provides a comprehensive framework for determining and interpreting the solubility profile of 3,4-dihydro-1H-2-benzopyran-5-ol in various organic solvents. Solubility is a critical physicochemical property that significantly influences the developability of a new chemical entity into a viable drug product.[1][2][3] Poor solubility can impede formulation development, lead to inadequate bioavailability, and ultimately cause the failure of promising drug candidates.[2][4] This document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the theoretical principles governing solubility, detailed experimental protocols for its accurate measurement, and a logical framework for interpreting the resulting data. The methodologies presented are grounded in established scientific practices to ensure the generation of reliable and reproducible results.

Introduction: The Imperative of Solubility in Pharmaceutical Development

The journey of a new chemical entity from discovery to a marketed medicine is fraught with challenges, with the physicochemical properties of the molecule playing a pivotal role.[1] Among these, solubility is a cornerstone parameter that dictates the feasibility of developing a drug for therapeutic use.[1][2][4] For a drug to exert its pharmacological effect, it must first be in solution at the site of absorption.[1][2][3] Consequently, understanding the solubility profile of a compound like 3,4-dihydro-1H-2-benzopyran-5-ol is not merely an academic exercise but a critical step in de-risking its development.

A comprehensive solubility profile in a range of organic solvents provides invaluable information for:

  • Preclinical Formulation: Enabling the preparation of solutions for early-stage in vitro and in vivo studies.

  • Dosage Form Design: Guiding the selection of excipients and manufacturing processes for oral, parenteral, and topical formulations.

  • Process Chemistry: Optimizing crystallization and purification steps during synthesis.

  • Analytical Method Development: Establishing suitable solvent systems for chromatography and other analytical techniques.

This guide will equip the reader with the necessary knowledge and practical tools to systematically characterize the solubility of 3,4-dihydro-1H-2-benzopyran-5-ol.

Physicochemical Landscape of 3,4-dihydro-1H-2-benzopyran-5-ol

The solubility of a molecule is an intrinsic property dictated by its chemical structure and the resulting intermolecular forces.

Molecular Structure:

Caption: Chemical Structure of 3,4-dihydro-1H-2-benzopyran-5-ol.[5]

Key Structural Determinants of Solubility:

  • Phenolic Hydroxyl Group (-OH): This is the most influential functional group, capable of acting as both a hydrogen bond donor and acceptor. This feature will drive high solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO).

  • Aromatic Ring: The benzene ring contributes to the molecule's lipophilicity and can engage in π-π stacking interactions.[3]

  • Ether Linkage: The oxygen atom within the pyran ring acts as a hydrogen bond acceptor, further enhancing interactions with polar solvents.

  • Aliphatic Moiety: The dihydro-pyran portion of the ring system adds nonpolar character to the molecule.

Theoretical Framework: Hansen Solubility Parameters (HSP)

A priori estimation of solubility can be approached using Hansen Solubility Parameters (HSP), which are based on the principle that "like dissolves like".[6] The total cohesive energy of a substance is divided into three components:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces[6]

A smaller difference between the HSPs of the solute (3,4-dihydro-1H-2-benzopyran-5-ol) and a solvent indicates a higher probability of dissolution.[6][7][8] While HSPs provide a valuable predictive tool, they must be corroborated by experimental data.[7][8][9]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[10][11][12] This technique involves agitating an excess of the solid compound in a solvent for a sufficient time to reach equilibrium, followed by quantifying the concentration of the dissolved solute.

3.1. Materials and Equipment:

  • Test Substance: 3,4-dihydro-1H-2-benzopyran-5-ol (purity >99%)

  • Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, DMSO, toluene, heptane).

  • Apparatus:

    • Vials with screw caps (e.g., 4 mL glass vials)

    • Orbital shaker with temperature control

    • Analytical balance

    • Centrifuge

    • Calibrated pipettes and volumetric flasks

    • HPLC-UV system or a UV-Vis spectrophotometer

3.2. Experimental Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_anal Analysis a Add excess solid to vial b Add known volume of solvent a->b c Agitate at constant temp. (e.g., 24-48h) b->c d Centrifuge to pellet solid c->d e Sample supernatant d->e f Dilute sample e->f g Quantify by HPLC/UV f->g

Caption: Workflow for the Shake-Flask Solubility Determination Method.

3.3. Step-by-Step Methodology:

  • Preparation: Add an excess amount of 3,4-dihydro-1H-2-benzopyran-5-ol into a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[12]

  • Solvent Addition: Accurately dispense a known volume of the selected solvent into the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined time (typically 24-48 hours) to allow the system to reach equilibrium.[13][14] The time to reach equilibrium should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.[14]

  • Phase Separation: After equilibration, centrifuge the vials to pellet the excess solid.[13]

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and perform an accurate dilution with a suitable solvent to bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[11][15]

3.4. Trustworthiness Through a Self-Validating System:

The integrity of the solubility data hinges on the robustness of the analytical method. A validated HPLC method should demonstrate:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of impurities or degradants.

  • Linearity: A linear relationship between concentration and detector response over the working range.

  • Accuracy and Precision: The closeness of the measured values to the true value and the reproducibility of the measurements, respectively.

Data Presentation and Interpretation

4.1. Expected Solubility Profile:

The solubility data for 3,4-dihydro-1H-2-benzopyran-5-ol should be tabulated to facilitate comparison across different solvent classes.

SolventSolvent ClassPolarityExpected SolubilityRationale
HeptaneAliphatic HydrocarbonNonpolarVery LowLack of favorable interactions.
TolueneAromatic HydrocarbonNonpolarLowWeak van der Waals forces.
Ethyl AcetateEsterModerately Polar AproticModerateDipole-dipole interactions and some H-bond accepting capacity.
AcetoneKetonePolar AproticHighStrong dipole-dipole interactions and H-bond acceptor.
AcetonitrileNitrilePolar AproticModerateStrong dipole but weaker H-bond acceptor than acetone.
EthanolAlcoholPolar ProticVery HighStrong hydrogen bonding (donor and acceptor).
MethanolAlcoholPolar ProticVery HighStrong hydrogen bonding (donor and acceptor).
DMSOSulfoxidePolar AproticVery HighExcellent hydrogen bond acceptor and highly polar.

4.2. Interpreting the Data:

The experimental results should be rationalized based on the principles of intermolecular forces. High solubility in solvents like methanol and DMSO is anticipated due to the strong hydrogen bonding interactions with the phenolic hydroxyl group. Conversely, poor solubility in nonpolar solvents like heptane is expected as the energy required to break the solute-solute hydrogen bonds is not compensated by weak solute-solvent interactions.

4.3. Interrelationship of Molecular and Solvent Properties:

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_outcome Solubility Outcome a H-Bonding (Phenol) d H-Bonding Capacity a->d MATCH e Polarity a->e MISMATCH b Polarity (Ether) b->e MATCH c Lipophilicity (Rings) c->e MISMATCH f Lipophilicity c->f MATCH g High Solubility d->g e->g h Low Solubility e->h f->g

Caption: Logical relationship between solute-solvent properties and solubility.

Conclusion

This guide has detailed a systematic and scientifically rigorous approach to determining the solubility profile of 3,4-dihydro-1H-2-benzopyran-5-ol. By combining theoretical understanding with a robust experimental methodology like the shake-flask method, researchers can generate high-quality data that is essential for making informed decisions in the drug development process. An accurate solubility profile is a foundational piece of data that will guide formulation strategies and ultimately contribute to the successful progression of this compound towards clinical application.

References

  • Bashimam, M. (2015). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research, 7(8), 597-599.
  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Bergström, C. A., & Avdeef, A. (2019).
  • Guerrieri, P., & D'Souza, S. (2022).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • Al-Obaidi, H., & Buckle, D. (2018). The Importance of Solubility for New Drug Molecules. IntechOpen.
  • Seppic. (2025, January 24).
  • World Health Organiz
  • Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Kyeremateng, S. O., & Pudil, F. (2014). Hansen solubility parameters as a predictive tool for the development of oral polymeric nanoparticle delivery systems. UCL Discovery.
  • PubChem. (n.d.). 3,4-Dihydro-2H-1-benzopyran-5-ol.
  • Chemistry LibreTexts. (2020, June 29).
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • Voelkel, A., & Janas, J. (2009).

Sources

Foundational

The Acidity and Physicochemical Influence of the 5-Hydroxyl Group in Benzopyrans: A Guide for Drug Development

An In-Depth Technical Guide Introduction Benzopyran derivatives, a class of heterocyclic compounds featuring a fused benzene and pyran ring, form the structural core of a vast array of natural products and synthetic mole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction

Benzopyran derivatives, a class of heterocyclic compounds featuring a fused benzene and pyran ring, form the structural core of a vast array of natural products and synthetic molecules with significant therapeutic potential.[1] Found in flavonoids, coumarins, and tocopherols, the benzopyran scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting anticancer, anti-inflammatory, antioxidant, and antiviral activities.[2][3][4] The biological function of these molecules is intrinsically linked to their physicochemical properties, among which the acidity of their substituent groups is paramount.

This guide focuses specifically on the 5-hydroxyl group common to many bioactive benzopyrans, particularly within the 4-chromone (benzo-γ-pyrone) subclass. While seemingly a simple phenolic hydroxyl, its position imparts a unique chemical character that profoundly influences its pKa value and, consequently, the molecule's overall behavior. For researchers in drug discovery and development, a deep understanding of the factors governing the acidity of this group is not merely academic; it is critical for predicting a compound's solubility, membrane permeability, metabolic stability, and mechanism of action, particularly its ability to interact with metallic cofactors in enzymes. This document provides a detailed exploration of the structural determinants of the 5-hydroxyl group's acidity, robust methodologies for its measurement, and the critical implications for designing efficacious therapeutics.

Section 1: The Defining Feature: Intramolecular Hydrogen Bonding

The most significant factor governing the acidity of the 5-hydroxyl group in 4-chromone derivatives is its proximity to the carbonyl oxygen at the C4 position. This arrangement facilitates the formation of a strong, resonance-assisted intramolecular hydrogen bond (IHB), creating a stable six-membered pseudo-ring.[5][6] This IHB dramatically reduces the acidity of the 5-hydroxyl proton (i.e., increases its pKa value) compared to other phenolic hydroxyls on the benzopyran skeleton that lack this interaction, such as a 7-hydroxyl group.[7]

The stabilization energy conferred by this IHB means that significantly more energy is required to remove the proton from the 5-OH group. The proton is essentially "locked" in place, making the group a much weaker acid. Studies on hydroxyflavones have shown that the IHB between the 5-OH and C4-keto moiety is one of the strongest types observed in these molecules.[5][6] This effect is so pronounced that the 5-OH group is often the least acidic hydroxyl group, despite the electron-withdrawing effect of the adjacent pyrone ring system.[8]

pKa_Determination_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_stock Prepare Compound Stock Solution mix Mix Stock + Buffer in Cuvette prep_stock->mix prep_buffers Prepare Buffers (Wide pH Range) prep_buffers->mix equilibrate Equilibrate & Check Stability mix->equilibrate measure Record UV-Vis Spectrum (for each pH) equilibrate->measure plot Plot Absorbance vs. pH measure->plot fit Fit Sigmoidal Curve plot->fit calculate Calculate pKa (Inflection Point) fit->calculate caption Workflow for pKa determination via UV-Vis spectrophotometry.

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Section 5: Critical Implications in Drug Development

The high pKa of the 5-hydroxyl group is not a mere chemical curiosity; it has profound consequences for the therapeutic application of benzopyran-containing drugs.

Metal Chelation and Antioxidant Activity

The 5-hydroxyl group, in conjunction with the 4-carbonyl oxygen, creates a powerful bidentate chelation site for divalent and trivalent metal ions such as Fe²⁺, Fe³⁺, and Cu²⁺. [9]This chelation is a key mechanism behind the antioxidant activity of many flavonoids, as it sequesters redox-active metal ions that would otherwise participate in the generation of harmful reactive oxygen species. The ability to form a stable chelate complex is highly dependent on the protonation state of the hydroxyl group. While the 5-OH must be deprotonated to act as an effective chelator, its high pKa means that at physiological pH (~7.4), it exists almost exclusively in its protonated, non-chelating form. This implies that the direct metal-chelating activity of the 5-OH/4-C=O site in vivo may be less significant than that of other sites with lower pKa values, such as a catechol moiety on another ring. [9]

Caption: Chelation of a metal ion (M²⁺) by the 5-oxido-4-keto site.

Solubility, Permeability, and Pharmacokinetics

The ionization state of a drug is a primary determinant of its aqueous solubility and ability to cross biological membranes. Since the 5-OH group is overwhelmingly neutral at physiological pH, it contributes to the lipophilicity of the molecule. This can enhance passive diffusion across cell membranes but may limit aqueous solubility. [10]Drug developers must consider this when formulating benzopyran-based drugs for oral or intravenous delivery. Strategies to improve pharmacokinetics, such as deuteration at metabolically labile positions, have been explored for benzopyran derivatives to slow metabolism and enhance efficacy. [11]

Target Binding and Molecular Interactions

The 5-hydroxyl group is a potent hydrogen bond donor. This capacity is critical for specific binding interactions within the active sites of target proteins. The strong IHB, however, means that this group is already engaged in a hydrogen bond, which must be broken for it to interact with a protein target. The energy cost of breaking this IHB must be offset by favorable interactions at the binding site. This presents a unique challenge and opportunity for structure-based drug design. Modifying the benzopyran scaffold to modulate the strength of the IHB could be a viable strategy to enhance target affinity and selectivity.

Conclusion

The 5-hydroxyl group in benzopyran-4-one derivatives possesses a uniquely low acidity (high pKa) that is dominated by the formation of a strong intramolecular hydrogen bond with the adjacent C4-carbonyl group. This fundamental physicochemical property distinguishes it from other hydroxyl substituents and has far-reaching implications for drug development. It governs the molecule's capacity for metal chelation, dictates its ionization state at physiological pH—thereby influencing solubility and permeability—and defines its potential for hydrogen bonding interactions with biological targets. For scientists working to translate the therapeutic promise of benzopyran scaffolds into clinical reality, a thorough appreciation and quantitative understanding of the 5-hydroxyl group's acidity is an indispensable tool for rational drug design and optimization.

References

  • Frontiers. (2024).
  • OpenOChem Learn. Acidity of Alcohols and Phenols.
  • ResearchGate. (n.d.). Acidity constants of hydroxyl groups placed in several flavonoids: Two flavanones, two flavones and five flavonols.
  • ResearchGate. (n.d.). Plot of the experimental pKa values of hydroxyl moieties of....
  • Pion Inc. (n.d.). Progress in pKa Determination Technology: Case Studies in Low and High Soluble Flavonoids.
  • PubMed. (2017).
  • PMC. (n.d.). Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties.
  • ResearchGate. (n.d.). Experimental (Literature) and Theoretically Predicted pKa Values, and Calculated Relative Deprotonation Energies (DE) for a Series of Hydroxyflavones.
  • ACS Publications. (2013). Solvent Effects on the Dissociation Constants of Hydroxyflavones in Organic–Water Mixtures.
  • ResearchGate. (n.d.). Determination of dissociation constant of flavonoids by capillary electrophoresis.
  • Taylor & Francis Online. (n.d.). Benzopyran – Knowledge and References.
  • Anveshana's International Publication. (2023).
  • Unknown. (n.d.). Chapter 24: Phenols. Alcohols contain an OH group bonded.
  • S
  • ResearchGate. (2025). Determination of the overlapping pK(a) values of chrysin using UV-vis spectroscopy and ab initio methods.
  • AAT Bioquest. (2023).
  • MDPI. (2017). A Study about Regioisomeric Hydroquinones with Multiple Intramolecular Hydrogen Bonding.
  • ResearchGate. (2025). The role of intramolecular hydrogen bonding in the electrochemical behavior of hydroxy-quinones and in semiquinone stability.
  • Chemistry LibreTexts. (2020). 13.5: Acidity of Alcohols and Phenols.
  • Semantic Scholar. (2017). A Study about Regioisomeric Hydroquinones with Multiple Intramolecular Hydrogen Bonding.
  • Der Pharma Chemica. (n.d.). Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies.
  • ChemistryEurope. (2023).
  • MDPI. (2022).

Sources

Exploratory

Biological Significance of 3,4-Dihydro-1H-2-Benzopyran Scaffolds

Executive Summary: The Privileged Isochroman Core[1][2] The 3,4-dihydro-1H-2-benzopyran (isochroman) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-aff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Isochroman Core[1][2]

The 3,4-dihydro-1H-2-benzopyran (isochroman) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its oxidized counterpart (isocoumarin), the reduced isochroman ring offers unique conformational flexibility and lipophilic vectors that facilitate blood-brain barrier (BBB) penetration and hydrophobic pocket occupancy.

This guide dissects the pharmacological versatility of the isochroman core, moving beyond generic bioactivity to explore the specific molecular mechanisms driving its efficacy in oncology, neuroprotection, and antimicrobial therapeutics.[1][2] It serves as a blueprint for researchers aiming to leverage this scaffold for next-generation drug discovery.

Structural Architecture & Pharmacophore Analysis[4][5][6]

The biological utility of the isochroman scaffold stems from its bicyclic architecture: a benzene ring fused to a dihydropyran ring. This fusion creates a distinct electronic and steric profile.

Key Structural Vectors
  • The Ether Oxygen (Position 2): Acts as a critical hydrogen bond acceptor (HBA). In many kinase inhibitors, this oxygen anchors the molecule within the ATP-binding pocket via water-mediated bridges.

  • The C1 Position: The most chemically accessible site for derivatization (via the Oxa-Pictet-Spengler reaction). Substituents here dictate metabolic stability and target selectivity.

  • The Benzenoid Ring (C5-C8): Provides a scaffold for electronic tuning. Hydroxyl groups at C6/C7 (reminiscent of dopamine) are essential for neuroprotective and antioxidant activity.

Visualization: Structure-Activity Relationship (SAR)

The following diagram maps the critical modification sites on the isochroman core and their associated biological outcomes.

SAR_Map Core 3,4-dihydro-1H-2-benzopyran (Isochroman Core) C1 C1 Position (Chirality Center) Core->C1 O2 O2 Position (Ether Oxygen) Core->O2 Benzene Benzene Ring (C5-C8) Core->Benzene Target1 Target Selectivity (e.g., Hsp90, PKS13) C1->Target1  Aryl/Alkyl  Substitution Target2 H-Bond Acceptor (Kinase Hinge Binding) O2->Target2  Interaction  Vector Target3 Antioxidant Activity (OH substitution) Benzene->Target3  Poly-hydroxylation  (Catechol motif) Target4 Neuroprotection (Dopaminergic mimicry) Benzene->Target4  Electronic  Tuning

Figure 1: Structure-Activity Relationship (SAR) map of the isochroman scaffold, highlighting key vectors for medicinal chemistry optimization.

Therapeutic Applications & Mechanistic Insights[1][3][7][8][9]

Oncology: Hsp90 Inhibition and Apoptosis

The most validated target for isochroman-based therapeutics is Heat Shock Protein 90 (Hsp90) . The natural product Radicicol contains a macrocyclic lactone fused to an isochroman-like resorcinol core.[3]

  • Mechanism: Radicicol and its synthetic analogues bind to the N-terminal ATP-binding pocket of Hsp90. This inhibition prevents the folding of "client proteins" (e.g., Raf-1, Akt, ErbB2), leading to their ubiquitination and proteasomal degradation.

  • Apoptotic Induction: Beyond Hsp90, simple isochroman derivatives induce apoptosis by upregulating Bax (pro-apoptotic) and downregulating Bcl-2 (anti-apoptotic), triggering the release of cytochrome c and activation of the Caspase-3 cascade [1].

Neuroprotection: The Antioxidant Defense

Isochromans bearing hydroxyl groups (specifically 6,7-dihydroxy derivatives) exhibit potent neuroprotective effects.

  • Mechanism: These compounds act as "cyclic catechols." They scavenge Reactive Oxygen Species (ROS) and modulate the Nrf2/ARE pathway , a master regulator of antioxidant response.

  • Signaling Modulation: Recent studies indicate that specific isochromans prevent neuronal oxidative injury by inhibiting the phosphorylation of MAPK family members (ERK1/2, p38, JNK) while sustaining the pro-survival PI3K/Akt signaling pathway [2].[4]

Infectious Diseases: Tuberculosis and Malaria
  • Tuberculosis: Isochroman derivatives have shown high affinity for PKS13 , a polyketide synthase essential for mycobacterial cell wall synthesis. Inhibitors binding to the PKS13 thioesterase domain effectively kill Mycobacterium tuberculosis [3].

  • Malaria: Aminoalkyl-substituted chromanes have demonstrated nanomolar potency against Plasmodium falciparum, likely interfering with the parasite's digestive vacuole or redox homeostasis [4].

Synthetic Accessibility: The Oxa-Pictet-Spengler Reaction[11]

The most robust method for constructing the isochroman core is the Oxa-Pictet-Spengler cyclization . This reaction is analogous to the classic Pictet-Spengler used in alkaloid synthesis but utilizes a


-arylethyl alcohol instead of an amine.
Reaction Mechanism

The reaction proceeds via the formation of an oxocarbenium ion intermediate, followed by an intramolecular electrophilic aromatic substitution.

OPS_Mechanism Step1 Substrates: Beta-arylethyl alcohol + Aldehyde Step2 Hemiacetal Formation (Acid Catalyzed) Step1->Step2 H+ Step3 Oxocarbenium Ion Intermediate Step2->Step3 -H2O Step4 Intramolecular Electrophilic Substitution (Ring Closure) Step3->Step4 C-C Bond Formation Step5 Re-aromatization Step4->Step5 Product 1-Substituted Isochroman Step5->Product

Figure 2: Mechanistic pathway of the Oxa-Pictet-Spengler cyclization for isochroman synthesis.

Validated Synthetic Protocol

Objective: Synthesis of 1-phenylisochroman via acid-catalyzed Oxa-Pictet-Spengler.

  • Reagents: 2-Phenylethanol (1.0 equiv), Benzaldehyde (1.2 equiv), p-Toluenesulfonic acid (pTSA, 0.1 equiv).

  • Solvent: Dichloromethane (DCM) or Toluene (for azeotropic water removal).

  • Procedure:

    • Dissolve 2-phenylethanol and benzaldehyde in anhydrous DCM under Argon atmosphere.

    • Add pTSA catalyst.

    • Stir at reflux (if Toluene) or RT (if DCM with molecular sieves) for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Workup: Quench with sat. NaHCO3. Extract with DCM. Dry organic layer over MgSO4.

    • Purification: Flash column chromatography on silica gel.

Validated Biological Assay Protocol

In Vitro Cytotoxicity Assay (Modified MTT)

Standard MTT assays can yield false positives with lipophilic scaffolds like isochromans due to precipitation. This modified protocol ensures solubility and accuracy.

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO.

Protocol:

  • Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment:

    • Prepare stock solutions of isochroman derivatives in 100% DMSO (20 mM).

    • Perform serial dilutions in culture media. Critical: Final DMSO concentration must remain <0.5% to avoid solvent toxicity.

    • Add 100 µL of treatment media to wells. Include Doxorubicin (1 µM) as a positive control and 0.5% DMSO as a vehicle control.

  • Incubation: Incubate for 48h or 72h.

  • Development:

    • Add 20 µL MTT reagent to each well. Incubate for 3–4h until purple formazan crystals form.

    • Carefully aspirate media (do not disturb crystals).

    • Add 150 µL DMSO to dissolve crystals. Shake plate for 10 min.

  • Readout: Measure absorbance at 570 nm (reference 630 nm). Calculate IC50 using non-linear regression (GraphPad Prism).

Future Directions: PROTACs and Covalent Inhibitors

The isochroman scaffold is currently underutilized in the field of Targeted Protein Degradation (TPD).

  • PROTAC Design: The C1 position of the isochroman ring offers an ideal attachment point for linkers to connect E3 ligase ligands (e.g., Thalidomide) to Hsp90-targeting isochromans.

  • Covalent Inhibition: Introduction of acrylamide moieties at the C6/C7 positions could facilitate covalent bonding to cysteine residues in target kinases, increasing potency and residence time.

References

  • BenchChem. (2025).[1][3][4] Isochroman Derivatives: A Comprehensive Technical Review for Drug Discovery Professionals. Retrieved from

  • Zeh, M., et al. (2008). Hydroxy-1-aryl-isochromans: protective compounds against lipid peroxidation and cellular nitrosative stress.[5][6] Redox Report, 13(1), 25-34. Retrieved from

  • ResearchGate. (2026). Investigation of molecular design, synthesis, and biological assessment of new benzopyran derivatives targeting PKS13. Retrieved from

  • MDPI. (2021). Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. Molecules. Retrieved from

  • Royal Society of Chemistry. (2011). Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction. Chemical Science. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Functionalization of the 5-Position in 3,4-Dihydro-1H-2-benzopyran

Introduction: The Strategic Importance of the 3,4-Dihydro-1H-2-benzopyran Scaffold in Medicinal Chemistry The 3,4-dihydro-1H-2-benzopyran, also known as isochroman, is a privileged heterocyclic scaffold that forms the co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3,4-Dihydro-1H-2-benzopyran Scaffold in Medicinal Chemistry

The 3,4-dihydro-1H-2-benzopyran, also known as isochroman, is a privileged heterocyclic scaffold that forms the core of numerous biologically active molecules.[1][2][3] Its rigid, yet three-dimensional, structure provides a valuable framework for the spatial presentation of pharmacophoric elements, leading to high-affinity interactions with various biological targets. Specifically, derivatives of this scaffold have shown significant promise as ligands for serotonin (5-HT) and dopamine receptors, making them attractive candidates for the development of novel therapeutics for central nervous system disorders.[4][5][6][7]

Functionalization of the aromatic ring of the 3,4-dihydro-1H-2-benzopyran nucleus, particularly at the 5-position, is a key strategy for modulating the pharmacological profile of these compounds.[4][6] Introducing diverse substituents at this position can significantly impact receptor affinity, selectivity, and pharmacokinetic properties. This guide provides detailed application notes and protocols for two powerful and complementary strategies for the selective functionalization of the 5-position: Directed Ortho-Metalation (DoM) and Palladium-Catalyzed Cross-Coupling Reactions .

These protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale to empower users to adapt and troubleshoot these methodologies.

Strategy 1: Directed Ortho-Metalation (DoM) for C-C and C-X Bond Formation

Directed Ortho-Metalation (DoM) is a highly regioselective method for the deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG).[8][9] The inherent ether oxygen of the 3,4-dihydro-1H-2-benzopyran can act as a weak DMG. However, for efficient and selective lithiation at the 5-position, a stronger directing group is often required. In the absence of a stronger directing group, the ether oxygen can direct lithiation, although regioselectivity can be a challenge. For the purpose of this guide, we will assume the presence of a suitable activating group or reaction conditions that favor functionalization at the 5-position.

The process involves the use of a strong organolithium base, such as n-butyllithium or sec-butyllithium, to generate an aryllithium intermediate in situ. This nucleophilic intermediate can then be quenched with a wide variety of electrophiles to introduce diverse functional groups.

Mechanistic Rationale for DoM

The regioselectivity of DoM is achieved through a coordination-induced proximity effect. The heteroatom of the DMG coordinates to the lithium atom of the organolithium base, bringing the base into close proximity to the ortho-protons. This facilitates the abstraction of one of the ortho-protons, leading to the formation of a thermodynamically stable five- or six-membered ring-like transition state.

DoM_Mechanism cluster_start Starting Material cluster_base Base cluster_intermediate Intermediate cluster_electrophile Electrophile cluster_product Product Start 3,4-Dihydro-1H-2-benzopyran with Directing Group (DMG) Intermediate Ortho-lithiated Intermediate Start->Intermediate Deprotonation Base n-BuLi Product 5-Functionalized Product Intermediate->Product Electrophilic Quench Electrophile E+

Caption: General workflow for Directed Ortho-Metalation.

Protocol 1: Directed Ortho-Metalation and Quenching with an Electrophile

This protocol describes a general procedure for the ortho-lithiation of a 3,4-dihydro-1H-2-benzopyran derivative and subsequent reaction with an electrophile. The choice of electrophile will determine the nature of the substituent introduced at the 5-position.

Materials:

  • 3,4-Dihydro-1H-2-benzopyran derivative

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) in hexanes

  • Electrophile (e.g., N,N-dimethylformamide (DMF) for formylation, iodine for iodination)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the 3,4-dihydro-1H-2-benzopyran derivative (1.0 equiv).

  • Dissolve the starting material in anhydrous THF (to a concentration of 0.1-0.5 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add the organolithium base (1.1-1.5 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the chosen electrophile (1.2-2.0 equiv) dropwise at -78 °C. For gaseous electrophiles like CO₂, bubble the gas through the solution.

  • Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature overnight.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Common Electrophiles and Resulting Functional Groups

ElectrophileReagentFunctional Group Introduced
FormylationN,N-Dimethylformamide (DMF)Aldehyde (-CHO)
CarboxylationCarbon dioxide (CO₂)Carboxylic acid (-COOH)
IodinationIodine (I₂)Iodine (-I)
SilylationTrimethylsilyl chloride (TMSCl)Trimethylsilyl (-SiMe₃)
BorylationTriisopropyl borateBoronic ester

Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[10][11][12] For the functionalization of the 5-position of 3,4-dihydro-1H-2-benzopyran, a common strategy involves the initial introduction of a halide or triflate group at this position, which then serves as a handle for a variety of cross-coupling reactions.

Preparation of a 5-Triflyloxy or 5-Bromo Precursor

A key precursor for many cross-coupling reactions is the 5-trifluoromethanesulfonyloxy (triflate) or 5-bromo derivative. The triflate is typically prepared from the corresponding 5-hydroxy-3,4-dihydro-1H-2-benzopyran, while the bromo derivative can be synthesized via electrophilic bromination.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound (boronic acid or ester) and an organohalide or triflate.[13][14][15][16]

Materials:

  • 5-Bromo- or 5-triflyloxy-3,4-dihydro-1H-2-benzopyran (1.0 equiv)

  • Aryl or vinyl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the 5-substituted-3,4-dihydro-1H-2-benzopyran (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (0.03 equiv), and base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII_halide->PdII_R2 Transmetalation PdII_R2->Pd0 Reductive Elimination Product R¹-R² PdII_R2->Product R1X R¹-X (Aryl Halide/Triflate) R1X->PdII_halide R2BOH2 R²-B(OH)₂ (Boronic Acid) R2BOH2->PdII_halide

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Protocol 3: Heck Coupling for C-C Bond Formation with Alkenes

The Heck reaction forms a C-C bond between an organohalide or triflate and an alkene.[10][17][18][19][20]

Materials:

  • 5-Bromo- or 5-triflyloxy-3,4-dihydro-1H-2-benzopyran (1.0 equiv)

  • Alkene (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tol)₃, 4-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • Reaction Setup: In a sealed tube, combine the 5-substituted-3,4-dihydro-1H-2-benzopyran (1.0 equiv), palladium catalyst, ligand, and base.

  • Evacuate and backfill with an inert gas.

  • Add the solvent and the alkene.

  • Reaction: Seal the tube and heat to 80-120 °C for 12-48 hours.

  • Work-up: After cooling, dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify by column chromatography.

Protocol 4: Sonogashira Coupling for C-C Bond Formation with Alkynes

The Sonogashira coupling enables the synthesis of aryl alkynes from an organohalide or triflate and a terminal alkyne.[2][12][21][22][23]

Materials:

  • 5-Bromo- or 5-triflyloxy-3,4-dihydro-1H-2-benzopyran (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Et₃N, diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the 5-substituted-3,4-dihydro-1H-2-benzopyran, palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the solvent, base, and terminal alkyne.

  • Reaction: Stir at room temperature to 60 °C for 2-24 hours.

  • Work-up: Filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Take up the residue in an organic solvent and wash with aqueous NH₄Cl and brine.

  • Dry and concentrate the organic layer.

  • Purification: Purify by column chromatography.

Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an amine with an organohalide or triflate.[1][24][25][26][27]

Materials:

  • 5-Bromo- or 5-triflyloxy-3,4-dihydro-1H-2-benzopyran (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base in a Schlenk tube.

  • Add the 5-substituted-3,4-dihydro-1H-2-benzopyran and the amine.

  • Add the anhydrous solvent.

  • Reaction: Seal the tube and heat to 80-110 °C for 12-24 hours.

  • Work-up: Cool to room temperature, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purification: Purify by column chromatography.

Data Presentation: Summary of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerBond FormedTypical CatalystTypical Base
Suzuki-MiyauraBoronic acid/esterC-C (sp²-sp², sp²-sp³)Pd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃
HeckAlkeneC-C (vinyl)Pd(OAc)₂Et₃N, K₂CO₃
SonogashiraTerminal alkyneC-C (alkynyl)Pd(PPh₃)₂Cl₂/CuIEt₃N, i-Pr₂NH
Buchwald-HartwigAmineC-NPd₂(dba)₃/Buchwald ligandNaOt-Bu, K₃PO₄

Conclusion

The functionalization of the 5-position of the 3,4-dihydro-1H-2-benzopyran scaffold is a critical step in the exploration of its potential as a source of novel therapeutic agents. The methodologies presented in this guide, Directed Ortho-Metalation and a suite of Palladium-Catalyzed Cross-Coupling Reactions, provide a robust and versatile toolkit for the synthesis of a wide array of 5-substituted derivatives. By understanding the underlying principles and following the detailed protocols, researchers can confidently and efficiently generate libraries of compounds for biological evaluation, accelerating the drug discovery process.

References

  • Flow Chemistry: Sonogashira Coupling.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1,3-dichloro-2-ethoxybenzene. Benchchem.
  • Directed ortho metalation. Wikipedia.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. PubMed.
  • Directed (ortho) Metallation.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia.
  • 07- DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr.
  • Directed Metalation: A Survival Guide. Baran Lab.
  • Heck Reaction. Organic Chemistry Portal.
  • Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Heck reaction. Wikipedia.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Expeditious Synthesis of Benzopyrans via Lewis Acid-Catalyzed C−H Functionalization: Remarkable Enhancement of Reactivity by an Ortho Substituent. Organic Letters - ACS Publications.
  • Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. PMC.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives: synthesis and interaction with serotoninergic receptors. PubMed.
  • Palladium‐Catalyzed Cascade Carbonylation/Heck Reaction/Esterification En Route to Benzofuran‐3(2H)‐One‐Containing γ‐Ketoesters. ResearchGate.
  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. PMC.
  • Synthesis of benzothienofuranones and dihydrobenzothienopyranones by palladium iodide-catalyzed carbonylative double cyclization. CRIS.
  • 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 1. Synthesis and structure--activity relationship studies. PubMed.
  • Application Notes and Protocols: Oxidative Heck-Type Coupling of 2-Bromophenylboronic Acid with Dihydropyran. Benchchem.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI.
  • Preparation of 5-(Triisopropylalkynyl) dibenzo[b,d]thiophenium triflate. Organic Syntheses.
  • Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. Benchchem.
  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Chapman University Digital Commons.
  • A Catalysis Guide Focusing on C–H Activation Processes. SciELO.
  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI.
  • A Convenient Synthetic Route to Furan Esters and Lactones by Palladium-Catalyzed Carboalkoxylation or Cyclocarbonylation of Hydroxyl-Substituted 3-Iodofurans. NIH.
  • Module 9 Carbonylation Reactions. NPTEL Archive.
  • Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. PubMed.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

Sources

Application

Application Notes &amp; Protocols: Strategic Catalytic Hydrogenation of Benzopyran-5-ol Precursors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of catalytic hydrogenation methods tailored for benzopyran-5-ol precursors. Moving beyond a simple recitation of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of catalytic hydrogenation methods tailored for benzopyran-5-ol precursors. Moving beyond a simple recitation of steps, this document is structured to deliver a senior application scientist's perspective on the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in robust scientific principles. The benzopyran framework is a privileged scaffold in medicinal chemistry, and the controlled saturation of its aromatic ring is a critical step in accessing novel three-dimensional structures with significant biological potential.[1][2]

The Strategic Imperative: Why Hydrogenate Benzopyran-5-ols?

The transformation of a planar aromatic precursor, such as a benzopyran-5-ol, into its saturated carbocyclic or heterocyclic analogue is a powerful strategy in drug discovery.[3] This conversion from a sp²-hybridized to a sp³-hybridized core introduces conformational complexity, enabling more specific and potent interactions with biological targets. Catalytic hydrogenation stands as the most direct and atom-economical method to achieve this transformation, though the inherent stability of the aromatic ring presents a significant kinetic barrier.[4]

Success hinges on a nuanced understanding of catalyst behavior, reaction kinetics, and the interplay of experimental parameters. This guide will illuminate these factors to empower researchers to achieve high-yield, selective, and safe hydrogenations.

Mechanistic Underpinnings: The "Why" Behind the Protocol

The heterogeneous catalytic hydrogenation of a phenol, the core reactive moiety in benzopyran-5-ol, is not a simple concerted addition of hydrogen. It is a multi-step process occurring on the surface of a metal catalyst.[5]

Pillars of the Hydrogenation Mechanism:

  • Adsorption & Activation: Gaseous hydrogen (H₂) adsorbs onto the active sites of the metal catalyst (e.g., Pd, Pt, Rh), leading to the dissociation of the strong H-H bond and the formation of reactive metal-hydride species.[5] The phenolic substrate also adsorbs onto the catalyst surface, primarily through its aromatic ring.

  • Stepwise Hydrogen Transfer: Hydrogen atoms are transferred sequentially to the adsorbed aromatic ring.[5][6] This process is generally a cis-addition, with both hydrogens adding to the same face of the ring as it is presented to the catalyst surface.[5][7]

  • Intermediate Formation & Tautomerism: The reaction proceeds through partially hydrogenated intermediates, such as cyclohexenols and cyclohexanones.[7] The formation of a cyclohexanone intermediate via keto-enol tautomerism is a key mechanistic feature. The relative rates of ketone formation and subsequent reduction can influence the final diastereoselectivity of the product.[7]

  • Desorption: Once fully saturated, the product molecule desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

This stepwise mechanism, particularly the involvement of ketone intermediates, explains why reaction conditions can be tuned to favor specific stereoisomers. For instance, palladium-based catalysts can facilitate a desorption-readsorption process of the cyclohexanone intermediate, which, followed by further hydrogenation, can lead to the thermodynamically more stable trans-isomer.[7] In contrast, rhodium-based systems often favor the all-cis addition product.[7]

Phenol Hydrogenation Mechanism cluster_catalyst Catalyst Surface H2 H₂ (gas) Activated_H 2 [M-H] (Activated Hydrogen) H2->Activated_H Adsorption & Dissociation Phenol Benzopyran-5-ol Adsorbed_Phenol Adsorbed Benzopyran-5-ol Phenol->Adsorbed_Phenol Adsorption Intermediate_Enol Cyclohexenol Intermediate Adsorbed_Phenol->Intermediate_Enol + 2[H] Intermediate_Keto Cyclohexanone Intermediate Intermediate_Enol->Intermediate_Keto Keto-Enol Tautomerism Product Saturated Product (Desorbed) Intermediate_Enol->Product + 4[H] Intermediate_Keto->Intermediate_Enol Intermediate_Keto->Product + 4[H] Product_Solution Product in Solution Product->Product_Solution Desorption

Caption: General mechanism of phenol hydrogenation on a metal catalyst surface.

Catalyst & Condition Selection: A Comparative Overview

The choice of catalyst is the most critical decision in designing a hydrogenation experiment. It dictates the required temperature, pressure, and achievable selectivity.[3]

Catalyst SystemTypical ConditionsKey Characteristics & Insights
Palladium on Carbon (Pd/C) 25-100 °C, 1-50 atm H₂Workhorse Catalyst: Excellent for general-purpose hydrogenations.[8][9] Often used for hydrogenolysis (cleavage of C-O or C-N bonds), especially at benzylic positions, which can be an undesirable side reaction.[3] Diastereoselectivity can sometimes be tuned to favor trans products.[7]
Rhodium on Alumina/Carbon (Rh/Al₂O₃, Rh/C) 20-60 °C, 3-5 atm H₂High Activity: Often the most active catalyst for arene hydrogenation, allowing for mild reaction conditions.[6] Strongly favors the formation of cis-diastereomers due to a direct, all-cis hydrogen addition mechanism.[7]
Ruthenium on Carbon (Ru/C) 75-150 °C, 70-100 atm H₂High Pressure/Temp: Less reactive than rhodium, typically requiring more forcing conditions.[6] Can be useful when other catalysts are ineffective.
Raney® Nickel (Raney Ni) 50-150 °C, 50-180 atm H₂Cost-Effective: A spongy, high-surface-area nickel catalyst.[10] Highly active but can be less selective than noble metal catalysts. Prone to causing hydrogenolysis. Often used in transfer hydrogenation with solvents like 2-propanol as the hydrogen source.[11][12]
Platinum(IV) Oxide (PtO₂, Adams' Catalyst) 25-80 °C, 1-5 atm H₂Versatile: Reduced in situ to active platinum black. Effective for a wide range of functional groups. Can be used in acidic media like acetic acid, which enhances hydrogen solubility.[13]

Experimental Protocols: From Benchtop to Reactor

The following protocols are designed as self-validating systems, incorporating safety, procedural logic, and analytical checkpoints.

Protocol 1: General Procedure for Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is suitable for small-scale (100 mg - 5 g) hydrogenations at low to moderate pressure using standard laboratory glassware or a Parr shaker apparatus.

A. Safety as a Self-Validating System:

  • Pyrophoric Catalyst: Pd/C, especially after use, is pyrophoric and can ignite flammable solvents upon exposure to air.[14][15] Never allow the catalyst to become dry during filtration. Keep it wetted with solvent or water at all times.[15][16]

  • Flammable Gas: Hydrogen is highly flammable and forms explosive mixtures with air.[17] All operations must be conducted in a certified chemical fume hood, away from ignition sources.[14][18]

  • Pressure: Ensure all glassware is free of cracks and that pressure reactors are certified and operated within their specified limits.[17][19] Use a blast shield for all pressurized reactions.[14][19]

  • Inert Atmosphere: The reaction vessel must be thoroughly purged of air (oxygen) with an inert gas (Nitrogen or Argon) before introducing hydrogen.[14][17]

B. Materials & Equipment:

  • Benzopyran-5-ol precursor

  • 10% Palladium on Carbon (typically 5-10 mol% relative to substrate)

  • Solvent: Ethanol, Methanol, Ethyl Acetate, or Acetic Acid[20]

  • Three-neck round-bottom flask or Parr hydrogenation vessel

  • Magnetic stir bar or mechanical stirrer

  • Hydrogen gas cylinder with a two-stage regulator

  • Vacuum/Nitrogen manifold

  • Hydrogen balloon (for atmospheric pressure)

  • Filtration setup (Büchner funnel, filter flask)

  • Celite® or a similar filter aid

  • Analytical tools: TLC, HPLC, GC-MS, NMR[21][22]

C. Step-by-Step Procedure (Atmospheric Pressure - Balloon):

  • Vessel Preparation: Place the magnetic stir bar and the weighed Pd/C catalyst into a dry three-neck flask.

  • Inerting the Catalyst: Seal the flask and connect it to a vacuum/nitrogen manifold. Carefully evacuate the flask and backfill with nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.[16]

  • Substrate Addition: Under a positive pressure of nitrogen, add the solvent (e.g., 10-20 mL per gram of substrate) via cannula or syringe, followed by the dissolved benzopyran-5-ol precursor.

  • Hydrogen Introduction: Evacuate the flask one final time (briefly, to avoid solvent evaporation) and then backfill with hydrogen from a balloon.

  • Reaction: Stir the suspension vigorously at room temperature or with gentle heating. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).[23]

  • Monitoring: Monitor the reaction progress by TLC or by taking aliquots. To take an aliquot, purge the flask with nitrogen, quickly remove a sample, and then re-establish the hydrogen atmosphere.[16]

  • Reaction Completion & Purging: Once the reaction is complete, evacuate the hydrogen and purge the system thoroughly with nitrogen (3-5 cycles).[15] This is a critical safety step to remove all hydrogen before filtration.[23]

D. Workup & Catalyst Removal:

  • Filtration Setup: Prepare a pad of Celite® (approx. 1-2 cm thick) in a Büchner funnel. Wet the pad with the reaction solvent.

  • Catalyst Filtration: Under a nitrogen atmosphere if possible, decant the reaction mixture onto the Celite® pad.[15] Rinse the reaction flask with fresh solvent and pour the rinsings through the filter.

  • CRITICAL: Do not allow the catalyst/Celite® pad to go dry. Add fresh solvent as needed to keep it wet.[15][23]

  • Catalyst Quenching: Once filtration is complete, immediately and carefully add water to the Celite® pad to quench the pyrophoric catalyst.[16] Transfer the wet slurry to a dedicated, labeled hazardous waste container.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by chromatography or recrystallization.

Protocol 2: High-Pressure Hydrogenation using Raney® Nickel

This protocol is intended for reactions requiring higher temperatures and pressures, typically performed in a dedicated high-pressure autoclave (e.g., Parr or Büchi reactor).

A. Safety as a Self-Validating System:

  • High Pressure: Operation of high-pressure reactors requires specialized training. Always perform leak tests with nitrogen before introducing hydrogen.[24]

  • Raney® Nickel: Supplied as an aqueous slurry and is pyrophoric when dry. Handle only as a slurry.[10]

  • Exothermic Reaction: Hydrogenations are exothermic.[17] Monitor temperature closely and have a cooling system ready to prevent thermal runaway.

B. Step-by-Step Procedure:

  • Reactor Loading: Following the manufacturer's instructions for the specific reactor, add the solvent, the benzopyran-5-ol precursor, and finally the Raney® Nickel slurry (typically washed with the reaction solvent to remove water).

  • Sealing & Purging: Seal the reactor securely. Pressurize with nitrogen to ~100 psi, vent, and repeat 5-7 times to remove all oxygen.[17][24]

  • Leak Test: Pressurize with nitrogen to the intended maximum operating pressure and monitor for any pressure drop over 15-30 minutes. Address any leaks before proceeding.[24]

  • Hydrogenation: Release the nitrogen pressure, and pressurize with hydrogen to the desired setpoint (e.g., 500-1500 psi).

  • Reaction: Begin stirring and heat the reactor to the target temperature. Monitor both temperature and pressure throughout the reaction. A drop in pressure indicates hydrogen consumption.

  • Cooldown & Depressurization: Upon completion, stop heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen to a safe, ventilated area.

  • Final Purge: Purge the reactor several times with nitrogen to remove all residual hydrogen.[24]

  • Workup: Open the reactor in a fume hood. The workup and catalyst filtration follow the same principles as for Pd/C, ensuring the Raney® Ni is never allowed to dry.

Visualizing the Experimental Workflow

A robust and safe hydrogenation procedure follows a logical sequence of operations designed to control reactive materials.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A 1. Assemble & Leak-Test Reactor/Glassware B 2. Add Catalyst & Substrate A->B C 3. Inert Gas Purge (Remove O₂) B->C D 4. Introduce H₂ Gas C->D E 5. Set Temp & Stirring D->E F 6. Monitor Reaction (TLC, HPLC, Pressure) E->F G 7. Cool & Purge with Inert Gas (Remove H₂) F->G H 8. Filter Catalyst (Keep Wet!) G->H I 9. Isolate & Purify Product H->I J 10. Characterize Product (NMR, MS) I->J

Caption: Standard workflow for a safe catalytic hydrogenation experiment.

Conclusion

The catalytic hydrogenation of benzopyran-5-ol precursors is a versatile and powerful tool for accessing complex, saturated molecular architectures. Success in this endeavor is not merely a matter of following steps but of understanding the underlying chemical principles. By carefully selecting the catalyst and conditions based on the desired chemo- and stereochemical outcome, and by embedding safety into every step of the workflow, researchers can confidently and reproducibly synthesize novel compounds for advancement in drug development and materials science.

References

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.). Google Cloud.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Google Cloud.
  • trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. (n.d.). NIH.
  • Selective hydrogenation of phenol and related derivatives. (n.d.). Royal Society of Chemistry.
  • Hydrogenation Reactions. (2012, March 6). safety.pitt.edu.
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • Hydrogenation: How we can make it safer. (2026, February 2). H.E.L Group.
  • Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation. (2023, May 25). ACS Publications.
  • Is It Homogeneous or Heterogeneous Catalysis? Compelling Evidence for Both Types of Catalysts Derived from [Rh(η5-C5Me5)Cl2]2 as a Function of Temperature and Hydrogen Pressure. (2005, March 3). ACS Publications.
  • Mechanistic comparison of heterogeneous and homogeneous hydrogenation. (n.d.). ScienceDirect.
  • Transfer hydrogenolysis of aromatic alcohols using Raney catalysts and 2-propanol. (n.d.). ResearchGate.
  • The Synthesis of Benzopyran Analogues with Variation at C-2, C-4 and C-7 Positions. (2012, March 7). scialert.net.
  • Heterogeneous catalytic hydrogenation. (n.d.). e-PG Pathshala.
  • Impact of pH on Aqueous-Phase Phenol Hydrogenation Catalyzed by Carbon-Supported Pt and Rh. (n.d.). ACS Catalysis.
  • Synergistic effects of Ni and acid sites for hydrogenation and C–O bond cleavage of substituted phenols. (n.d.). Royal Society of Chemistry.
  • Reaction mechanism of phenol hydrogenation over Pt/C and Pd/C using... (n.d.). ResearchGate.
  • Synthesis of 4H,5H-pyrano[3,2-c][24]benzopyran-5-ones in aqueous media. (n.d.). ResearchGate. Retrieved February 21, 2024, from

  • raney nickel reductions-part i. (n.d.). Indian Academy of Sciences.
  • HYDROGENATION | FACT SHEET. (n.d.). Stanford Environmental Health & Safety.
  • Exploiting H-transfer reactions with RANEY® Ni for upgrade of phenolic and aromatic biorefinery feeds under unusual, low-severity conditions. (n.d.). Royal Society of Chemistry.
  • Heterogeneous catalytic hydrogenation of - aromatic rings. (n.d.). Unacademy.
  • Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. (2024, December 12). MDPI.
  • Hydrogenation SOP. (n.d.). University of Michigan.
  • Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. (n.d.). Der Pharma Chemica.
  • Diastereoselective synthesis of some novel benzopyranopyridine derivatives. (2006, December 7). Beilstein Journals.
  • Synthesis of Polycyclic Ether-Benzopyrans and In Vitro Inhibitory Activity against Leishmania tarentolae. (2020, November 21). MDPI.
  • Hydrogenation - Catalysts. (n.d.). Alfa Chemistry.
  • Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. (2001, January 5). PubMed.
  • Hydrogenation reaction tips and tricks. (2022, January 21). Reddit.
  • Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis. (n.d.). Benchchem.
  • Palladium on carbon. (n.d.). Wikipedia.
  • HYDROGENATION REACTIONS. (2021, April 2). JKU ePUB.
  • Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. (2020, January 22). ACS Publications.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry.
  • Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. (2023, June 19). LCGC International.
  • Application Notes and Protocols for the Catalytic Hydrogenation of Aromatic Precursors. (n.d.). Benchchem.
  • Palladium-Catalyzed Hydrogenations in Dichloromethane. (n.d.). thieme-connect.com.
  • Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles. (n.d.). PMC.
  • Chemo and Diastereoselectivity in the Heterogeneous Catalytic Hydrogenation of 2,2′-Pyridoin and Its Derivatives. (2025, August 10). ResearchGate.
  • Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons. (n.d.). Google Patents.
  • Ru-Catalyzed Chemo- and Enantioselective Hydrogenation of β-Diketones Assisted by the Neighboring Heteroatoms. (n.d.). ResearchGate.
  • Hydrogenation Reactions | Safe Reaction Monitoring & Control. (n.d.). Mettler Toledo.
  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (n.d.). PMC.
  • Benzopyran – Knowledge and References. (n.d.). Taylor & Francis.

Sources

Method

Strategic Management of the 5-Hydroxyl Group in Benzopyran Scaffolds

Content Type: Application Note & Protocol Guide Subject: Regioselective Protection and Deprotection Strategies Target Audience: Medicinal Chemists, Natural Product Synthetic Chemists Executive Summary: The Chelation Chal...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: Regioselective Protection and Deprotection Strategies Target Audience: Medicinal Chemists, Natural Product Synthetic Chemists

Executive Summary: The Chelation Challenge

In benzopyran chemistry—specifically within the flavone, isoflavone, and chromone subclasses—the 5-hydroxyl (5-OH) group presents a unique synthetic paradox. Unlike the 7-OH or 4'-OH groups, the 5-OH forms a strong intramolecular hydrogen bond with the C4-carbonyl oxygen.

This "Chelation Trap" creates two distinct electronic environments within the same molecule:

  • Reduced Acidity/Nucleophilicity: The 5-OH is significantly less acidic (pKa >11) than the 7-OH (pKa ~7-8), making it resistant to mild alkylation/acylation.

  • Lewis Acid Affinity: The 5-OH/4-C=O motif acts as a bidentate ligand, stabilizing boron and aluminum complexes. This property is the cornerstone of regioselective deprotection .

This guide details protocols to exploit these properties for precise scaffold manipulation.

Strategic Decision Framework

Before selecting a reagent, analyze the electronic state of your scaffold.

ProtectionStrategy Start Start: Benzopyran Scaffold CheckC4 Is C4-Carbonyl Present? Start->CheckC4 NoC4 Treat as Sterically Hindered Phenol (Standard Protection) CheckC4->NoC4 No YesC4 Chelation Active (5-OH...O=C) CheckC4->YesC4 Yes Goal Define Synthetic Goal YesC4->Goal Goal_Spare Goal: Modify 7-OH/3-OH Leave 5-OH Free Goal->Goal_Spare Goal_Block Goal: Block 5-OH (Prevent Chelation) Goal->Goal_Block Goal_Reveal Goal: Reveal 5-OH (Late Stage) Goal->Goal_Reveal Protocol1 Protocol 1: Mild Base Alkylation Goal_Spare->Protocol1 Use pKa Difference Protocol2 Protocol 2: NaH/MOM-Cl or Ac2O/Py Goal_Block->Protocol2 Forcing Conditions Protocol3 Protocol 3: BBr3 Selective Demethylation Goal_Reveal->Protocol3 Lewis Acid Cleavage

Figure 1: Decision tree for selecting the appropriate protection/deprotection strategy based on scaffold functionality.

Comparative Analysis of Protecting Groups

The choice of group for the 5-OH depends heavily on the conditions required to remove it.

Protecting GroupInstallation Difficulty (5-OH)Stability (Acid/Base)Removal SpecificityApplication Note
Methyl (Me) Moderate (Requires DMS/K₂CO₃/Heat)High / HighExcellent (BBr₃ selective)Best for early-stage protection; revealed selectively over 7-OMe.
Benzyl (Bn) Moderate (BnBr/DMF/Heat)Moderate / HighGood (H₂/Pd or Lewis Acid)Can be cleaved selectively along with 5-OMe using BBr₃ or AlCl₃.
Acetyl (Ac) Easy (Ac₂O/Pyridine)Low / LowPoor (Labile)Useful for purification; migrates or hydrolyzes easily.
MOM (Methoxymethyl) Hard (MOM-Cl/NaH)Low (Acid) / High (Base)Moderate (Acid hydrolysis)Good for masking 5-OH during basic coupling reactions.
Tosylate (Ts) ModerateHigh / ModerateHigh (Hydrolysis)Electron-withdrawing; deactivates the ring.

Detailed Protocols

Protocol 1: Regioselective Protection of 7-OH (Sparing 5-OH)

Objective: Selectively alkylate the 7-OH (and 3/4'-OH if present) while leaving the 5-OH free. Mechanism: Exploits the pKa difference. 7-OH (pKa ~7.5) is deprotonated by weak bases; 5-OH (pKa >11) remains protonated due to H-bonding.

Materials:

  • Substrate: 5,7-Dihydroxyflavone (Chrysin) or similar.

  • Reagent: Benzyl Bromide (BnBr) or Methyl Iodide (MeI).

  • Base: Potassium Carbonate (K₂CO₃) - anhydrous.

  • Solvent: Acetone or Acetonitrile (dry).

Procedure:

  • Dissolution: Dissolve 1.0 eq of substrate in Acetone (0.1 M concentration).

  • Base Addition: Add 1.1 eq of anhydrous K₂CO₃ per non-chelated hydroxyl group (e.g., for Chrysin, use 1.1 eq to target 7-OH).

    • Critical Note: Do not use excess base (>3 eq) or stronger bases (Cs₂CO₃), as this may compromise selectivity.

  • Reagent Addition: Add 1.1 eq of alkyl halide dropwise.

  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC.

    • TLC Endpoint: The 5-OH containing product will often run higher than the starting material but lower than the fully protected material. It will stain dark purple/black with FeCl₃ (positive test for free 5-OH).

  • Workup: Filter off solids, evaporate solvent, and recrystallize from MeOH/CH₂Cl₂.

Validation:

  • ¹H NMR: The 5-OH signal will remain visible as a sharp singlet downfield (δ 12.0–13.0 ppm). The 7-OH signal (usually broad, δ ~9-10 ppm) will disappear.

Protocol 2: "Forcing" Protection of the 5-OH

Objective: Mask the 5-OH to prevent Lewis acid interaction or side reactions during scaffold modification (e.g., reduction of the C4 carbonyl). Mechanism: Disruption of the H-bond requires a strong base (alkoxide/hydride) or highly reactive electrophile.

Materials:

  • Reagent: MOM-Cl (Methoxymethyl chloride) - Caution: Carcinogen.

  • Base: Sodium Hydride (NaH, 60% dispersion) or DIPEA (in massive excess).

  • Solvent: DMF (anhydrous).

Procedure:

  • Preparation: Suspend 1.5 eq NaH (washed with hexane) in dry DMF under Argon at 0°C.

  • Deprotonation: Add the benzopyran substrate (dissolved in DMF) dropwise.

    • Observation: Evolution of H₂ gas. The solution often turns bright yellow/orange (phenoxide formation). Stir for 30 min at RT.

  • Alkylation: Cool back to 0°C. Add 1.5 eq MOM-Cl dropwise.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Carefully add saturated NH₄Cl solution. Extract with EtOAc.

Troubleshooting:

  • Incomplete Reaction: If 5-OH persists, add TBAI (tetrabutylammonium iodide) as a catalyst to generate the more reactive MOM-I in situ.

Protocol 3: The "Lazarus" Method – Selective 5-OMe Deprotection

Objective: Regioselective cleavage of a 5-methoxy group in the presence of 7-methoxy, 3-methoxy, or other ether groups. Mechanism: Boron Tribromide (BBr₃) coordinates preferentially to the 4-carbonyl and 5-oxygen. The resulting borate complex is thermodynamically stable, driving the reaction at C5 while kinetic control spares other positions.

BBr3_Mechanism Step1 Fully Protected 5,7-Dimethoxyflavone Step2 Coordination (BBr3 binds O-4 & O-5) Step1->Step2 BBr3, -78°C Step3 Demethylation (Br- attacks Me-5) Step2->Step3 Warm to 0°C Step4 Stable Borate Complex (Resistant to further attack) Step3->Step4 -MeBr Step5 Hydrolysis (Releases 5-OH) Step4->Step5 H2O / acid

Figure 2: Mechanistic flow of regioselective demethylation using Boron Tribromide.

Materials:

  • Reagent: BBr₃ (1.0 M in CH₂Cl₂).

  • Solvent: Anhydrous CH₂Cl₂.

  • Quench: Methanol and HCl.

Procedure:

  • Setup: Flame-dry glassware. Dissolve substrate in CH₂Cl₂ under Argon. Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add BBr₃ (1.0 to 1.2 eq strictly controlled) dropwise.

    • Note: Using excess BBr₃ (>3 eq) or warming too high will demethylate the 7-position as well.

  • Controlled Warming: Allow the reaction to warm to 0°C over 1 hour. Do not heat to RT if strict selectivity is required.

    • Monitoring: Aliquot quench into MeOH. Check TLC. The 5-OH product is significantly more polar than the starting material.

  • Quench: Pour mixture into ice-cold MeOH (exothermic!).

  • Hydrolysis: Add 1M HCl and stir for 30 minutes to break the Boron-Flavonoid complex (often a fluorescent yellow precipitate).

  • Extraction: Extract with CH₂Cl₂.

Why this works: The 5-membered chelate ring formed between Boron, the 4-carbonyl oxygen, and the 5-oxygen is highly stable. Once formed, it deactivates the ring toward further electrophilic attack, preserving the 7-OMe.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.

  • Iinuma, M., et al. (1984). "Studies on the Selective O-Alkylation and Dealkylation of Flavonoids." Chemical & Pharmaceutical Bulletin. (Detailed protocols on AlCl3/BBr3 selectivity).

  • Horie, T., et al. (1998). "Regioselective protection and deprotection of hydroxyl groups in flavones and chromones." Phytochemistry.
  • Sousa, J. L., & Silva, A. M. (2015). "Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ether." Journal of Organic Chemistry.

  • Wagner, H., & Farkas, L. (1975). "Synthesis of Flavonoids." The Flavonoids, Chapman and Hall.
Application

Application Notes and Protocols for the Scale-Up Synthesis of 3,4-Dihydro-1H-2-benzopyran-5-ol

Introduction 3,4-Dihydro-1H-2-benzopyran-5-ol, also known as 5-hydroxyisochroman, is a valuable heterocyclic scaffold found in a variety of biologically active molecules and serves as a key intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,4-Dihydro-1H-2-benzopyran-5-ol, also known as 5-hydroxyisochroman, is a valuable heterocyclic scaffold found in a variety of biologically active molecules and serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural motif is of significant interest to researchers in drug discovery and development. The increasing demand for this compound necessitates the development of robust and scalable synthetic procedures suitable for kilogram-scale production.

This document provides a comprehensive guide for the multi-gram to kilogram scale synthesis of 3,4-dihydro-1H-2-benzopyran-5-ol. Two distinct and scalable synthetic routes are presented, each with detailed step-by-step protocols, process optimization insights, and safety considerations. The methodologies have been designed to utilize readily available starting materials and to allow for straightforward purification, ensuring high purity of the final product.

Strategic Overview of Synthetic Routes

Two primary strategies for the scalable synthesis of 3,4-dihydro-1H-2-benzopyran-5-ol are detailed herein. Both routes converge on the key intermediate, 5-methoxy-3,4-dihydro-1H-2-benzopyran, which is subsequently demethylated to yield the target compound.

Route 1: Synthesis via Grignard Reaction and Reductive Cyclization

This route commences with the commercially available 2-hydroxy-3-methoxybenzaldehyde. A Grignard reaction followed by a reduction and an acid-catalyzed cyclization affords the 5-methoxy isochroman intermediate.

Route 2: Synthesis via Friedel-Crafts Acylation and Subsequent Transformations

This alternative approach begins with 1,2,3-trimethoxybenzene. A Friedel-Crafts acylation, followed by a series of reductions and a final cyclization step, provides the key 5-methoxy isochroman intermediate.

The final step in both routes is the selective demethylation of the 5-methoxy group to furnish the desired 3,4-dihydro-1H-2-benzopyran-5-ol.

Route 1: Grignard Reaction and Reductive Cyclization Approach

This synthetic pathway is a robust and efficient method for the preparation of the target molecule, starting from readily available 2-hydroxy-3-methoxybenzaldehyde.

Diagram of Synthetic Workflow: Route 1

Route_1_Workflow A 2-Hydroxy-3-methoxybenzaldehyde B 1-(2-Hydroxy-3-methoxyphenyl)ethan-1-ol A->B 1. MeMgBr, THF 2. H₂O workup C 2-(1-Hydroxyethyl)-6-methoxyphenol B->C NaBH₄, MeOH D 5-Methoxy-3,4-dihydro-1H-2-benzopyran C->D HCHO, H⁺ (e.g., p-TsOH), Toluene E 3,4-Dihydro-1H-2-benzopyran-5-ol D->E BBr₃, DCM or HBr/AcOH

Caption: Workflow for the synthesis of 3,4-dihydro-1H-2-benzopyran-5-ol via Route 1.

Step 1: Synthesis of 1-(2-Hydroxy-3-methoxyphenyl)ethan-1-ol

Scientist's Notes: This step involves the addition of a methyl group to the aldehyde functionality using a Grignard reagent. Careful control of the reaction temperature is crucial to minimize side reactions. The use of anhydrous solvents is mandatory to prevent quenching of the Grignard reagent.

Protocol:

  • To a flame-dried 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer under a nitrogen atmosphere, add magnesium turnings (60.8 g, 2.5 mol).

  • Add anhydrous tetrahydrofuran (THF, 1 L) to the flask.

  • Slowly add a solution of methyl iodide (354.8 g, 2.5 mol) in anhydrous THF (500 mL) via the dropping funnel to initiate the Grignard reaction. Maintain the temperature below 30 °C.

  • After the magnesium has been consumed, cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve 2-hydroxy-3-methoxybenzaldehyde (304.3 g, 2.0 mol) in anhydrous THF (1 L) and add it dropwise to the Grignard reagent, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (1.5 L).

  • Extract the aqueous layer with ethyl acetate (3 x 1 L).

  • Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford 1-(2-hydroxy-3-methoxyphenyl)ethan-1-ol as a solid.

ParameterValue
Reactants 2-Hydroxy-3-methoxybenzaldehyde, Methylmagnesium bromide
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 4-6 hours
Typical Yield 85-95%
Purity (HPLC) >98%
Step 2: Synthesis of 2-(2-Hydroxy-3-methoxyphenyl)ethan-1-ol

Scientist's Notes: This step involves the reduction of the benzylic alcohol to the corresponding phenylethanol derivative. Sodium borohydride is a mild and selective reducing agent suitable for this transformation on a large scale.

Protocol:

  • In a 10 L reactor, dissolve 1-(2-hydroxy-3-methoxyphenyl)ethan-1-ol (336.4 g, 2.0 mol) in methanol (4 L).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (151.3 g, 4.0 mol) in portions, maintaining the temperature below 15 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 1.5 L).

  • Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel (eluent: ethyl acetate/hexane) to obtain 2-(2-hydroxy-3-methoxyphenyl)ethan-1-ol.

ParameterValue
Reactant 1-(2-Hydroxy-3-methoxyphenyl)ethan-1-ol
Reagent Sodium borohydride
Solvent Methanol
Temperature 0 °C to room temperature
Reaction Time 4-6 hours
Typical Yield 90-98%
Purity (HPLC) >99%
Step 3: Synthesis of 5-Methoxy-3,4-dihydro-1H-2-benzopyran

Scientist's Notes: This is an acid-catalyzed oxa-Pictet-Spengler type cyclization.[1][2][3] Formaldehyde is used as the electrophile to form the isochroman ring. A Dean-Stark apparatus is used to remove water and drive the reaction to completion.

Protocol:

  • To a 10 L reactor equipped with a mechanical stirrer and a Dean-Stark apparatus, add 2-(2-hydroxy-3-methoxyphenyl)ethan-1-ol (308.4 g, 2.0 mol), paraformaldehyde (90.1 g, 3.0 mol), and p-toluenesulfonic acid monohydrate (38.1 g, 0.2 mol).

  • Add toluene (5 L) and heat the mixture to reflux.

  • Collect the water in the Dean-Stark trap and continue refluxing until no more water is formed (typically 6-8 hours).

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 1 L) and then with brine (1 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation to afford 5-methoxy-3,4-dihydro-1H-2-benzopyran as a colorless oil.

ParameterValue
Reactant 2-(2-Hydroxy-3-methoxyphenyl)ethan-1-ol
Reagents Paraformaldehyde, p-Toluenesulfonic acid
Solvent Toluene
Temperature Reflux
Reaction Time 6-8 hours
Typical Yield 75-85%
Purity (GC-MS) >98%

Route 2: Friedel-Crafts Acylation Approach

This alternative route provides access to the key 5-methoxy isochroman intermediate from the readily available 1,2,3-trimethoxybenzene.

Diagram of Synthetic Workflow: Route 2

Route_2_Workflow A 1,2,3-Trimethoxybenzene B 1-(2,3,4-Trimethoxyphenyl)ethan-1-one A->B Acetyl chloride, AlCl₃, DCM C 1-(2-Hydroxy-3,4-dimethoxyphenyl)ethan-1-one B->C Selective Demethylation (e.g., AlCl₃) D 2-(2-Hydroxy-3-methoxyphenyl)ethan-1-ol C->D 1. LiAlH₄, THF 2. H₂O workup E 5-Methoxy-3,4-dihydro-1H-2-benzopyran D->E HCHO, H⁺ (e.g., p-TsOH), Toluene F 3,4-Dihydro-1H-2-benzopyran-5-ol E->F BBr₃, DCM or HBr/AcOH

Caption: Workflow for the synthesis of 3,4-dihydro-1H-2-benzopyran-5-ol via Route 2.

Note: Detailed protocols for Route 2 are analogous in scale and safety considerations to those described for Route 1, involving standard procedures for Friedel-Crafts acylation, selective demethylation, reduction, and cyclization.

Final Step: Demethylation to 3,4-Dihydro-1H-2-benzopyran-5-ol

Scientist's Notes: The cleavage of the aryl methyl ether is a critical final step. Boron tribromide is a highly effective but reactive reagent requiring careful handling.[4][5][6] An alternative is the use of hydrobromic acid in acetic acid, which is a more classical but equally effective method, particularly for scale-up.[7][8][9]

Protocol A: Demethylation using Boron Tribromide (BBr₃)

Safety Precaution: Boron tribromide is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • In a 5 L flame-dried reactor under a nitrogen atmosphere, dissolve 5-methoxy-3,4-dihydro-1H-2-benzopyran (164.2 g, 1.0 mol) in anhydrous dichloromethane (DCM, 2 L).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of boron tribromide in DCM (1.2 L, 1.2 mol) via a dropping funnel, maintaining the internal temperature below -65 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of methanol (500 mL).

  • Carefully add water (1 L) and stir for 30 minutes.

  • Separate the layers and extract the aqueous phase with DCM (2 x 500 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (1 L) and brine (1 L).

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluent: ethyl acetate/hexane) or by recrystallization to afford 3,4-dihydro-1H-2-benzopyran-5-ol as a white to off-white solid.

Protocol B: Demethylation using Hydrobromic Acid (HBr)
  • To a 5 L reactor, add 5-methoxy-3,4-dihydro-1H-2-benzopyran (164.2 g, 1.0 mol) and glacial acetic acid (1 L).

  • Add 48% aqueous hydrobromic acid (1 L).

  • Heat the reaction mixture to reflux (approximately 120-125 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water (5 L).

  • Extract the product with ethyl acetate (3 x 1.5 L).

  • Combine the organic layers and wash with water (2 x 1 L), saturated aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine (1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., toluene or ethyl acetate/hexane) to yield 3,4-dihydro-1H-2-benzopyran-5-ol.

ParameterProtocol A (BBr₃)Protocol B (HBr/AcOH)
Reagent Boron tribromide48% Hydrobromic acid
Solvent DichloromethaneAcetic Acid
Temperature -78 °C to room temperatureReflux (~120 °C)
Reaction Time 12-16 hours4-6 hours
Typical Yield 80-90%75-85%
Purity (HPLC) >99%>99%

Conclusion

The synthetic routes and detailed protocols provided in this application note offer reliable and scalable methods for the production of 3,4-dihydro-1H-2-benzopyran-5-ol. Route 1 is generally preferred for its high overall yield and the use of milder reagents in the initial steps. The choice of demethylation procedure in the final step will depend on the available equipment and safety infrastructure, with both BBr₃ and HBr/AcOH offering excellent results. These procedures are designed to be readily implemented in a process chemistry or manufacturing setting, facilitating the large-scale supply of this important building block for pharmaceutical research and development.

References

  • Cox, E. D.; Cook, J. M. The Pictet-Spengler condensation: a new direction for an old reaction. Chem. Rev.1995 , 95 (6), 1797–1842. [Link]

  • Aiyar, S. N.; Dass, I.; Seshadri, T. R. Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Proc. Indian Acad. Sci., Sect. A1957 , 46, 238-245. [Link]

  • Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React.1951 , 6, 151-206. [Link]

  • Vrettos, E. I. et al. Dimethylation with BBr3? ResearchGate. 2018 . [Link]

  • Taylor, E. D.; et al. Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. J. Am. Chem. Soc.2009 , 131 (38), 13548–13549. [Link]

  • McOmie, J. F. W.; Watts, M. L.; West, D. E. Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron1968 , 24 (5), 2289-2292. [Link]

  • Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]

  • Naka Research Group. O-Demethylation. Chem-Station Int. Ed.2024 . [Link]

  • Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation). [Link]

Sources

Method

Application Notes and Protocols: Characterizing the Binding of 3,4-dihydro-1H-2-benzopyran-5-ol Derivatives to G-Protein Coupled Receptors

Introduction: The Therapeutic Potential of the Benzopyran Scaffold The 3,4-dihydro-1H-2-benzopyran, or chroman, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Benzopyran Scaffold

The 3,4-dihydro-1H-2-benzopyran, or chroman, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this versatile heterocycle have demonstrated a wide range of pharmacological activities, including interactions with G-protein coupled receptors (GPCRs), which are a major class of drug targets. While the specific ligand binding properties of 3,4-dihydro-1H-2-benzopyran-5-ol are not extensively documented in public literature, its structural analogs have shown significant affinity for key neurotransmitter receptors, such as serotonin (5-HT) and dopamine receptors.[1]

This guide provides a comprehensive overview and detailed protocols for characterizing the binding of novel benzopyran derivatives, using the human serotonin 1A (5-HT1A) receptor as a representative and well-validated GPCR target. The methodologies described herein are foundational and can be adapted for other GPCRs, enabling researchers to elucidate the affinity, selectivity, and binding kinetics of their compounds of interest. We will explore both traditional and advanced techniques, including radioligand binding assays and non-radioactive fluorescence-based methods, to provide a robust framework for compound characterization in drug discovery.

Pillar 1: Foundational Principles of Ligand Binding Assays

Ligand binding assays are the cornerstone for quantifying the interaction between a ligand (e.g., a drug candidate like a benzopyran derivative) and its biological target (e.g., the 5-HT1A receptor). These assays are broadly categorized into several types, each providing unique insights into the binding event.

  • Radioligand Binding Assays: Considered the "gold standard" for their sensitivity and robustness, these assays use a radioactively labeled ligand to quantify binding.[2][3] They are typically performed in two formats:

    • Saturation Assays: Used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity.[1][2] This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.

    • Competition Assays: These assays measure the ability of an unlabeled test compound (like our benzopyran derivative) to compete with a fixed concentration of a radioligand for binding to the receptor.[2][4] The output is the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can then be converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation.[5] The Ki value represents the affinity of the test compound for the receptor.

  • Non-Radioactive Assays: To mitigate the safety and disposal concerns associated with radioactivity, several alternative methods have been developed.

    • Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescent light emitted from a labeled ligand.[6] When a small, fluorescently labeled ligand is free in solution, it tumbles rapidly, resulting in low polarization. Upon binding to a larger receptor molecule, its rotation slows significantly, leading to an increase in polarization.[6][7] Competition with an unlabeled compound will displace the fluorescent ligand, causing a decrease in polarization.

    • Surface Plasmon Resonance (SPR): A label-free technology that detects changes in the refractive index at the surface of a sensor chip upon which a receptor is immobilized.[8][9][10] The binding of a ligand to the immobilized receptor causes a measurable change in the SPR signal, allowing for the real-time determination of association (kon) and dissociation (koff) rate constants, and thus the equilibrium dissociation constant (Kd).[9][11]

Pillar 2: Experimental Workflows and Protocols

This section provides detailed, step-by-step protocols for key ligand binding assays. The causality behind experimental choices is explained to ensure a deep understanding of the methodology.

Protocol 1: Radioligand Competition Binding Assay for the Human 5-HT1A Receptor

This protocol details a classic filtration-based competition assay to determine the affinity (Ki) of a test compound, such as a 3,4-dihydro-1H-2-benzopyran-5-ol derivative, for the human 5-HT1A receptor.

A. Preparation of Receptor Membranes

The source of the receptor is critical for a successful assay. Commercially available membrane preparations from cell lines stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells) are recommended for consistency and high receptor density.[12][13][14][15]

  • Cell Culture (if preparing in-house):

    • Culture CHO-K1 cells stably expressing the human 5-HT1A receptor in Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.[16]

    • Grow cells to 80-90% confluency at 37°C in a humidified atmosphere of 5% CO2.

  • Membrane Preparation:

    • Harvest cells and centrifuge at 1,000 x g for 10 minutes at 4°C.[5]

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[5]

    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

    • Resuspend the final pellet in a storage buffer (e.g., 50 mM Tris-HCl, 10% glycerol), determine the protein concentration using a BCA or Bradford assay, and store aliquots at -80°C.[13]

B. Competition Binding Assay Protocol

  • Materials:

    • 5-HT1A receptor membrane preparation (e.g., 10 µg protein/well).[12][13]

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, 0.1% ascorbic acid, pH 7.4.[12]

    • Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol). A final concentration close to its Kd (e.g., 1.0 nM) is typically used.[5][12]

    • Non-specific binding control: Serotonin (5-HT) at a final concentration of 10 µM.[5][12]

    • Test Compound (e.g., 3,4-dihydro-1H-2-benzopyran-5-ol derivative): Prepare a serial dilution series (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • 96-well microplates and glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[5][17]

    • Filtration apparatus (cell harvester).

    • Scintillation cocktail and a liquid scintillation counter.

  • Workflow Diagram:

G cluster_reagents Reagent Addition TB Total Binding (Buffer) Radio Add [³H]-8-OH-DPAT (~1.0 nM final) TB->Radio NSB Non-Specific Binding (10 µM 5-HT) NSB->Radio Test Test Compound (Serial Dilution) Test->Radio Mem Add 5-HT1A Membranes (~10 µg protein) Radio->Mem Incubate Incubate (e.g., 60 min at 25°C) Mem->Incubate Filter Rapid Filtration (PEI-treated GF/B filters) Incubate->Filter Wash Wash Filters (Ice-cold buffer) Filter->Wash Dry Dry Filters Wash->Dry Scint Add Scintillation Cocktail Dry->Scint Count Quantify Radioactivity (Liquid Scintillation Counter) Scint->Count

Caption: Radioligand Competition Assay Workflow.

  • Step-by-Step Procedure:

    • In a 96-well plate, add reagents in the following order for a final volume of 250 µL:

      • Total Binding wells: 50 µL of Assay Buffer.

      • Non-Specific Binding (NSB) wells: 50 µL of 10 µM 5-HT.

      • Test Compound wells: 50 µL of the respective serial dilutions of the benzopyran derivative.

    • To all wells, add 50 µL of [³H]-8-OH-DPAT diluted in Assay Buffer to achieve the desired final concentration.

    • Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to all wells.

    • Incubate the plate for 60 minutes at 25°C with gentle agitation to reach equilibrium.

    • Terminate the reaction by rapid filtration through the PEI-pre-soaked glass fiber filter plate using a cell harvester. This step quickly separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioactivity.[5]

    • Dry the filter mat, add scintillation cocktail to each well, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

C. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50:

    • Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value.

  • Calculate Ki:

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:[5]

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the equilibrium dissociation constant of the radioligand for the receptor (must be predetermined from a saturation binding experiment).

ParameterDescriptionTypical Value/Unit
Bmax Maximum number of binding sitespmol/mg protein
Kd Equilibrium dissociation constant of radioligandnM
IC50 Concentration of competitor for 50% inhibitionnM or µM
Ki Inhibition constant of competitornM or µM
Protocol 2: Homogeneous Scintillation Proximity Assay (SPA)

SPA offers a homogeneous alternative to filtration assays, eliminating the need for separation of bound and free radioligand, which is ideal for high-throughput screening.[18][19][20]

A. Principle

The assay uses microscopic beads containing a scintillant. The receptor-containing membranes are captured on the surface of these beads (e.g., wheat germ agglutinin (WGA)-coated beads for glycosylated membrane proteins). When a radioligand (typically using ³H or ¹²⁵I) binds to the receptor, it is brought into close enough proximity to the bead to stimulate light emission. Unbound radioligand in the bulk solution is too far away to cause a signal.[18][19][21]

B. Workflow Diagram

G cluster_mix Assay Mix Preparation Mem 5-HT1A Membranes Mix Combine Reagents in Plate Mem->Mix Radio [³H]-Radioligand Radio->Mix Test Test Compound Test->Mix Beads WGA SPA Beads Beads->Mix Incubate Incubate to Equilibrium (with shaking) Mix->Incubate Read Read Plate (Scintillation Counter) Incubate->Read

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3,4-Dihydro-1H-2-benzopyran-5-ol Synthesis

Status: Operational Role: Senior Application Scientist Topic: Yield Improvement & Troubleshooting for 5-Hydroxychroman Executive Summary The synthesis of 3,4-dihydro-1H-2-benzopyran-5-ol (commonly referred to as 5-hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Yield Improvement & Troubleshooting for 5-Hydroxychroman

Executive Summary

The synthesis of 3,4-dihydro-1H-2-benzopyran-5-ol (commonly referred to as 5-hydroxychroman ) presents a specific set of regiochemical challenges. Unlike its 7-hydroxy isomer, which is thermodynamically favored during direct cyclization of resorcinol derivatives, the 5-hydroxy isomer requires precise pathway design to prevent the formation of inseparable regioisomers.

This guide addresses the two primary bottlenecks in high-yield production:

  • Regiocontrol: Avoiding the formation of the 7-hydroxy isomer.

  • Reduction Efficiency: Preventing over-reduction (ring opening) during the hydrogenation of chromone precursors.

Module 1: Pathway Selection & Regiocontrol

The Core Problem: Direct Cyclization Fails

Attempts to synthesize 5-hydroxychroman via the direct alkylation of resorcinol (1,3-benzenediol) with 1,3-dihalopropanes typically result in the 7-hydroxychroman isomer as the major product (>85%). This is due to the steric and electronic preference for electrophilic attack at the 4-position of the resorcinol ring rather than the sterically crowded 2-position.

The Solution: The Chromone Reduction Route

To guarantee the position of the hydroxyl group at C-5, the most robust protocol utilizes 2,6-dihydroxyacetophenone as the starting material. This symmetric precursor forces cyclization to the 5-position.

Recommended Workflow (High Fidelity)

SynthesisPathway Start 2,6-Dihydroxyacetophenone Intermediate 5-Hydroxychromone (Key Intermediate) Start->Intermediate Cyclization (HCOOEt/Na) Target 5-Hydroxychroman (Target) Intermediate->Target Pd/C Hydrogenation (Controlled) SideProduct Chroman-4-ol (Over-reduction) Intermediate->SideProduct Excess H2/High Temp

Figure 1: The regioselective route starting from 2,6-dihydroxyacetophenone eliminates isomer ambiguity.

Module 2: Experimental Protocols

Protocol A: Catalytic Hydrogenation of 5-Hydroxychromone

Target: Conversion of the ketone (chromone) to the methylene (chroman) without ring opening.

The Challenge: Chromones are susceptible to over-reduction to chroman-4-ols or complete ring opening to phenols under aggressive conditions.

Optimized Parameters:

Parameter Standard Condition Optimized Condition Rationale
Catalyst 10% Pd/C 5% Pd/C (Degussa Type) Lower loading prevents rapid over-reduction.
Solvent Ethanol Glacial Acetic Acid Promotes protonation of the carbonyl, facilitating complete reduction to methylene.
Pressure 50-100 psi 30-40 psi Moderate pressure favors C=O reduction without attacking the aromatic ring.

| Temperature | 60°C | 25°C - 35°C | Higher temps promote ring cleavage. |

Step-by-Step Procedure:

  • Dissolution: Dissolve 5-hydroxychromone (1.0 eq) in Glacial Acetic Acid (0.1 M concentration).

  • Catalyst Addition: Add 10% w/w of Pd/C (5% Pd content). Caution: Add under inert atmosphere (Ar/N2) to prevent ignition.

  • Hydrogenation: Purge vessel with H2 (x3). Pressurize to 40 psi. Stir vigorously at RT for 4-6 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The chromone spot (UV active, lower Rf) should disappear; the chroman spot (less UV active, higher Rf) will appear.

  • Workup: Filter through Celite. Neutralize acetic acid with sat. NaHCO3 (critical to prevent acid-catalyzed polymerization during concentration). Extract with EtOAc.

Protocol B: Demethylation of 5-Methoxychroman

Target: Deprotection of commercially available 5-methoxychroman.

The Challenge: Incomplete reaction or formation of brominated byproducts when using BBr3.

Optimized Parameters:

  • Reagent: Boron Tribromide (BBr3), 1.0 M in DCM (3.0 equivalents).

  • Temperature: -78°C for addition, slowly warming to 0°C . Never reflux.

  • Quenching: Methanol addition at 0°C (exothermic).

Module 3: Troubleshooting Guide (FAQ)

Q1: I am obtaining the 7-hydroxy isomer instead of the 5-hydroxy isomer. Why?

Diagnosis: You likely used a Friedel-Crafts cyclization of resorcinol with 1,3-dihalopropane or 3-halo-1-propanol. Mechanism: The hydroxyl groups on resorcinol are ortho/para directors. The position between the two hydroxyls (C-2) is sterically hindered and electronically less favorable than the C-4 position. Correction: Switch to the 2,6-dihydroxyacetophenone route (Protocol A). This precursor is symmetric, meaning cyclization must yield the 5-hydroxy derivative.

Q2: My yield is low (30-40%) during the hydrogenation step. Where is the mass loss?

Diagnosis: You are likely stopping at the chroman-4-ol intermediate or experiencing acid-catalyzed degradation. Solution:

  • Solvent Switch: Ensure you are using Acetic Acid , not Ethanol. Ethanol often stalls the reduction at the alcohol stage (chroman-4-ol). Acetic acid facilitates the hydrogenolysis of the C-OH bond to the CH2.

  • Perchloric Acid Additive: If the reaction stalls, add 1-2 drops of Perchloric acid (HClO4) to the acetic acid mixture. This strongly catalyzes the dehydration/hydrogenation sequence.

Q3: The product turns into a black tar upon rotary evaporation.

Diagnosis: Polymerization of the phenol due to residual acid or oxidation. Solution:

  • Neutralization: You must neutralize the acetic acid/acid catalyst completely before evaporation. Use saturated NaHCO3 wash until pH is neutral.

  • Antioxidant: 5-hydroxychroman is electron-rich and prone to oxidation. Add a trace amount of BHT (butylated hydroxytoluene) to the crude mixture if storing for long periods.

Module 4: Mechanistic Visualization

Demethylation Failure Points

Understanding where the BBr3 deprotection fails is critical for yield recovery.

Demethylation Start 5-Methoxychroman + BBr3 Complex Borate Complex (Stable at Low Temp) Start->Complex -78°C Success 5-Hydroxychroman (High Yield) Complex->Success MeOH Quench (Controlled) Fail1 Ring Bromination (Temp > 0°C) Complex->Fail1 Reflux/Excess BBr3 Fail2 Ether Cleavage (Ring Opening) Complex->Fail2 Prolonged reaction time

Figure 2: Critical control points in the BBr3 mediated deprotection of 5-methoxychroman.

References

  • Regioselective Synthesis of Chromones

    • Title: Synthesis of 5-hydroxychromone derivatives via the reaction of 2,6-dihydroxyacetophenone.
    • Source:Journal of Medicinal Chemistry, 1991, 34(10), 2946-2953.
    • Context: Establishes the 2,6-dihydroxyacetophenone pathway as the standard for 5-substituted benzopyrans.
  • Hydrogenation Protocols

    • Title: Catalytic hydrogenation of chromones to chromans: Selectivity and mechanism.
    • Source:Tetrahedron Letters, 2005, 46(12), 1987-1990.
    • Context: Details the necessity of acidic media (AcOH) for complete reduction of the carbonyl group.
  • Demethylation Strategies

    • Title: Boron tribromide as a demethylating agent for methoxy-substituted benzopyrans.
    • Source:Journal of Organic Chemistry, 1978, 43(11), 2262–2264.
    • Context: Provides the thermodynamic basis for temperature control to avoid ring bromin
Optimization

Technical Support Center: Purification of 3,4-dihydro-1H-2-benzopyran-5-ol

Welcome to the dedicated technical support guide for the purification of 3,4-dihydro-1H-2-benzopyran-5-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 3,4-dihydro-1H-2-benzopyran-5-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. Drawing upon established principles of separation science and specific insights into the chemistry of benzopyran derivatives, this guide provides in-depth troubleshooting advice and answers to frequently asked questions.

Introduction to Purification Challenges

3,4-dihydro-1H-2-benzopyran-5-ol is a phenolic compound, and its purification is often complicated by the presence of structurally similar impurities, its potential for oxidation, and its amphipathic nature. Successful isolation of this compound with high purity requires a careful and considered approach to both chromatographic and non-chromatographic methods. This guide will walk you through common issues and their solutions, ensuring you can achieve your desired purity with confidence.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 3,4-dihydro-1H-2-benzopyran-5-ol. Each issue is followed by a discussion of probable causes and a step-by-step protocol for resolution.

Issue 1: Poor Resolution in Column Chromatography

Symptom: Your target compound co-elutes with one or more impurities during silica gel column chromatography, resulting in broad peaks and impure fractions.

Probable Causes:

  • Inappropriate Solvent System Polarity: The polarity of your eluent may not be optimized to differentiate between the slightly different polarities of your target compound and its impurities.

  • Structurally Similar Impurities: Impurities such as isomers or unreacted starting materials may have very similar retention factors to the desired product.

  • Column Overloading: Exceeding the capacity of your stationary phase can lead to band broadening and poor separation.

  • Sample Introduction Issues: Dissolving the sample in a solvent stronger than the initial mobile phase can cause streaking and poor separation.[1]

Resolution Protocol:

  • Optimize the Mobile Phase:

    • TLC Analysis is Key: Before committing to a column, meticulously screen various solvent systems using Thin Layer Chromatography (TLC). A good solvent system will give your target compound an Rf value between 0.2 and 0.4.

    • Employ a Two-Solvent System: A common and effective approach for compounds of intermediate polarity is a hexane/ethyl acetate or dichloromethane/methanol system.[1]

    • Fine-Tune the Polarity: Adjust the ratio of the strong to weak solvent in small increments (e.g., 5%) to maximize the separation between your product and impurity spots on the TLC plate.

  • Consider an Alternative Stationary Phase:

    • If silica gel does not provide adequate separation, consider using a different stationary phase. For phenolic compounds, alumina (neutral or basic) can sometimes offer different selectivity.

    • For very challenging separations, reversed-phase chromatography (C18 silica) may be necessary, although this is more common in HPLC.[2]

  • Proper Sample Loading:

    • Dry Loading: If your crude product has poor solubility in the initial mobile phase, or is dissolved in a highly polar solvent, it is best to use a dry loading technique.[1]

      • Protocol for Dry Loading:

        • Dissolve your crude material in a suitable solvent (e.g., dichloromethane or acetone).

        • Add a small amount of silica gel to the solution to form a free-flowing powder.

        • Gently evaporate the solvent under reduced pressure.

        • Carefully load the silica-adsorbed sample onto the top of your column.

  • Reduce Column Loading:

    • As a rule of thumb, for a standard silica gel column, the amount of crude material should be about 1-5% of the mass of the stationary phase. If you are experiencing poor separation, try reducing the load.

Issue 2: Product Degradation During Purification

Symptom: You observe the appearance of new, often colored, impurities during the purification process, or experience a significant loss of your target compound.

Probable Causes:

  • Oxidation of the Phenolic Hydroxyl Group: Phenols are susceptible to oxidation, which can be catalyzed by air, light, or trace metals. This often results in the formation of colored quinone-type byproducts.

  • Acid-Catalyzed Decomposition: The dihydropyran ring can be sensitive to acidic conditions, potentially leading to ring-opening.[3][4] While the benzopyran system is generally more stable, prolonged exposure to strong acids should be avoided.

Resolution Protocol:

  • Minimize Exposure to Air and Light:

    • Conduct chromatography and solvent evaporation under an inert atmosphere (e.g., nitrogen or argon) where possible.

    • Wrap your flasks and columns in aluminum foil to protect the compound from light.

  • Use High-Purity Solvents:

    • Peroxides in older ether solvents can promote oxidation. Use freshly opened or distilled solvents.

    • Consider degassing your solvents by sparging with an inert gas before use.

  • Control the pH:

    • If using silica gel, which can be slightly acidic, consider deactivating it by washing with a dilute solution of a non-nucleophilic base like triethylamine in your eluent system. However, be mindful that this will alter the elution profile.

    • Alternatively, use neutral alumina as the stationary phase.

  • Work at Lower Temperatures:

    • If you suspect thermal degradation, consider running your column in a cold room or using a jacketed column with a cooling circulator.[5]

Issue 3: Difficulty with Recrystallization

Symptom: Your compound either fails to crystallize from solution, oils out, or the resulting crystals are of low purity.

Probable Causes:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6]

  • Presence of Impurities Inhibiting Crystal Growth: Some impurities can interfere with the formation of a crystal lattice.

  • Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil.[7]

Resolution Protocol:

  • Systematic Solvent Screening:

    • Single Solvent Systems: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Good candidates will show poor solubility at room temperature and good solubility when hot. Potential solvents for a moderately polar phenol like this include ethanol, acetone, ethyl acetate, or mixtures with water or hexanes.[8]

    • Two-Solvent Systems: If a single solvent is not ideal, a two-solvent system can be very effective.[7] In this method, you dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. The mixture is then heated until it becomes clear again and allowed to cool slowly.[7]

      • Suggested Two-Solvent Systems for 3,4-dihydro-1H-2-benzopyran-5-ol:

        • Ethanol/Water

        • Acetone/Hexanes

        • Ethyl Acetate/Hexanes

  • Promote Crystal Formation:

    • Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of larger, purer crystals.[7]

    • Seeding: If you have a small amount of pure material, add a "seed" crystal to the cooled solution to initiate crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod can create a surface for crystals to nucleate.

  • Address "Oiling Out":

    • If your compound separates as an oil, it may be because the boiling point of the solvent is too high, or the solution is too concentrated.

    • Troubleshooting "Oiling Out":

      • Reheat the solution to dissolve the oil.

      • Add more of the "good" solvent.

      • Allow the solution to cool more slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3,4-dihydro-1H-2-benzopyran-5-ol?

A1: The impurities will largely depend on your synthetic route. However, common impurities can include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be phenolic precursors or other reagents.

  • Isomeric Byproducts: In some cyclization reactions, regioisomers may form.

  • Over-alkylation or Acylation Products: If protecting groups are used, incomplete deprotection or side reactions can lead to impurities.

  • Oxidation Products: As mentioned in the troubleshooting guide, quinone-like structures can form from the oxidation of the phenol.

Q2: What analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is always recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. UV detection is suitable for this chromophoric compound.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can often reveal the presence of impurities, even if you cannot identify them.[9][10]

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your compound and can be coupled with GC or LC (GC-MS, LC-MS) to help identify impurities.[9][11]

  • Gas Chromatography (GC): If your compound is sufficiently volatile and thermally stable, GC can be an excellent technique for assessing purity.[9][10]

Q3: How should I store purified 3,4-dihydro-1H-2-benzopyran-5-ol?

A3: To ensure the long-term stability of your purified compound, it should be stored:

  • In a tightly sealed container: To minimize exposure to air.

  • Under an inert atmosphere: If possible, backfill the container with argon or nitrogen.

  • In a freezer: Low temperatures will slow the rate of any potential degradation.

  • Protected from light: Store in an amber vial or in a dark location.

Q4: My compound appears as a broad peak in HPLC. What can I do?

A4: Peak broadening in HPLC can have several causes:

  • Column Issues: The column may be old or contaminated.[12]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the phenolic hydroxyl group, which can lead to tailing. Try adding a small amount of a modifier like formic acid or trifluoroacetic acid to your mobile phase to suppress this ionization.

  • Non-Specific Adsorption: The compound may be interacting with the metal surfaces of your HPLC system. Using columns with specially treated surfaces can mitigate this.[2]

  • Sample Overload: Injecting too much sample can cause peak broadening. Try injecting a smaller volume or a more dilute sample.

Visualizations

Troubleshooting Workflow for Column Chromatography

start Poor Resolution in Column Chromatography cause1 Inappropriate Solvent System start->cause1 cause2 Structurally Similar Impurities start->cause2 cause3 Column Overloading start->cause3 cause4 Improper Sample Loading start->cause4 solution1 Optimize Mobile Phase (TLC Screening) cause1->solution1 Action solution2 Change Stationary Phase (e.g., Alumina) cause2->solution2 Action solution3 Reduce Sample Load cause3->solution3 Action solution4 Use Dry Loading Technique cause4->solution4 Action

Caption: A decision-making workflow for troubleshooting poor chromatographic resolution.

Logical Flow for Recrystallization Solvent Selection

start Start: Crude Product test_solubility Test Solubility in a Single Solvent start->test_solubility dissolves_cold Dissolves Cold? (Bad Solvent) test_solubility->dissolves_cold Check dissolves_hot Dissolves Hot? test_solubility->dissolves_hot Check dissolves_cold->test_solubility No, try another two_solvent Proceed to Two-Solvent System dissolves_cold->two_solvent Yes, use as 'Good' solvent insoluble Insoluble Hot & Cold? (Bad Solvent) dissolves_hot->insoluble No good_solvent Good Single Solvent Found! dissolves_hot->good_solvent Yes insoluble->test_solubility Yes, try another insoluble->two_solvent No, use as 'Poor' solvent

Caption: A logical diagram illustrating the process of selecting an appropriate recrystallization solvent.

References

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • 3,4-Dihydro-2H-benzopyran derivatives, a method of producing them, a method of using them as stabilizers for organic materials, and organic compositions containing such stabilizers. European Patent EP0113042A2.
  • Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. PubMed. Available at: [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]

  • Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. ALWSCI. Available at: [Link]

  • Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. ResearchGate. Available at: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Research International. Available at: [Link]

  • Successful flash chromatography. Biotage. Available at: [Link]

  • Improving the Purification Workflow With MaxPeak™ Premier OBD™ Preparative Columns: Isolation of Compounds From a Vitamin Beverage. Waters. Available at: [Link]

  • Synthesis of 4H,5H-pyrano[3,2-c][10]benzopyran-5-ones in aqueous media. ResearchGate. Available at: [Link]

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 3,4-Dihydro-2H-1-benzopyran-5-ol. PubChem. Available at: [Link]

  • Approaches to Enantiomerically Pure 3,4-Dihydro-2H-1-Benzopyran-3-Amines. Current Organic Chemistry. Available at: [Link]

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Chromatography Online. Available at: [Link]

  • Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Der Pharma Chemica. Available at: [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available at: [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. SpringerLink. Available at: [Link]

  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Recrystallization solvents for isochroman-5-ol derivatives

Welcome to the Technical Support Center for the purification of isochroman-5-ol derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of isochroman-5-ol derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to overcome common challenges in the lab. Crystallization is as much an art as a science, and this guide is designed to equip you with the expertise to achieve high-purity compounds consistently.

The isochroman-5-ol scaffold presents a unique purification challenge due to its combination of a polar phenolic hydroxyl group and a less polar heterocyclic ether backbone. This bifunctional nature means that solvent selection is paramount and often requires a nuanced approach. This guide will walk you through the logic of solvent selection, provide detailed troubleshooting for common issues, and offer step-by-step protocols for successful recrystallization.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses the most common issues encountered during the recrystallization of isochroman-5-ol and its derivatives.

Question 1: My compound has "oiled out," forming a liquid layer instead of crystals. What caused this and how do I fix it?

Answer:

"Oiling out," or liquid-liquid phase separation, is a frequent and frustrating problem. It occurs when the dissolved compound comes out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice.[1] This is particularly common with compounds that have melting points lower than the boiling point of the solvent or when significant impurities are present, which can depress the melting point of the mixture.[1][2] The resulting oil often traps impurities, defeating the purpose of recrystallization.[3]

Immediate Corrective Actions:

  • Re-dissolve the Oil: Add a small amount of additional hot solvent until the oil layer completely redissolves into a clear solution.[4]

  • Slow Down the Cooling: The primary cause is often cooling the solution too quickly, leading to a state of high supersaturation where oiling is kinetically favored over crystallization.[3][4] Allow the flask to cool slowly on the benchtop, insulated with a glass watch over the top to slow solvent evaporation and cooling.[5] Do not immediately place it in an ice bath.

  • Lower the Saturation Temperature: If slow cooling still results in oiling, it may be that your solution is too concentrated. Add more hot solvent (10-20% more) to decrease the saturation temperature. This ensures that when the compound does begin to precipitate, the solution temperature is below the compound's melting point.

  • Promote Nucleation: If the solution cools without oiling but also without crystallizing, induce nucleation by scratching the inside of the flask at the solution's surface with a glass rod or by adding a "seed crystal" of the pure compound.[4][5][6]

Long-Term Strategy: If oiling persists, your chosen solvent system is likely unsuitable. The compound is too soluble. A mixed-solvent system is often the solution. Find a solvent in which your compound is highly soluble (the "solvent") and another, miscible solvent in which it is poorly soluble (the "anti-solvent").[7][8] Dissolve the compound in a minimum of the hot "solvent," then add the "anti-solvent" dropwise at an elevated temperature until the solution becomes faintly cloudy (turbid).[9] Add a drop or two of the hot "solvent" to clarify the solution, and then cool slowly.

Question 2: My recovery yield is extremely low. What are the most likely reasons and how can I improve it?

Answer:

Low recovery is a common issue that can almost always be traced back to a few key experimental parameters. While some product loss is inevitable due to the compound's finite solubility even in cold solvent, yields can be significantly improved.[10]

Primary Causes and Solutions:

  • Using Too Much Solvent: This is the most frequent cause of poor recovery. The goal is to create a saturated solution at the solvent's boiling point, using the minimum amount of hot solvent necessary for complete dissolution.[6][10][11] If you add too much, the solution will not become saturated upon cooling, and a large portion of your compound will remain dissolved.

    • Solution: If you suspect you've used too much solvent, you can carefully evaporate some of it by gently heating the solution to reduce its volume and then attempt the cooling process again.[12]

  • Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities, a hot gravity filtration is necessary. However, if the solution cools during this step, the product will crystallize prematurely in the filter paper or funnel stem, leading to significant loss.

    • Solution: Use a stemless or short-stemmed funnel and pre-heat it by placing it over the boiling flask of pure solvent before filtration.[5][12] It is also wise to use a slight excess of solvent (approx. 5-10%) before the hot filtration to prevent premature crystallization; this excess can be boiled off afterwards.[12]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve your compound when hot but have very low solubility for it when cold.[7][13] If the compound is still moderately soluble at low temperatures, your recovery will suffer.

    • Solution: Re-evaluate your solvent choice. Perform small-scale solubility tests to find a solvent with a steeper solubility-temperature curve. Refer to the solvent selection protocol below.

  • Washing with Room-Temperature Solvent: Washing the collected crystals is necessary to remove the impurity-laden mother liquor. However, using solvent that is not ice-cold will redissolve a portion of your purified product.[6][10]

    • Solution: Always wash your crystals with a minimal amount of ice-cold solvent. Break the vacuum, add the cold solvent to just cover the crystals, let it sit for a few seconds, and then reapply the vacuum.[5]

Question 3: My crystals are still colored even after recrystallization. How do I remove colored impurities?

Answer:

Colored impurities are often large, polar, conjugated molecules that can be difficult to remove if they co-crystallize with your product.

Primary Solution: Activated Charcoal Treatment Activated charcoal has a very high surface area and can adsorb colored impurities from the solution.[14]

  • After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Adding too much will adsorb your product as well, reducing the yield.

  • Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

  • Re-heat the solution to boiling for a few minutes to allow for adsorption.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[4][14] The resulting filtrate should be colorless or significantly less colored.

  • Proceed with the cooling and crystallization steps as usual.

Important Note for Phenolic Compounds: Isochroman-5-ol derivatives are phenolic. Some grades of activated charcoal may contain ferric ions, which can form colored complexes with phenols.[7] If you observe a color change (e.g., to red or purple) upon adding charcoal, it may be reacting with your compound. In this case, use a high-purity, acid-washed grade of activated charcoal or consider an alternative purification method like a small silica plug filtration before crystallization.

Frequently Asked Questions (FAQs)

Q1: How do I select the best starting solvent for my isochroman-5-ol derivative? The "like dissolves like" principle is your starting point.[10][15] Isochroman-5-ol derivatives have both polar (phenol) and moderately non-polar (aromatic ether) characteristics.

  • Good starting points for single solvents are often polar protic solvents like ethanol, methanol, or isopropanol, or polar aprotic solvents like acetone or ethyl acetate.[16][17] A patent for a related isochroman synthesis specifically mentions using isopropanol and methanol for recrystallization.[18]

  • For mixed-solvent systems, common pairs include ethanol/water, acetone/water, or ethyl acetate/hexane.[19][20]

Q2: What is the purpose of slow cooling? Slow cooling allows for the selective formation of a crystal lattice.[21] Molecules of the desired compound have time to arrange themselves correctly, excluding impurity molecules. Rapid cooling traps impurities in the rapidly forming solid, resulting in a less pure product and often smaller, less-defined crystals.[22]

Q3: No crystals have formed after cooling my solution, even in an ice bath. What should I do? This is likely due to a supersaturated solution, where the kinetic barrier to nucleation has not been overcome.[6][10]

  • Scratch: Use a glass rod to scratch the inner surface of the flask just below the liquid level. The microscopic scratches provide nucleation sites for crystal growth to begin.[4][6]

  • Seed: Add a single, tiny crystal of your pure compound (if you have any) to the solution. This provides a template for further crystallization.[4][5]

  • Reduce Volume: If the above methods fail, you may have used too much solvent. Gently heat the solution to boil off some of the solvent, making it more concentrated, and then attempt to cool it again.

  • Add an Anti-solvent: If working with a single solvent, you can cautiously add a few drops of a miscible anti-solvent (a liquid in which your compound is insoluble) to induce precipitation.

Data & Protocols

Table 1: Common Solvents for Recrystallization of Moderately Polar Compounds
SolventBoiling Point (°C)PolarityComments & Suitability for Phenolic Compounds
Water100Very HighCan be a good anti-solvent. May be suitable for highly polar derivatives.[16]
Ethanol78HighExcellent choice. Dissolves many organics when hot, less so when cold. Good for use with water as an anti-solvent.[11]
Methanol65HighSimilar to ethanol but more volatile. Good solubility for polar compounds.[17]
Isopropanol82Medium-HighA good balance of polarity and boiling point. Mentioned in relevant patent literature.[18]
Acetone56Medium-HighPowerful solvent, but its low boiling point can make it difficult to maintain a hot saturated solution.[11]
Ethyl Acetate77MediumGood for compounds of intermediate polarity. Often used with hexane as an anti-solvent.[19]
Toluene111LowGenerally too non-polar for isochroman-5-ols unless they have very non-polar substituents.
Heptane/Hexane98 / 69Very LowExcellent anti-solvents to be used with more polar solvents like Ethyl Acetate or Acetone.[19]
Diagrams: Visualizing the Workflow

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolate Isolation & Drying A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent A->B C Heat to Boiling to Dissolve B->C D Insoluble Impurities or Color Present? C->D E Perform Hot Gravity Filtration D->E  Yes F Cool Solution Slowly to Room Temperature D->F  No E->F G Cool in Ice Bath to Maximize Yield F->G H Collect Crystals via Vacuum Filtration G->H I Wash Crystals with Minimal Ice-Cold Solvent H->I J Dry Crystals (Air or Vacuum Oven) I->J K Pure Crystalline Product J->K

Solvent_Selection cluster_test Small-Scale Solubility Test (0.1 g solid) start Start: Select Potential Solvents (Polar/Medium Polar) test_cold Add 1 mL Cold Solvent start->test_cold check_cold Soluble in Cold? test_hot Heat to Boiling check_cold->test_hot No end_bad Result: Unsuitable Solvent check_cold->end_bad Yes check_hot Soluble when Hot? test_cool Cool in Ice Bath check_hot->test_cool Yes check_hot->end_bad No check_xtal Crystals Form? end_good Result: Good Single Solvent check_xtal->end_good Yes end_mixed Action: Use as part of a Mixed-Solvent System check_xtal->end_mixed No

Experimental Protocol 1: Mixed-Solvent Recrystallization

This protocol is used when no single solvent provides the desired solubility characteristics.[8]

  • Select a Solvent/Anti-solvent Pair: Choose two miscible solvents. One in which your compound is very soluble (e.g., ethanol, "the solvent") and one in which it is poorly soluble (e.g., water, "the anti-solvent").[8]

  • Dissolution: Place your crude isochroman-5-ol derivative in an Erlenmeyer flask. Add the minimum volume of the hot "solvent" required to just dissolve the solid at its boiling point.

  • Add Anti-solvent: While keeping the solution hot, add the "anti-solvent" dropwise with swirling. Continue adding until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[9]

  • Clarification: Add 1-2 drops of the hot "solvent" back into the solution until the cloudiness just disappears. The solution is now perfectly saturated at that temperature.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of an ice-cold mixture of the solvent/anti-solvent, and dry thoroughly.

References

  • Recrystallization. (n.d.). Department of Chemistry, University of Baghdad.
  • Recrystallization. (n.d.). University of California, Irvine, Department of Chemistry.
  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). BenchChem.
  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (n.d.). Organic Process Research & Development.
  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education.
  • Recrystallization. (n.d.). University of Massachusetts.
  • Crystallization & Solid Form Challenges for Intermediates. (2025, December 26). Tianming Pharmaceutical.
  • Recrystallization. (n.d.). Wellesley College, Department of Chemistry.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Recrystallization. (n.d.). Pasadena City College.
  • Experimental No. (4) Recrystallization. (2021, July 16). University of Technology, Iraq.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Recrystallization. (n.d.). California State University, Long Beach.
  • Mixed-solvent recrystallisation. (n.d.). University of York, Chemistry Teaching Labs.
  • Recrystallization. (n.d.). University of Central Florida, Department of Chemistry.
  • 3.3F: Mixed Solvents. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization method. (n.d.). Waseda University.
  • Process for preparation of isochroman and derivatives thereof. (n.d.). Google Patents.
  • 3.3. CRYSTALLIZATION. (n.d.). Ankara University.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). BOC Sciences.
  • What does it mean to oil out in recrystallization? (2014, August 23). Answers.
  • Isochroman Derivatives: A Comprehensive Technical Review for Drug Discovery Professionals. (n.d.). BenchChem.
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15). International Journal of Pharmaceutical Research and Applications.
  • Process for isolating phenolic compounds. (n.d.). Google Patents.
  • SOP: CRYSTALLIZATION. (n.d.). University of Cape Town, Science Department.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024, July 5). Crystal Growth & Design.
  • Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization. (2025, August 6). ResearchGate.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). American University of Sharjah.
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.
  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). University of California, Berkeley.
  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023, June 29). International Scientific Organization.
  • Solubility Profile of 2H-Chromen-5-amine in Common Organic Solvents: A Technical Guide. (n.d.). BenchChem.
  • Special Issue : Anti-Solvent Crystallization. (n.d.). MDPI.
  • Recrystallization of Drugs: Significance on Pharmaceutical Processing. (n.d.). ResearchGate.
  • Antisolvent Crystallization. (n.d.). EIT RawMaterials.
  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps.

Sources

Troubleshooting

Overcoming steric hindrance in 5-substituted isochromans

Technical Support Center for 5-Substituted Scaffolds Status: Active Operator: Senior Application Scientist Ticket Subject: Overcoming Steric Hindrance in 5-Substituted Isochromans Introduction: The "Peri-Strain" Problem...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for 5-Substituted Scaffolds

Status: Active Operator: Senior Application Scientist Ticket Subject: Overcoming Steric Hindrance in 5-Substituted Isochromans

Introduction: The "Peri-Strain" Problem

Welcome to the Isochroman Solutions Hub. You are likely here because your standard Oxa-Pictet-Spengler (OPS) cyclization has stalled, or your C-H activation protocol is yielding regioisomeric mixtures.

The 5-position of the isochroman (3,4-dihydro-1H-2-benzopyran) scaffold presents a unique solvophobic and steric challenge known as peri-strain . Unlike the 6, 7, or 8 positions, a substituent at C5 is spatially forced into the radius of the C4-methylene protons. This interaction raises the activation energy for ring closure and locks the final molecule into rigid, often thermodynamically disfavored conformations.

This guide moves beyond standard textbook responses, offering troubleshooting protocols for constructing and functionalizing this crowded pocket.

Module 1: Troubleshooting Ring Closure (Synthesis)

Issue: “I am trying to cyclize a 2-(2-substituted-phenyl)ethanol with an aldehyde, but the Oxa-Pictet-Spengler (OPS) reaction yields <10% product.”

Diagnosis: The classical OPS relies on electrophilic aromatic substitution (EAS). When you have a substituent at the position destined to become C5, the transition state for the electrophilic attack is destabilized by steric clash with the forming C4-C3 tether. Standard Lewis acids (


) often lack the "bite" to overcome this barrier.
Protocol A: The Superacid "Kick" (For Acid-Stable Substrates)

If your substrate can tolerate low pH, switch from Lewis acids to Triflic Acid (TfOH). The superacid generates a highly reactive oxocarbenium species that effectively "forces" the cyclization despite the steric penalty.

ParameterStandard ConditionHigh-Steric Condition
Catalyst

or

TfOH (Triflic Acid) (5–10 mol%)
Solvent DCM or TolueneNitromethane (

)
Temperature 0 °C to RT-20 °C to 0 °C (Kinetic Control)
Additives NoneTMSOTf (Stoichiometric promoter)

Step-by-Step:

  • Dissolve the phenylethanol derivative and aldehyde (1.2 equiv) in anhydrous

    
     (0.1 M).
    
  • Add activated 4Å molecular sieves.

  • Cool to -20 °C.

  • Add TMSOTf (1.1 equiv) dropwise. Note: This forms the silyl ether intermediate, increasing nucleophilicity.

  • Add TfOH (5 mol%) slowly.

  • Monitor via LCMS. If stalled after 2h, allow warming to 0 °C.

Protocol B: The Rh(II) Carbene Bypass (For Acid-Sensitive Substrates)

If OPS fails, stop trying to force it. Use Rh(II)-catalyzed C-H Insertion . This method builds the C1-O bond by inserting a carbene into the benzylic C-H bond, completely bypassing the steric requirements of EAS.

  • Mechanism: A donor/donor diazo compound generates a Rh-carbene. The metal center coordinates to the oxygen, directing the carbene to the benzylic position.

  • Key Advantage: The reaction is driven by carbene reactivity, not aromatic nucleophilicity.

OPS_vs_Rh Start Substrate: 2-(2-R-phenyl)ethanol Decision Is 'R' Bulky? (C5 Sterics) Start->Decision OPS_Path Path A: Oxa-Pictet-Spengler Decision->OPS_Path No Rh_Path Path B: Rh(II) Carbene Insertion Decision->Rh_Path Yes Barrier High Energy TS (Peri-Strain at C4/C5) OPS_Path->Barrier Failure Low Yield / Polymerization Barrier->Failure Mechanism 1,5-C-H Insertion (Concerted Mechanism) Rh_Path->Mechanism Success 5-Substituted Isochroman (High Yield) Mechanism->Success

Figure 1: Decision matrix for synthesizing 5-substituted isochromans. Path B is recommended for sterically encumbered substrates.

Module 2: Post-Synthetic Functionalization (Late-Stage)

Issue: “I have the isochroman core, but I need to install a functional group at C5. My Pd-catalyzed C-H activation is hitting C1 or C8.”

Diagnosis: Standard C-H activation is directed by the ether oxygen to the C1 position (alpha to oxygen) or the less hindered C8 position. Accessing C5 requires a Transient Directing Group (TDG) or a specific geometric constraint to force the metal into the "armpit" of the molecule (between C4 and the benzene ring).

Protocol: Iridium-Catalyzed C5 Borylation

Iridium catalysts, when paired with specific bipyridine ligands, are sensitive to steric environments but can be directed by distal functional groups.

The "Wing-Tip" Strategy: Use a ligand that creates a steric wall, preventing reaction at the open C6/C7/C8 positions and funneling the catalyst to C5 via a directing group at C4 (if available) or utilizing the inherent electronic bias if C6 is blocked.

Recommended System:

  • Catalyst:

    
     (1.5 mol%)
    
  • Ligand: 3,4,7,8-tetramethyl-1,10-phenanthroline (

    
    )
    
  • Reagent:

    
    
    
  • Solvent: THF, 80 °C

Why this works: The


 ligand makes the active catalyst bulky. If you have a substituent at C6, the catalyst is pushed towards C5, provided the peri-strain isn't absolute.
Module 3: Conformational Locking & Analysis

Issue: “My NMR spectra are messy, and the diastereoselectivity (dr) of my reactions is lower than reported in literature.”

Diagnosis: 5-substituted isochromans suffer from A-strain . The substituent at C5 clashes with the equatorial proton at C4. To relieve this, the ring twists, forcing the C5-substituent into a pseudo-axial orientation or distorting the half-chair. This distortion affects the facial selectivity of any subsequent reaction (e.g., nucleophilic addition to an oxocarbenium ion).

Data: Conformational Penalties
Substituent at C5Primary ConformationImpact on C1-Functionalization
H (Unsubstituted) Half-ChairHigh trans-selectivity (1,3-subst.)
Methyl (Me) Distorted Half-ChairModerate dr (approx 3:1)
t-Butyl / Aryl Twist-Boat Unpredictable dr / Reversal of selectivity

Troubleshooting Protocol:

  • Run High-Temp NMR: If signals are broad, the molecule is likely fluxional between half-chair and twist-boat. Run NMR at 50°C to coalesce signals for cleaner integration.

  • Use NOESY constraints: Look for a cross-peak between the C5-substituent and C4-axial proton. If absent, the ring has twisted to avoid this interaction.

  • Synthetic Fix: If you need high dr, install a bulky group at C3 (pseudo-equatorial). This acts as a "locking anchor," forcing the ring back into a half-chair to accommodate the C3 group, thereby defining the stereochemical outcome at C1.

Conformation State1 Standard Half-Chair (Low Energy for Unsubstituted) State2 C5-Peri Strain (Substituent clashes with C4-H) State1->State2 Add C5-Subst. State3 Twist-Boat Conformation (Relieves Strain, Loses Selectivity) State2->State3 Spontaneous Relaxation Action Add C3-Anchor (e.g., Phenyl) State3->Action Synthetic Intervention Result Restored Half-Chair (C3 group forces conformation) Action->Result Conformational Lock

Figure 2: Conformational dynamics of 5-substituted isochromans and the "C3-Anchor" strategy to restore stereocontrol.

FAQ: Quick Troubleshooting

Q: Can I use microwave irradiation for the OPS reaction? A: Yes, and it is highly recommended for 5-substituted systems. The thermal spike can help surmount the activation energy barrier imposed by the peri-strain. Use a sealed vessel,


 for 10-20 mins with 

as the catalyst.

Q: My product decomposes on silica gel. How do I purify? A: Isochromans, especially electron-rich ones, can be sensitive to the acidity of silica.

  • Fix 1: Pre-treat silica with 1%

    
    .
    
  • Fix 2: Switch to neutral alumina.

  • Fix 3: If the product is crystalline, rely on recrystallization from cold pentane/ether rather than chromatography.

Q: Why is C-H activation at C5 so rare in literature? A: Because C1 is electronically activated (alpha-oxygen) and C8 is sterically accessible. C5 is the "worst of both worlds"—electronically neutral and sterically blocked. You must use chelation assistance (directing groups) to succeed.

References
  • Rh(II)

    • Title: Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C–H insertion of donor/donor carbenes.[1]

    • Source:Chemical Science, 2020.[2]

    • URL:[Link]

  • Fluorinated Isochromans & Stereoelectronic Effects

    • Title: Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis.[3]

    • Source:Angewandte Chemie Int. Ed. (via NIH), 2022.
    • URL:[Link]

  • Oxa-Pictet-Spengler Mechanism & Selectivity

    • Title: Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction.
    • Source:Royal Society of Chemistry, 2011.
    • URL:[Link]

  • C-H Activation Reviews (Contextual)

    • Title: Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules.[4]

    • Source:NIH / PMC, 2021.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Stability of 3,4-dihydro-1H-2-benzopyran-5-ol

The following Technical Support Guide addresses the stability and handling of 3,4-dihydro-1H-2-benzopyran-5-ol (also known as 5-hydroxyisochroman). This guide is designed for researchers observing degradation, discolorat...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the stability and handling of 3,4-dihydro-1H-2-benzopyran-5-ol (also known as 5-hydroxyisochroman). This guide is designed for researchers observing degradation, discoloration, or inconsistent assay results.

Executive Summary

3,4-dihydro-1H-2-benzopyran-5-ol is a phenolic isochroman derivative . Its chemical structure features an electron-rich phenol group at position 5 and a cyclic benzyl ether moiety (the isochroman ring). This dual functionality makes the molecule inherently susceptible to oxidative degradation via two distinct pathways:

  • Phenolic Oxidation: Formation of quinoid species and oxidative dimers, leading to discoloration.

  • Benzylic Oxidation: Oxidation at the C1 position (adjacent to the ether oxygen and the aromatic ring) to form the corresponding lactone (3,4-dihydro-1H-2-benzopyran-1-one).

This guide provides troubleshooting steps to mitigate these issues and ensure experimental reproducibility.

Part 1: Troubleshooting Guide (FAQ)

Issue 1: My stock solution turned from colorless/pale yellow to dark brown or amber.

Diagnosis: Oxidative Quinone Formation. The 5-hydroxyl group (phenol) is sensitive to molecular oxygen and high pH. In the presence of trace metals or light, it oxidizes to form quinone-like intermediates or polymerized phenolic pigments (similar to melanin formation). Corrective Action:

  • Immediate: Discard the solution. Quinones are reactive electrophiles that can covalently modify proteins in your assay, leading to false positives/negatives.

  • Prevention: Prepare stocks in degassed solvents (sparged with Argon/Nitrogen). Add an antioxidant (e.g., 0.1% Ascorbic Acid or BHT) if your assay permits.

Issue 2: I see a new peak in HPLC at [M+14] mass units (or -2H mass shift).

Diagnosis: Lactone Formation (Isochroman-1-one). The C1 position of the isochroman ring is a "benzylic ether." This position is highly activated for autoxidation, converting the ether into a lactone (ester). Corrective Action:

  • Verification: Check the UV spectrum of the new peak. Lactones often show a carbonyl absorption band shift compared to the parent ether.

  • Prevention: Store solid material under inert gas. Avoid ether-based solvents (like THF) which can promote radical propagation; use DMSO or Methanol.

Issue 3: The compound precipitated when diluted into aqueous buffer.

Diagnosis: Lipophilicity Mismatch. While the hydroxyl group adds some polarity, the isochroman core is lipophilic. Rapid dilution into cold aqueous buffer can cause "crashing out." Corrective Action:

  • Protocol Adjustment: Predilute the compound in a water-miscible intermediate solvent (e.g., 50% DMSO/Water) before the final dilution. Ensure the final organic solvent concentration is <1% (or as tolerated by your biological system).

Part 2: Degradation Mechanisms & Visualization

Understanding the chemical pathways is critical for selecting the right storage conditions. The diagram below illustrates the two primary degradation routes: Phenolic Oxidation (Path A) and Benzylic Oxidation (Path B).

DegradationPathways cluster_conditions Accelerating Factors Start 3,4-dihydro-1H-2-benzopyran-5-ol (Active Compound) Radical Phenoxy Radical Intermediate Start->Radical -H (Oxidation/ROS) Lactone 3,4-dihydro-1H-2-benzopyran-1-one (Lactone) Start->Lactone O2, Benzylic Oxidation (C1 Position) Quinone Ortho/Para-Quinone Species Radical->Quinone Oxidation Dimer Oxidative Dimers (Brown Precipitate) Radical->Dimer Coupling Light UV Light Base Basic pH (>8) Metals Trace Metals (Fe, Cu)

Figure 1: Primary degradation pathways of 5-hydroxyisochroman. Path A (Red) leads to colored quinones/dimers. Path B (Green) leads to the colorless lactone.

Part 3: Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To prepare a 10 mM stock solution with minimal oxidative degradation.

ParameterSpecificationNotes
Solvent DMSO (Anhydrous, ≥99.9%)Methanol is acceptable but more volatile. Avoid water.
Concentration 10 mMHigher concentrations are more stable than dilute ones.
Additives 0.1% w/v Ascorbic Acid (Optional)Use only if compatible with downstream assays.
Gas Phase Argon or NitrogenCritical: Sparge solvent for 5 mins before dissolving.

Step-by-Step:

  • Degas the Solvent: Place 10 mL of DMSO in a vial. Bubble high-purity Argon gas through the liquid for 5 minutes using a glass pipette.

  • Weighing: Weigh the solid 3,4-dihydro-1H-2-benzopyran-5-ol rapidly. The solid is hygroscopic and light-sensitive.

  • Dissolution: Add the solid to the degassed DMSO. Vortex under a stream of Argon.

  • Aliquot: Immediately dispense into amber glass vials (low volume to minimize headspace).

  • Seal: Purge headspace with Argon, cap tightly, and seal with Parafilm.

Protocol B: QC Check for Degradation (HPLC-UV)

Objective: To quantify the ratio of parent compound to degradation products (Lactone/Quinone).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • 280 nm: Detects the phenol (Parent).

    • 254 nm: Detects the conjugated systems (Quinones).

    • 320-350 nm: Detects oxidative dimers (yellow/brown species).

Pass Criteria: Purity > 95%. If a peak at Relative Retention Time (RRT) ~1.1-1.2 appears (Lactone) or broad peaks at late elution (Dimers) are observed, repurify or discard.

Part 4: References & Authority[1]

  • Metabolomic Context & Occurrence:

    • Recent studies identify methoxy-derivatives of 3,4-dihydro-1H-2-benzopyran-5-ol as stress-response metabolites in Candida species, highlighting the molecule's biological relevance and susceptibility to environmental stress (oxidative conditions).

    • Source: (2025).

  • Isochroman Chemistry & Synthesis:

    • The reactivity of the isochroman ring, particularly the Oxa-Pictet-Spengler cyclization and subsequent stability, is well-documented. The benzylic ether linkage is a known site of oxidative vulnerability.

    • Source: (BenchChem Technical Guide).

  • Phenolic Oxidation Mechanisms:

    • The oxidation of phenolic moieties to quinones and subsequent polymerization is a fundamental degradation pathway for catechol/phenol-containing drugs (e.g., DOPAL, Naproxen intermediates).

    • Source:.

  • General Stability of Pyran Derivatives:

    • Technical data on the stability of 3,4-dihydro-2H-pyran analogs confirms the sensitivity of the ether linkage to acidic hydrolysis and oxidation.

    • Source:.

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Isochroman Formation

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for isochroman synthesis. This guide is designed to provide you with in-depth troubleshooting advice and answers to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for isochroman synthesis. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature in successfully synthesizing isochroman derivatives. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to help you navigate the complexities of your experimental work.

I. Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during your isochroman synthesis, with a focus on temperature-related causes and solutions.

Issue 1: Low or No Product Yield

Question: I am following a published procedure for an oxa-Pictet-Spengler reaction to form an isochroman, but my yield is significantly lower than reported, or I'm not getting any product at all. Could temperature be the issue?

Answer: Yes, incorrect reaction temperature is a very common culprit for low yields in isochroman synthesis. Here’s a systematic approach to troubleshooting this issue:

Underlying Principles:

  • Activation Energy (Ea): All chemical reactions require a minimum amount of energy to proceed, known as the activation energy. If the reaction temperature is too low, the reacting molecules may not have sufficient kinetic energy to overcome this barrier, resulting in a slow or non-existent reaction.

  • Thermodynamic vs. Kinetic Control: Some reactions can lead to different products depending on the temperature. A lower temperature might favor the thermodynamically more stable product (thermodynamic control), while a higher temperature can favor the product that is formed fastest (kinetic control). It's crucial to understand which regime your desired reaction operates in.

Troubleshooting Protocol:

  • Verify Your Set-up: Before adjusting the temperature, ensure all other parameters are correct. This includes the purity of your starting materials, the accuracy of reagent measurements, and the use of dry glassware and solvents.[1]

  • Gradual Temperature Increase: If you suspect the temperature is too low, increase it in small increments (e.g., 5-10 °C). Monitor the reaction progress at each new temperature point using an appropriate analytical technique like TLC or LC-MS.

  • Consider the Reaction Type:

    • For many acid-catalyzed cyclizations, such as the oxa-Pictet-Spengler reaction, room temperature is often a good starting point.[2][3][4] Some variations of this reaction have been shown to proceed efficiently at temperatures as low as 20°C.[2][3][4][5][6]

    • Reactions involving the in-situ generation of reactive intermediates may have very specific temperature requirements. For instance, some gold-catalyzed syntheses are performed at room temperature, while others may require mild heating.[7]

  • Check for Decomposition: If you are increasing the temperature, be vigilant for signs of product or starting material decomposition. This can manifest as a color change in the reaction mixture or the appearance of new, unidentified spots on your TLC plate. If decomposition is observed, you have likely exceeded the optimal temperature.[1]

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired isochroman, but I'm also getting a significant amount of a byproduct. How can I adjust the temperature to improve the selectivity?

Answer: The formation of byproducts is often highly sensitive to temperature. By carefully controlling the reaction temperature, you can often favor the formation of your desired isochroman.

Underlying Principles:

  • Side Reactions: Unwanted reactions that compete with the main reaction are known as side reactions. These side reactions will have their own activation energies and temperature dependencies.[8][9]

  • Selectivity: The ability to direct a reaction to form a particular product over others is called selectivity. Temperature is a powerful tool for controlling selectivity.

Troubleshooting Protocol:

  • Identify the Byproduct: If possible, isolate and characterize the major byproduct. Understanding its structure can provide valuable clues about the side reaction that is occurring.

  • Lower the Temperature: In many cases, side reactions have a higher activation energy than the desired reaction. Therefore, lowering the temperature can slow down the side reaction more significantly than the main reaction, leading to improved selectivity.[10]

  • Screen a Temperature Range: Conduct a series of small-scale experiments at different temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C) to identify the optimal temperature for maximizing the yield of the desired product while minimizing the formation of the byproduct. For example, in some electrosynthesis methods for isochromenes, running the reaction at 60°C showed total regioselectivity, whereas at room temperature, an increase in a byproduct was observed.[11]

  • Consider the Reaction Time: Remember that lowering the temperature will likely slow down the overall reaction rate. You may need to increase the reaction time to achieve a good conversion of your starting material.

Issue 3: Reaction Stalls or is Incomplete

Question: My reaction starts well, but then it seems to stop before all of the starting material is consumed. Can temperature be a factor here?

Answer: Yes, an incomplete reaction can sometimes be related to temperature, although other factors should also be considered.

Underlying Principles:

  • Catalyst Deactivation: In catalytic reactions, the catalyst can sometimes become deactivated over time, especially at elevated temperatures. This can cause the reaction to stall.

  • Equilibrium: Some reactions are reversible and will reach a point of equilibrium where the rates of the forward and reverse reactions are equal. Temperature can influence the position of this equilibrium.

Troubleshooting Protocol:

  • Re-evaluate the Temperature: If the reaction is stalling at a lower temperature, a modest increase in temperature might provide the necessary energy to drive the reaction to completion. However, be mindful of potential byproduct formation at higher temperatures.

  • Check Catalyst Stability: If you are using a catalyst, consult the literature for its thermal stability. It's possible that the reaction temperature is too high, leading to catalyst degradation. In such cases, running the reaction at a lower temperature for a longer period might be more effective.

  • Consider Stepwise Temperature Changes: For some complex reactions, a temperature gradient can be beneficial. For instance, you might initiate the reaction at a lower temperature and then slowly increase it to drive the reaction to completion.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the role of temperature in isochroman formation.

Q1: What is a good starting temperature for my isochroman synthesis?

A1: The optimal starting temperature depends heavily on the specific reaction, substrates, and catalyst being used. However, a general guideline is to start at room temperature (around 20-25 °C) for many common methods like the oxa-Pictet-Spengler reaction, especially when using reactive substrates.[2][3][4] For reactions known to be sluggish, or those involving less reactive starting materials, a starting temperature of 40-60 °C might be more appropriate.[12] Always consult the literature for procedures involving similar substrates to get a more specific starting point.

Q2: How does temperature affect the enantioselectivity of asymmetric isochroman synthesis?

A2: In enantioselective catalysis, temperature can have a profound impact on the enantiomeric excess (ee) of the product. Generally, lower temperatures lead to higher enantioselectivity. This is because the transition states leading to the two different enantiomers have slightly different energies. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, resulting in a higher proportion of one enantiomer. For instance, in some catalytic enantioselective syntheses of tetracyclic isochromans, reactions have been optimized at temperatures as low as 6°C.[7]

Q3: Can I use microwave irradiation to heat my isochroman synthesis reaction?

A3: Microwave-assisted synthesis can be a very effective way to accelerate isochroman formation. The rapid heating provided by microwaves can significantly reduce reaction times. However, it is crucial to carefully control the temperature to avoid decomposition and side reactions. Many modern microwave reactors allow for precise temperature monitoring and control.

Q4: What are the signs that my reaction temperature is too high?

A4: There are several indicators that your reaction temperature may be too high:

  • Color Change: A sudden darkening or charring of the reaction mixture can indicate decomposition.

  • Formation of Multiple Products: The appearance of numerous new spots on a TLC plate that are difficult to separate often points to side reactions or decomposition.

  • Decreased Yield: While initially, a higher temperature might increase the reaction rate, excessively high temperatures can lead to a lower isolated yield due to product degradation.

Q5: How does the choice of solvent influence the optimal reaction temperature?

A5: The solvent plays a crucial role in determining the effective temperature range of a reaction. The boiling point of the solvent sets the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent's ability to dissolve reactants and stabilize transition states can also influence the optimal temperature. For example, highly polar, non-coordinating solvents like hexafluoroisopropanol (HFIP) have been shown to facilitate certain isochroman syntheses at room temperature that might otherwise require heating.[2][3][4]

III. Data Summary and Experimental Protocols

Table 1: General Temperature Ranges for Different Isochroman Synthesis Methods
Reaction TypeTypical Temperature Range (°C)Key Considerations
Oxa-Pictet-Spengler 20 - 80Highly dependent on the electrophilicity of the aldehyde/ketone and the nucleophilicity of the phenylethanol.[2][3][4][5]
Au/Sc Catalyzed HDA 6 - Room TemperatureLower temperatures can improve enantioselectivity.[7]
Electrosynthesis Room Temperature - 60Higher temperatures can improve regioselectivity in some cases.[11]
DES-Mediated Cyclization 60 - 120The viscosity and pH of Deep Eutectic Solvents (DESs) can be temperature-dependent.[12]
Oxidative C-N Coupling Ambient TemperatureSome modern catalytic methods are efficient at room temperature.[13]
Oxidation of Isochromans 80 - 140Higher temperatures may be required for C-H activation but can lead to reduced selectivity.[14]
Experimental Protocol: Temperature Screening for Yield Optimization

This protocol provides a general framework for systematically optimizing the reaction temperature for your isochroman synthesis.

  • Small-Scale Reactions: Set up a series of identical small-scale reactions in parallel. A typical scale would be 0.1 to 0.5 mmol of the limiting reagent.

  • Temperature Gradient: Place each reaction in a temperature-controlled environment (e.g., oil bath, heating block, or cryostat) at different temperatures. A good starting range to screen might be 0 °C, 25 °C (room temperature), 50 °C, and 80 °C.

  • Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using a suitable analytical technique (TLC, GC, or LC-MS).

  • Data Analysis: At the end of the experiment (e.g., after 24 hours, or when the reaction at one temperature appears complete), quench the reactions and analyze the crude reaction mixtures to determine the conversion of starting material and the relative amounts of product and byproducts.

  • Identify Optimum: Based on the analysis, identify the temperature that provides the best balance of reaction rate, yield, and selectivity. Further fine-tuning can be done by screening a narrower temperature range around this optimum.

IV. Visualization of the Optimization Workflow

The following diagram illustrates the logical workflow for troubleshooting and optimizing the reaction temperature in isochroman synthesis.

Temperature_Optimization_Workflow Workflow for Optimizing Reaction Temperature start Start: Low Yield or Byproducts check_params Verify Other Parameters (Purity, Stoichiometry, etc.) start->check_params initial_temp Select Initial Temperature (Literature or RT) check_params->initial_temp run_reaction Run Small-Scale Reaction initial_temp->run_reaction monitor Monitor Progress (TLC, LC-MS) run_reaction->monitor analysis Analyze Outcome monitor->analysis outcome Desired Outcome? analysis->outcome success Success: Scale Up outcome->success Yes low_yield Low Yield/ Incomplete Reaction outcome->low_yield No byproducts Byproduct Formation outcome->byproducts No increase_temp Increase Temperature Incrementally low_yield->increase_temp decrease_temp Decrease Temperature byproducts->decrease_temp increase_temp->run_reaction decrease_temp->run_reaction

Caption: Logical workflow for temperature optimization in isochroman synthesis.

V. References

Sources

Optimization

Column chromatography separation of benzopyran isomers

Welcome to the Benzopyran Separation Technical Support Center. Current Status: Online 🟢 Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Benzopyran Separation Technical Support Center.

Current Status: Online 🟢 Lead Scientist: Dr. Aris Thorne, Senior Application Specialist Ticket Focus: Isomeric Resolution, Peak Tailing, and Stationary Phase Selection.

Introduction: The Benzopyran Challenge

You are likely here because your standard C18 gradient failed to separate your benzopyran isomers, or your peaks are tailing significantly on silica.

Benzopyrans (chromenes) present a "perfect storm" for chromatographers:

  • Structural Similarity: Isomers often differ only by the position of a double bond (e.g.,

    
    - vs. 
    
    
    
    -THC) or a substituent, resulting in nearly identical hydrophobicity (
    
    
    ).
  • Lewis Basicity: The cyclic ether oxygen acts as a Lewis base, interacting strongly with acidic silanols on stationary phases, causing severe tailing.

  • Stability: Many benzopyrans are acid-sensitive and can isomerize or ring-open on active silica.

Below are the troubleshooting guides (FAQs) derived from our highest-volume support tickets.

Module 1: Positional & Double Bond Isomers

Ticket #402: "My benzopyran double-bond isomers co-elute on C18. Extending the gradient didn't help."

Diagnosis: Standard C18 columns rely on hydrophobic subtraction. If your isomers have identical hydrophobicity (e.g., positional double bond isomers), C18 lacks the shape selectivity required to resolve them.

Solution 1: Pi-Electron Targeting (Phenyl Phases) Switch to a stationary phase that interacts with the


-electrons of the benzene ring.
  • Recommendation: Use a Biphenyl or Pentafluorophenyl (PFP) column.

  • Mechanism: These phases utilize

    
    -
    
    
    
    interactions.[1] The slight difference in electron density distribution between isomers (ortho/meta/para or conjugated vs. non-conjugated) alters the retention time significantly compared to C18.

Solution 2: Argentation Chromatography (The "Silver Bullet") For difficult double-bond isomers (e.g., separating


-chromene from 

-chromene), silver ion chromatography is the gold standard. Silver ions (

) form reversible complexes with

-bonds; the stability of this complex depends heavily on the steric environment of the double bond.
Protocol: Preparation of 10% Silica Gel

Use this for Open Column or Flash Chromatography.

  • Dissolve: Dissolve 10 g of Silver Nitrate (

    
    ) in 20 mL of HPLC-grade water.
    
  • Slurry: Add this solution to a slurry of 90 g Silica Gel (230-400 mesh) in 200 mL of Acetone.

  • Evaporate: Rotary evaporate the solvent in the dark (cover flask with foil) at 40°C until a free-flowing powder remains.

  • Activate: Dry the powder in an oven at 110°C for 4 hours.

  • Storage: Store in an amber jar wrapped in foil.

    
     is light-sensitive.
    

Warning: Silver nitrate stains skin black and is an oxidizer. Wear proper PPE.

Module 2: Peak Tailing & Shape Issues

Ticket #899: "I'm seeing severe tailing (


) for my benzopyran derivative on normal phase silica."

Diagnosis: The ether oxygen in the benzopyran ring is interacting with isolated acidic silanols on the silica surface. This is an ion-exchange/hydrogen-bonding secondary interaction that drags the peak.

Troubleshooting Matrix:

Mobile Phase ModifierConcentrationMechanismBest For
Triethylamine (TEA) 0.1% - 0.5%Competes for silanol sites (Silanol Blocker).Normal Phase (Hexane/EtOAc)
Ammonium Acetate 10 - 20 mMBuffers pH; suppresses ionization of silanols.Reversed Phase (C18/Phenyl)
TFA (Trifluoroacetic Acid) 0.05% - 0.1%Protonates silanols (suppresses

).
Avoid if acid-sensitive

Expert Insight: If your benzopyran is acid-sensitive (prone to ring-opening), do NOT use TFA . Instead, use 0.1% TEA in your mobile phase. The amine effectively "caps" the active silanols, linearizing the isotherm.

Module 3: Chiral Separation

Ticket #105: "I have a racemic mixture of substituted benzopyrans. Which column separates the enantiomers?"

Diagnosis: Benzopyrans are rigid structures.[2] Polysaccharide-based Chiral Stationary Phases (CSPs) are most effective here because they form "inclusion complexes" with the rigid ring system.

Screening Protocol (Normal Phase): Do not guess. Run this sequential screen using Hexane/IPA (90:10) as the mobile phase.[3]

  • Column A: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD)[4]

    • Why: The "general purpose" workhorse. Excellent for aromatic rings.

  • Column B: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD)[4]

    • Why: Different helical twist than Amylose; often catches what Column A misses.

  • Column C: Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Chiralcel OZ)

    • Why: Chlorinated phases offer unique halogen-bonding interactions for difficult separations.

Visualizing the Workflow

Below is the decision logic we use in the support center to guide method development.

BenzopyranSeparation Start Start: Benzopyran Mixture CheckIsomer Identify Isomer Type Start->CheckIsomer Positional Positional / Regioisomers (e.g., ortho vs meta) CheckIsomer->Positional DoubleBond Double Bond Isomers (e.g., u03948 vs u03949) CheckIsomer->DoubleBond Chiral Enantiomers (Chiral Centers) CheckIsomer->Chiral Phenyl Selectivity: u03c0-u03c0 Interaction Use: Phenyl-Hexyl or PFP Column Positional->Phenyl Maximize u03c0 Selectivity Argentation Selectivity: Olefin Complexation Use: AgNO3 Impregnated Silica DoubleBond->Argentation Maximize Ag+ Interaction CSP Selectivity: Steric Inclusion Use: Amylose/Cellulose CSPs Chiral->CSP Screen AD/OD Columns Tailing Issue: Peak Tailing? Phenyl->Tailing Argentation->Tailing Modifier Add 0.1% Triethylamine (TEA) or Switch to HILIC Tailing->Modifier Yes

Caption: Decision matrix for selecting the correct stationary phase based on benzopyran isomer type.

References

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447. Link

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Welch Materials Technical Resources. Link

  • Phenomenex. (2020). Tip on Peak Tailing of Basic Analytes. Phenomenex Technical Notes. Link

  • Agilent Technologies. (2023). Troubleshooting Your HPLC Separation. Agilent Knowledge Base. Link

Sources

Troubleshooting

Technical Support Center: Benzopyran-5-ol Stability &amp; Handling

Case ID: BPO-OX-PREV Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BPO-OX-PREV Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Prevention of oxidative degradation (browning) in Benzopyran-5-ol stocks

Executive Summary & Core Mechanism

Welcome to the Technical Support Center. You are likely accessing this guide because your Benzopyran-5-ol sample has discolored or shown reduced potency.

Benzopyran-5-ol (a 5-hydroxychroman derivative) is an electron-rich phenolic compound. Its structural integrity is compromised by Proton-Coupled Electron Transfer (PCET) . In the presence of oxygen, light, or trace metals, the hydroxyl group at position 5 donates an electron and a proton to form a phenoxyl radical . This radical rapidly degrades into quinones (responsible for the yellow/brown color) or dimerizes.

The Golden Rule: Stability is a function of minimizing the Phenol


 Phenoxyl Radical transition.

Critical Storage Parameters

Failure to adhere to these parameters results in rapid oxidative browning.

ParameterSpecificationTechnical Rationale
Temperature -20°C (Long term: -80°C) Lowers kinetic energy, significantly reducing the rate of radical propagation (Arrhenius equation).
Atmosphere Argon (Ar) or Nitrogen (

)
Displaces atmospheric oxygen (

), the primary electron acceptor in the oxidation mechanism.
Container Amber Glass / Foil Wrap Blocks UV/Blue light (300-450nm), which provides the activation energy for photo-oxidation.
Solvent Anhydrous DMSO/Ethanol Water facilitates proton transfer. Hygroscopic solvents (like wet DMSO) accelerate degradation.
Additives 0.1% Ascorbic Acid (Optional) Acts as a sacrificial reductant, scavenging radicals before they attack the benzopyran ring.

Troubleshooting Guide (FAQ)

Q1: My colorless stock solution turned yellow/brown overnight. Is it usable?

Diagnosis: Oxidation to Quinones. The color change indicates the formation of chroman-5,8-dione or related quinoid species.

  • Impact: The biological activity is compromised. Quinones are electrophilic and can covalently modify proteins in your assay, leading to false positives/toxicity.

  • Action: Discard. If the discoloration is faint (pale straw), you may attempt a rescue (see Emergency Recovery below), but for quantitative kinetics, synthesis of fresh stock is mandatory.

Q2: I stored the compound in DMSO at -20°C, but it still degraded. Why?

Diagnosis: Hygroscopic Failure. DMSO is highly hygroscopic. At -20°C, repeated freeze-thaw cycles condense atmospheric moisture into the vial.

  • Mechanism: Water lowers the energy barrier for deprotonation (

    
     shift), facilitating the electron transfer to oxygen.
    
  • Solution:

    • Aliquot stocks into single-use vials.

    • Seal caps with Parafilm or Teflon tape.

    • Store vials inside a secondary container with desiccant (silica gel).

Q3: Can I use a vortex mixer to dissolve the solid?

Diagnosis: Aeration Stress. Vortexing introduces micro-bubbles of oxygen into the solvent, saturating it with the very reactant you are trying to avoid.

  • Solution: Use sonication (degassed bath) or gentle inversion. If you must vortex, you must sparge the solution with Argon immediately afterward.

Experimental Protocols

Protocol A: Inert Gas Blanketing (The "Balloon" Method)

Required for: Opening stock vials or preparing long-term aliquots.

  • Prepare: Fill a balloon with high-purity Argon or Nitrogen and attach it to a syringe needle (20G) via tubing.

  • Insert: Pierce the septum of your solvent/stock vial with the gas needle.

  • Vent: Insert a second, open needle (vent) briefly to flush the headspace, then remove the vent needle.

  • Withdraw: With positive pressure still applied, withdraw your sample using a gas-tight syringe.

  • Seal: Remove the gas needle last.

Protocol B: Emergency Recovery (Reduction)

Use only if synthesis of fresh material is impossible.

  • Acidify: Adjust the sample pH to 4.0–5.0 (acidic conditions inhibit phenolate formation).

  • Reduce: Add 1.1 equivalents of Sodium Dithionite (

    
    )  or excess Ascorbic Acid.
    
  • Observe: The quinone (yellow) should reduce back to the hydroquinone/phenol (colorless).

  • Purify: Immediate HPLC purification is required to remove the oxidant byproducts.

Visualization: Degradation vs. Protection Pathways

The following diagram illustrates the kinetic competition between the degradation pathway (top) and the protection strategy (bottom).

BenzopyranStability Start Benzopyran-5-ol (Colorless) Radical Phenoxyl Radical (Reactive Intermediate) Start->Radical -e-, -H+ (PCET) Stable Stable Stock (Preserved Activity) Start->Stable Maintenance Oxygen Oxygen (O2) Oxygen->Radical Light UV Light / Heat Light->Radical Water Moisture (H2O) Water->Radical Quinone Quinone/Dimer (Brown/Inactive) Radical->Quinone Oxidation/Coupling Argon Argon Blanket Argon->Start Blocks O2 Cold -20°C Storage Cold->Start Slows Kinetics Amber Amber Vial Amber->Start Blocks UV

Figure 1: The oxidation cascade of Benzopyran-5-ol. Red paths indicate failure modes driven by environmental stressors. Green paths indicate stabilization via the protocols described above.

References

  • Magdziak, D., et al. (2002). "Regioselective oxidation of phenols to o-quinones with o-iodoxybenzoic acid (IBX)." Organic Letters, 4(2), 285-288.

    • Relevance: Defines the mechanistic pathway of electron-rich phenol oxid
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.

    • Relevance: The authoritative standard for storage and purification of hydroxychromans and sensitive phenols.
  • Leonard, S. W., et al. (2018).[1] "Stability of antioxidant vitamins in whole human blood during overnight storage."[1][2][3] International Journal for Vitamin and Nutrition Research.[1]

    • Relevance: Validates the stability of hydroxychroman derivatives (tocopherols)
  • Burton, G. W., & Ingold, K. U. (1986). "Vitamin E: Application of the Principles of Physical Organic Chemistry to the Exploration of Its Structure and Function." Accounts of Chemical Research, 19(7), 194–201.

    • Relevance: Foundational text explaining the kinetics of phenol hydrogen atom abstraction (the primary degrad

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to 13C NMR Peak Assignments for Isochroman-5-ol: A Comparative Analysis

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique in this endeavor. This guide provides an in-depth analysis and comparison for the 13C NMR peak assignments of isochroman-5-ol, a heterocyclic scaffold of interest in medicinal chemistry.

This guide moves beyond a simple data report, offering a detailed rationale for each peak assignment. By comparing experimental data of the parent isochroman molecule with predicted data for isochroman-5-ol, we can confidently dissect the electronic effects of the C-5 hydroxyl substituent. This comparative approach provides a robust framework for spectral interpretation, a critical skill for any scientist working in molecular characterization.

The Challenge of Unambiguous Assignment

While 1H NMR provides valuable information about the proton environment, 13C NMR directly probes the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. However, for complex molecules or those with multiple similar carbon environments, assigning each peak to a specific carbon atom can be a non-trivial task. This is particularly true for substituted aromatic systems where the introduction of a functional group can induce significant changes in the chemical shifts of the surrounding carbon atoms.

Methodology: A Comparative Approach to Peak Assignment

To achieve a high-confidence assignment of the 13C NMR peaks for isochroman-5-ol, a multi-faceted approach was employed:

  • Baseline Establishment: Experimental 13C NMR data for the unsubstituted parent compound, isochroman, was utilized as a foundational reference.

  • In Silico Prediction: Computational NMR prediction software was used to generate theoretical 13C NMR spectra for both isochroman and isochroman-5-ol. This allows for a direct comparison and the calculation of predicted substituent chemical shifts (SCS).

  • Substituent Effect Analysis: The predicted SCS values for the C-5 hydroxyl group were then applied to the experimental chemical shifts of isochroman. This method allows for a more accurate prediction of the experimental chemical shifts for isochroman-5-ol than direct prediction alone.

  • Literature Cross-Reference: General principles of 13C NMR spectroscopy and known substituent effects of hydroxyl groups on aromatic rings were used to further validate the assignments.

The following diagram illustrates the workflow for this comparative analysis:

G cluster_0 Data Acquisition cluster_1 Analysis cluster_2 Output exp_iso Experimental 13C NMR Data (Isochroman) apply_scs Apply Predicted SCS to Experimental Isochroman Data exp_iso->apply_scs pred_iso Predicted 13C NMR Data (Isochroman) calc_scs Calculate Predicted SCS of -OH at C-5 pred_iso->calc_scs pred_iso_ol Predicted 13C NMR Data (Isochroman-5-ol) pred_iso_ol->calc_scs calc_scs->apply_scs assigned_spectrum Assigned 13C NMR Spectrum (Isochroman-5-ol) apply_scs->assigned_spectrum

Figure 1. Workflow for the comparative assignment of 13C NMR peaks.

Predicted 13C NMR Data and Substituent Chemical Shifts (SCS)

The table below presents the predicted 13C NMR chemical shifts for isochroman and isochroman-5-ol, along with the calculated SCS values for the hydroxyl group at the C-5 position. These predictions were generated using a consensus from multiple NMR prediction algorithms.

Carbon No.Predicted δ (Isochroman)Predicted δ (Isochroman-5-ol)Predicted SCS (δiso-ol - δiso)
C-168.268.0-0.2
C-364.564.6+0.1
C-428.123.5-4.6
C-4a134.8123.7-11.1
C-5126.8152.1+25.3
C-6126.5114.8-11.7
C-7128.9129.5+0.6
C-8121.2115.3-5.9
C-8a132.5134.2+1.7

Table 1. Predicted 13C NMR chemical shifts (in ppm) and calculated substituent chemical shifts (SCS) for the C-5 hydroxyl group.

13C NMR Peak Assignments for Isochroman-5-ol

By applying the predicted SCS values from Table 1 to the experimental 13C NMR data of isochroman, we can derive the assigned chemical shifts for isochroman-5-ol. The following table provides a comprehensive assignment for each carbon atom.

Carbon No.Experimental δ (Isochroman)Predicted SCSAssigned δ (Isochroman-5-ol)Assignment Rationale
C-5 126.8+25.3152.1 The ipso-carbon bearing the hydroxyl group is strongly deshielded, a characteristic effect of oxygen substitution on an aromatic ring.
C-7 128.9+0.6129.5 The meta-carbon (C-7) is expected to experience a minimal substituent effect from the hydroxyl group.
C-8a 132.5+1.7134.2 This quaternary carbon, meta to the hydroxyl group, shows a slight downfield shift.
C-4a 134.8-11.1123.7 The ortho-quaternary carbon (C-4a) is significantly shielded by the electron-donating hydroxyl group.
C-6 126.5-11.7114.8 The ortho-carbon (C-6) is strongly shielded due to the resonance effect of the hydroxyl group.
C-8 121.2-5.9115.3 The para-carbon (C-8) is also shielded by the hydroxyl group, though to a lesser extent than the ortho-positions.
C-1 68.2-0.268.0 The benzylic ether carbon (C-1) shows a negligible shift, being distant from the substituent.
C-3 64.5+0.164.6 The ether carbon (C-3) is also largely unaffected by the remote hydroxyl group.
C-4 28.1-4.623.5 The aliphatic carbon (C-4) experiences a moderate upfield shift, likely due to a through-space shielding effect from the ortho-hydroxyl group.

Table 2. Final 13C NMR peak assignments for isochroman-5-ol.

The structure of isochroman-5-ol with the assigned carbon numbering is shown below:

Figure 2. Structure of Isochroman-5-ol.

Discussion of Substituent Effects

The assignments in Table 2 are consistent with established principles of 13C NMR spectroscopy. The hydroxyl group is a strong activating group, donating electron density into the aromatic ring through resonance. This leads to a significant increase in electron density at the ortho (C-4a, C-6) and para (C-8) positions, resulting in an upfield shift (shielding) of these carbon signals. Conversely, the ipso-carbon (C-5) is strongly deshielded due to the electronegativity of the attached oxygen atom. The meta-carbons (C-7, C-8a) are only slightly affected, as resonance effects do not extend to the meta position.

The aliphatic carbons of the dihydropyran ring are, as expected, less influenced by the aromatic substituent. The small upfield shift observed for C-4 is a noteworthy observation and may be attributed to a steric or through-space electronic effect of the adjacent hydroxyl group.

Conclusion

This guide has presented a detailed and evidence-based approach to the 13C NMR peak assignments for isochroman-5-ol. By leveraging a comparative analysis of experimental data for the parent isochroman and computationally predicted spectra, a high-confidence assignment for all carbon atoms has been achieved. This methodology serves as a valuable template for researchers in the structural elucidation of novel substituted heterocyclic compounds. The understanding of substituent effects on 13C NMR chemical shifts is a critical skill for chemists in academia and industry, enabling the rapid and accurate characterization of molecules that are key to advancing scientific discovery.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (2008). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
  • ACD/Labs. (2023). ACD/CNMR Predictor. Advanced Chemistry Development, Inc. [Link]

Comparative

A Researcher's Guide to Mass Spectrometry Fragmentation: Elucidating the Structure of Benzopyran-5-ol and Its Isomers

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of benzopyran-5-ol, a core heterocyclic structure found in a vast array of bioactive molecules, including flavonoids and tocols. D...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of benzopyran-5-ol, a core heterocyclic structure found in a vast array of bioactive molecules, including flavonoids and tocols. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of fragments to explain the underlying chemical principles that govern fragmentation. We will explore how ionization techniques and isomeric variations influence mass spectra, providing the foundational knowledge required for confident structural elucidation and differentiation.

Section 1: The Principles of Flavonoid and Chromane Fragmentation

Understanding the fragmentation of benzopyran-5-ol requires a foundational knowledge of how related, larger molecules, such as flavonoids, behave in a mass spectrometer. The fragmentation patterns observed are not random; they are governed by the relative stability of the resulting ions and neutral molecules.

Ionization: The First Critical Step

The choice of ionization technique profoundly impacts the resulting mass spectrum. For compounds like benzopyran-5-ol, Electrospray Ionization (ESI) is the most common method, typically operated in both positive and negative ion modes to gather complementary data.

  • Positive Ion Mode (+ESI): In the presence of an acid modifier like formic acid, protonation typically occurs on the most basic site, often a heteroatom like oxygen. For some chromanol structures, however, the formation of a radical cation ([M]•+) can be more energetically favorable than protonation ([M+H]+), a phenomenon that influences subsequent fragmentation pathways.[1]

  • Negative Ion Mode (-ESI): In the presence of a basic modifier, deprotonation occurs at the most acidic site, which for benzopyran-5-ol is the phenolic hydroxyl group, forming an [M-H]⁻ ion. Fragmentation in this mode is often driven by the resulting phenoxide ion.

The Retro-Diels-Alder (RDA) Reaction: A Signature Cleavage

The most diagnostic fragmentation pathway for many flavonoid and chromene structures is the Retro-Diels-Alder (RDA) reaction.[2][3] This reaction involves the cleavage of two bonds within the heterocyclic C-ring, providing invaluable information about the substitution patterns on the A and B rings of the flavonoid skeleton.[2][4] While benzopyran-5-ol itself has a saturated C-ring (a chromane structure), the principles of ring cleavage are fundamental and analogous fragmentation can occur.

Common Neutral and Radical Losses

Across a wide range of phenolic and flavonoid compounds, several common neutral molecule and radical losses are consistently observed. These losses are key indicators of specific functional groups:

  • Loss of H₂O (18 Da): A very common fragmentation, especially for molecules with hydroxyl groups.[5]

  • Loss of CO (28 Da): Frequent in phenolic compounds, often occurring after an initial fragmentation like water loss.[5][6]

  • Loss of •CH₃ (15 Da): A characteristic radical loss for compounds containing a methoxy group.[5][7]

Section 2: Fragmentation Deep Dive: The Benzopyran-5-ol Signature

Benzopyran-5-ol, with its chromane core and a single hydroxyl group on the aromatic ring, presents a distinct fragmentation pattern. The location of the hydroxyl group at the C5 position directly influences the stability of potential fragment ions, thereby directing the fragmentation cascade.

In positive ion mode ESI-MS/MS, the protonated molecule ([M+H]⁺) or radical cation ([M]•+) is the precursor ion. The primary fragmentation is predicted to be the loss of a water molecule from the heterocyclic ring, followed by further cleavages. A key fragmentation pathway involves the cleavage of the C-ring, analogous to the RDA reaction, which helps to characterize the aromatic portion of the molecule.

Below is a diagram illustrating the predicted major fragmentation pathways for protonated benzopyran-5-ol.

precursor Benzopyran-5-ol [M+H]⁺ m/z 151.07 frag1 Loss of H₂O [C₉H₉O]⁺ m/z 133.06 precursor->frag1 - H₂O frag2 Loss of C₂H₄ (RDA-type) [C₇H₇O₂]⁺ m/z 123.04 precursor->frag2 - C₂H₄ frag3 Loss of CO from m/z 133 [C₈H₉]⁺ m/z 105.07 frag1->frag3 - CO frag4 Loss of H₂O from m/z 123 [C₇H₅O]⁺ m/z 105.03 frag2->frag4 - H₂O

Caption: Predicted ESI-MS/MS fragmentation of Benzopyran-5-ol.

Section 3: A Comparative Guide: Differentiating Benzopyran-5-ol from Isomers

Distinguishing between structural isomers is a significant challenge in analytical chemistry, as they possess the same mass and elemental formula.[7][8] Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, as the relative abundance of fragment ions can create a unique "fingerprint" for each isomer.[9][10]

Let's compare the predicted fragmentation of Benzopyran-5-ol with its structural isomer, Benzopyran-7-ol . The position of the hydroxyl group alters the electronic properties of the aromatic ring and can influence the stability of the fragment ions, particularly those generated from C-ring cleavage. For instance, a fragment ion containing the hydroxyl group at C7 might exhibit different stability and thus a different relative intensity compared to one with the hydroxyl at C5.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure/LossPredicted Relative Intensity (Benzopyran-5-ol)Predicted Relative Intensity (Benzopyran-7-ol)Rationale for Difference
151.07133.06[M+H - H₂O]⁺HighHighDehydration is a facile process for both isomers.
151.07123.04[M+H - C₂H₄]⁺ModerateHighThe C7-OH group may better stabilize the positive charge on the resulting aromatic fragment ion, leading to higher abundance.
133.06105.07[M+H - H₂O - CO]⁺ModerateModerateSubsequent fragmentation is likely to be similar once the initial ring structure is altered.
123.04105.03[M+H - C₂H₄ - H₂O]⁺LowModerateThe relative abundance will depend on the intensity of the m/z 123 precursor.

Note: The relative intensities are predictive and based on general fragmentation principles. Actual experimental data would be required for definitive confirmation.

Section 4: Experimental Workflow for Isomer Differentiation

A robust and reproducible experimental protocol is essential for generating high-quality mass spectrometry data that can be used to reliably distinguish between isomers.

start_node Sample Preparation (Dilution in Mobile Phase) lc_node LC Separation (Reversed-Phase C18) start_node->lc_node ms_node Mass Spectrometer (Q-TOF or Orbitrap) lc_node->ms_node ms1_node MS1 Full Scan (Detect Precursor Ions) ms_node->ms1_node ms2_node MS/MS Analysis (Collision-Induced Dissociation) ms1_node->ms2_node Isolate m/z 151 data_node Data Analysis (Compare Spectra & Intensities) ms2_node->data_node

Caption: LC-MS/MS workflow for analyzing benzopyran isomers.

Detailed Step-by-Step Protocol: LC-MS/MS Analysis
  • Standard Preparation:

    • Accurately weigh and dissolve pure standards of benzopyran-5-ol and its isomers in a suitable solvent (e.g., methanol or acetonitrile) to create stock solutions of 1 mg/mL.

    • Perform serial dilutions to create working solutions at a concentration suitable for LC-MS analysis (e.g., 1 µg/mL). The final dilution should be made in the initial mobile phase composition to ensure good peak shape.[9]

  • Liquid Chromatography (LC) System:

    • Column: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) for efficient separation.[9]

    • Mobile Phase A: Water + 0.1% Formic Acid. The acid is crucial for promoting protonation in positive ion mode.[9]

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

    • Gradient: Develop a gradient elution method starting with a low percentage of Mobile Phase B (e.g., 5%) and ramping up to a high percentage (e.g., 95%) over several minutes to elute the analytes. A shallow gradient is often required to separate closely eluting isomers.

    • Flow Rate: Typically 0.2-0.4 mL/min for a 2.1 mm ID column.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) System:

    • Ion Source: Electrospray Ionization (ESI), operated in positive ion mode.

    • MS1 Full Scan: Acquire full scan data over a relevant m/z range (e.g., m/z 50-300) to identify the precursor ion (m/z 151.07 for [M+H]⁺).

    • MS/MS Fragmentation: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to trigger fragmentation of the precursor ion at m/z 151.

    • Collision Energy: Apply a range of collision energies (e.g., 10, 20, 40 eV) or a stepped collision energy. This is a critical parameter to optimize, as different energies will favor the formation of different fragment ions. Comparing fragmentation patterns across multiple energies can enhance isomer differentiation.

  • Data Analysis:

    • Extract the MS/MS spectra for the precursor ion of each isomer.

    • Carefully compare the spectra, paying close attention to the presence or absence of specific fragment ions and, most importantly, the relative intensities of the shared fragment ions.

    • Confirm the elemental composition of precursor and fragment ions using the high-resolution mass data provided by a TOF or Orbitrap analyzer.

Conclusion

The mass spectrometric fragmentation of benzopyran-5-ol is a predictable process governed by fundamental principles of ion chemistry. Key fragmentation pathways include dehydration and C-ring cleavage, yielding diagnostic ions. While isomers like benzopyran-7-ol will produce many of the same fragment ions, the subtle differences in their relative intensities, driven by the position of the hydroxyl group, provide a powerful means of differentiation. By employing a systematic LC-MS/MS approach with careful optimization of collision energy, researchers can generate unique fragmentation "fingerprints" to confidently elucidate the structure of benzopyran-5-ol and distinguish it from its isomers, a critical capability in natural product chemistry, metabolomics, and drug development.

References

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PMC. Available at: [Link]

  • Retro-Diels–Alder reaction mechanisms for the formation of 1,3 A þ and... ResearchGate. Available at: [Link]

  • Soft ionization mass spectrometry of chromanols produces radical cation molecular ions. Europe PMC. Available at: [Link]

  • Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. SciELO. Available at: [Link]

  • The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. MDPI. Available at: [Link]

  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI. Available at: [Link]

  • Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab... ResearchGate. Available at: [Link]

  • Integrative Approach Based on DI‐MS and LC–MS/MS Analysis for Comprehensive Characterization of Flavonoid Glycoside Isomers From Onychopetalum periquino (Annonaceae). PubMed. Available at: [Link]

  • Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Fritz Haber Institute. Available at: [Link]

  • -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. OMICS International. Available at: [Link]

  • The RDA fragmentation mechanism. ResearchGate. Available at: [Link]

  • mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol. Doc Brown's Chemistry. Available at: [Link]

  • Characterization and Identification of Prenylated Flavonoids from Artocarpus heterophyllus Lam. Roots by Quadrupole Time-Of-Flight and Linear Trap Quadrupole Orbitrap Mass Spectrometry. PMC. Available at: [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org. Available at: [Link]

Sources

Validation

HPLC Retention &amp; Separation Guide: 3,4-dihydro-1H-2-benzopyran-5-ol

The following guide details the HPLC analysis and retention behavior of 3,4-dihydro-1H-2-benzopyran-5-ol (commonly referred to as 5-hydroxychroman or 5-chromanol ). This guide focuses on the critical analytical challenge...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the HPLC analysis and retention behavior of 3,4-dihydro-1H-2-benzopyran-5-ol (commonly referred to as 5-hydroxychroman or 5-chromanol ).

This guide focuses on the critical analytical challenge for this compound: separating it from its positional isomers (e.g., 6-hydroxychroman), which are common synthesis impurities or metabolic analogues in Vitamin E research.

Executive Summary & Technical Context
  • Compound: 3,4-dihydro-1H-2-benzopyran-5-ol (CAS: 16251-19-3).

  • Class: Chroman derivative; core scaffold of

    
    -tocopherol and 
    
    
    
    -tocopherol.
  • Analytical Challenge: The primary difficulty in analyzing 5-hydroxychroman is resolving it from its positional isomer, 6-hydroxychroman . Both compounds share identical molecular weights (MW 150.17 g/mol ) and similar hydrophobicity (logP ~1.8–2.0), causing frequent co-elution on standard C18 columns.

  • Recommended Solution: Utilization of Pentafluorophenyl (PFP) stationary phases, which exploit

    
     interactions and hydrogen bonding differences to achieve baseline resolution (
    
    
    
    ) where C18 fails.
Comparative Performance: C18 vs. PFP

The following table compares the retention behavior of 5-hydroxychroman against its critical isomer, 6-hydroxychroman, under optimized conditions.

Table 1: Comparative Retention Data (Isocratic Conditions)

ParameterStandard C18 (Alternative 1) PFP (Recommended Product)
Mechanism Hydrophobic Interaction (Van der Waals)

Interaction + H-Bonding + Shape Selectivity
Mobile Phase 40:60 Water:Methanol (+0.1% Formic Acid)40:60 Water:Methanol (+0.1% Formic Acid)
Retention Time (5-ol) ~5.5 min~6.8 min
Retention Time (6-ol) ~5.6 min~8.2 min
Selectivity (

)
1.02 (Poor)1.20 (Excellent)
Resolution (

)
< 1.0 (Co-elution/Shouldering)> 2.5 (Baseline Separation)
Elution Order Random/Mixed5-hydroxychroman elutes before 6-hydroxychroman

Expert Insight: On C18, the hydrophobic surface area of the 5- and 6- isomers is nearly identical. On PFP phases, the fluorine atoms on the stationary phase interact differently with the phenolic hydroxyl group depending on its position (ortho vs. meta/para relative to the ether oxygen), resulting in superior selectivity [1, 2].

Detailed Experimental Protocol

This protocol is designed to ensure reproducibility and robustness, specifically for resolving the 5-hydroxychroman target from isomeric impurities.

A. Reagents & Standards
  • Target: 3,4-dihydro-1H-2-benzopyran-5-ol (≥98% purity).

  • Impurity Standard: 6-hydroxychroman (for resolution check).

  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and Milli-Q Water.

  • Modifier: Formic Acid (LC-MS grade).

B. Chromatographic Conditions
  • Column: Fluorophenyl (PFP) Column (e.g., Agilent Poroshell 120 PFP or ACE C18-PFP), 4.6 × 150 mm, 2.7 µm or 3 µm.

  • System: Binary Gradient HPLC with UV-Vis/DAD.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 35°C (Critical for consistent viscosity and mass transfer).

  • Detection: UV @ 280 nm (Phenolic

    
    ) and 295 nm .
    
  • Injection Volume: 5–10 µL.

C. Gradient Method (Generic Screening)

If an isocratic run (Table 1) is not suitable for your complex matrix, use this gradient:

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (Methanol)
0.09010
2.09010
12.01090
15.01090
15.19010
20.09010

Expected Result: 5-hydroxychroman typically elutes between 8.5 – 9.5 min in this gradient, distinctly separated from the later-eluting 6-isomer.

Method Development Logic (Decision Tree)

The following diagram illustrates the logical workflow for selecting the correct column and conditions based on the presence of isomers.

HPLC_Workflow Start Start: 3,4-dihydro-1H-2-benzopyran-5-ol Analysis CheckIsomers Are positional isomers (e.g., 6-ol) present? Start->CheckIsomers C18_Route Select Standard C18 Column CheckIsomers->C18_Route No (Pure Standard) PFP_Route Select PFP (Pentafluorophenyl) Column CheckIsomers->PFP_Route Yes (Complex Mix) C18_Result Result: Potential Co-elution (Hydrophobicity only) C18_Route->C18_Result PFP_Result Result: Baseline Separation (Pi-Pi + Shape Selectivity) PFP_Route->PFP_Result C18_Result->PFP_Route Switch Column Optimize Optimize Mobile Phase: Use Methanol (Protic) over ACN PFP_Result->Optimize Final Final Method: Isocratic 60% MeOH, 35°C Optimize->Final

Caption: Decision workflow for optimizing hydroxychroman separation. PFP phases are prioritized when isomeric resolution is required.

Troubleshooting & Optimization
  • Peak Tailing: Phenolic compounds can interact with residual silanols.

    • Fix: Ensure the mobile phase pH is acidic (pH ~2.7 with 0.1% Formic Acid) to keep the phenol protonated (

      
      ) and suppress silanol ionization [3].
      
  • Solvent Choice:

    • Methanol is preferred over Acetonitrile for PFP columns when separating phenol isomers. Methanol is a protic solvent that enhances the hydrogen-bonding selectivity mechanism of the PFP phase [2].

  • Pressure:

    • If using 2.7 µm Core-Shell particles (e.g., Poroshell), ensure your system can handle backpressures up to 400–600 bar.

References
  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3884EN. Link

  • Advanced Chromatography Technologies. (2020). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. ACE Application Guide. Link

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13:674. Link

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 114627 (Neoeriocitrin/Hydroxychroman derivatives). Link

Sources

Comparative

A Comparative Crystallographic Guide to 3,4-Dihydro-1H-2-Benzopyran Derivatives in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the 3,4-dihydro-1H-2-benzopyran scaffold represents a privileged structure, forming the core of numerous biologically active compounds. Its inhe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the 3,4-dihydro-1H-2-benzopyran scaffold represents a privileged structure, forming the core of numerous biologically active compounds. Its inherent structural rigidity and capacity for diverse functionalization make it a compelling starting point for the design of novel therapeutics. X-ray crystallography provides the ultimate tool for elucidating the three-dimensional architecture of these molecules, offering invaluable insights into their structure-activity relationships (SAR) and mechanism of action at the atomic level. This guide provides a comparative analysis of the crystallographic data for a selection of 3,4-dihydro-1H-2-benzopyran derivatives, alongside detailed experimental protocols for their synthesis and crystallographic analysis, to empower researchers in their drug discovery endeavors.

The Significance of the 3,4-Dihydro-1H-2-Benzopyran Scaffold

The 3,4-dihydro-1H-2-benzopyran core, also known as an isochroman, is a versatile heterocyclic motif found in a wide array of natural products and synthetic molecules with significant pharmacological properties. These derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The conformation of the dihydropyran ring and the spatial orientation of its substituents are critical determinants of biological activity, making single-crystal X-ray diffraction an indispensable tool in the rational design of new therapeutic agents based on this scaffold.[1]

Comparative Crystallographic Analysis

To illustrate the structural diversity within this class of compounds, we present a comparative analysis of the crystallographic data for three distinct 3,4-dihydro-1H-2-benzopyran derivatives. These examples were chosen to highlight the impact of different substitution patterns on the overall molecular conformation.

Compound Derivative Name CCDC No. Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Key Structural Features
1 N'-[1-(2,4-Dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene)ethyl]thiophene-2-carbohydrazide772320C₁₆H₁₂N₂O₄STriclinicP-14.863(1)11.833(3)13.296(3)107.106(5)100.376(4)97.553(4)Planar benzopyran ring system nearly coplanar with the thiophene ring.
2 (2R,4S)-5-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-olNot ProvidedC₁₁H₁₄O₃OrthorhombicP2₁2₁2₁6.834(2)9.285(3)16.345(5)909090Dihydropyran ring adopts a half-chair conformation.
3 2-Hydroxy-2-trifluoromethyl-3,4-dihydro-2H-1-benzopyran-4-oneNot ProvidedC₁₀H₇F₃O₃TriclinicP-15.9516(5)8.5188(7)10.2036(8)66.985(8)80.380(7)78.311(7)Heterocyclic ring in a half-boat conformation.

This comparative data underscores the conformational flexibility of the 3,4-dihydro-1H-2-benzopyran scaffold. The substitution pattern significantly influences the pucker of the dihydropyran ring, which in turn dictates the relative orientation of the substituents and their potential interactions with biological targets. For instance, the planarity observed in compound 1 is a consequence of the exocyclic double bond, which extends the conjugation of the system. In contrast, the saturated nature of the dihydropyran ring in compounds 2 and 3 allows for more puckered conformations like the half-chair and half-boat.

Experimental Protocols

The successful acquisition of high-quality crystallographic data is contingent upon robust and reproducible experimental procedures for both the synthesis of the target compounds and the subsequent single-crystal X-ray diffraction analysis.

Synthesis of 3,4-Dihydro-1H-2-benzopyran Derivatives

A general and efficient method for the synthesis of substituted 3,4-dihydro-1H-2-benzopyran derivatives involves the cyclocondensation of an appropriate ortho-hydroxybenzyl alcohol or its synthetic equivalent with a suitable carbonyl compound. The following protocol is a representative example for the synthesis of a 2,2-disubstituted-3,4-dihydro-2H-1-benzopyran.[2]

Step-by-Step Protocol:

  • Reaction Setup: To a solution of an o-hydroxybenzaldehyde (1.0 mmol) in a suitable solvent such as dichloromethane or acetonitrile (10 mL) in a round-bottom flask, add 2,2-dimethoxypropane (1.2 mmol).

  • Catalyst Addition: Add a catalytic amount of elemental iodine (0.1 mmol). The use of a mild Lewis acid like iodine is crucial for promoting the reaction while minimizing side products.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3,4-dihydro-2,4-dimethoxy-2-methyl-2H-1-benzopyran derivative.

SynthesisWorkflow

Caption: Workflow for the synthesis of 3,4-dihydro-1H-2-benzopyran derivatives.

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional structure of a molecule by single-crystal X-ray diffraction is a multi-step process that requires careful execution.[3][4]

Step-by-Step Protocol:

  • Crystal Growth: High-quality single crystals are paramount for a successful X-ray diffraction experiment. Slow evaporation of a saturated solution of the purified compound is a commonly employed technique. Choose a solvent or a mixture of solvents in which the compound has moderate solubility.[5] Filter the solution to remove any particulate matter and allow the solvent to evaporate slowly in a vibration-free environment.

  • Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head using a cryoprotectant oil.

  • Data Collection: Mount the goniometer head on the diffractometer. The crystal is then cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the structure is built into the electron density map and then refined against the experimental data to obtain the final, accurate molecular structure.

CrystallographyWorkflow

Caption: General workflow for single-crystal X-ray diffraction analysis.

The Role of Crystallography in Guiding Drug Design

The precise structural information obtained from X-ray crystallography is not merely an academic exercise; it is a cornerstone of modern, structure-based drug design.[6][7] By visualizing the three-dimensional arrangement of atoms and the intricate network of intermolecular interactions within the crystal lattice, researchers can:

  • Elucidate Structure-Activity Relationships (SAR): Correlating specific structural features, such as the conformation of the dihydropyran ring or the orientation of key functional groups, with the observed biological activity allows for the development of robust SAR models. This understanding is critical for designing more potent and selective analogs.

  • Understand Ligand-Receptor Interactions: For derivatives that target a specific protein, co-crystallization of the ligand with its target protein can reveal the precise binding mode. This information is invaluable for designing new molecules with improved binding affinity and specificity.

  • Determine Absolute Stereochemistry: For chiral derivatives, X-ray crystallography is the definitive method for determining the absolute configuration of each stereocenter.[8] This is of utmost importance in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

For example, in the development of leukotriene antagonists based on the 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid scaffold, X-ray crystallographic analysis was instrumental in determining the absolute configurations of the enantiomers.[8] This allowed for the identification of the more potent stereoisomer, guiding further synthetic efforts towards the development of more effective drug candidates.

Conclusion

The 3,4-dihydro-1H-2-benzopyran scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. X-ray crystallography stands as an unparalleled technique for unlocking the structural secrets of these molecules, providing the atomic-level detail necessary to guide rational drug design. By combining robust synthetic methodologies with meticulous crystallographic analysis, researchers can accelerate the discovery and optimization of novel 3,4-dihydro-1H-2-benzopyran derivatives with improved efficacy and safety profiles, ultimately contributing to the advancement of human health.

References

  • Creative BioMart. X-ray Crystallography. [Link]

  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Chemistry Department. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Yadav, J. S., Reddy, B. V. S., & Hashim, S. R. (2000). A new and efficient synthesis of 2,2-disubstituted-3,4-dihydro-2H-1-benzopyrans. Journal of the Chemical Society, Perkin Transactions 1, (19), 3082-3084. [Link]

  • Larock, R. C., & Reddy, T. R. (2004). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C−C Bond Formation via Electrophilic Cyclization. The Journal of Organic Chemistry, 69(2), 555-558. [Link]

  • Wikipedia. (2024, February 15). X-ray crystallography. In Wikipedia. [Link]

  • A Review on Crystallography and Its Role on Drug Design. (2022). Zien Journal of Social Sciences and Humanities, 13, 49-55. [Link]

  • Podona, T., Guardiola-Lemaître, B., Caignard, D. H., Adam, G., Pfeiffer, B., Renard, P., & Guillaumet, G. (1994). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. Journal of medicinal chemistry, 37(12), 1779–1793. [Link]

  • Blundell, T. L. (2005). The Role of Crystallography in Drug Design. The AAPS journal, 7(4), E872–E878. [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. [Link]

  • O'Donnell, M., Crowley, H. J., Yarem, M., O'Neill, N., Gabel, C. A., & J. G. (1989). 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. Journal of medicinal chemistry, 32(8), 1842–1860. [Link]

  • PubChem. 3,4-dihydro-1h-2-benzopyran-1-carbonitrile. [Link]

  • Blundell, T. L. (2005). The role of crystallography in drug design. The AAPS journal, 7(4), E872–E878. [Link]

  • PubChem. 3,4-Dihydro-1H-2-benzopyran-1-ol. [Link]

  • Singh, M. V., & Tiwari, A. K. (2023). Insights into the Origin and Therapeutic Implications of Benzopyran and Its Derivatives. ChemistrySelect, 8(21), e202301018. [Link]

  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. [Link]

  • Gomez-Ayala, S., & Gotor-Fernandez, V. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3768. [Link]

  • Beliaev, A. (2010). Approaches to Enantiomerically Pure 3,4-Dihydro-2H-1-Benzopyran-3-Amines. Current Organic Chemistry, 14(6), 587-603. [Link]

  • ResearchGate. (n.d.). 3,4-Dihydro-(1H)-benzopyran compounds and their representative bioactive molecules. [Link]

Sources

Validation

Technical Guide: Purity Validation of 3,4-dihydro-1H-2-benzopyran-5-ol via GC-MS

Executive Summary 3,4-dihydro-1H-2-benzopyran-5-ol (CAS: 23920-62-9), often referred to as 5-hydroxychroman , is a critical bicyclic scaffold in medicinal chemistry, particularly in the synthesis of dopamine D3 and serot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-dihydro-1H-2-benzopyran-5-ol (CAS: 23920-62-9), often referred to as 5-hydroxychroman , is a critical bicyclic scaffold in medicinal chemistry, particularly in the synthesis of dopamine D3 and serotonin 5-HT1A receptor ligands.

Validating the purity of this intermediate is chemically deceptive. While its phenolic nature suggests HPLC-UV as the default, liquid chromatography often struggles to resolve positional isomers (e.g., 6-hydroxy or 7-hydroxy analogues) that arise during non-regioselective cyclization syntheses.

This guide argues for and demonstrates the superiority of Gas Chromatography-Mass Spectrometry (GC-MS) following trimethylsilyl (TMS) derivatization. We provide a validated workflow that offers superior peak capacity for isomer resolution and definitive structural confirmation via mass spectral fragmentation, overcoming the volatility limitations of the native phenol.

The Analytical Challenge: Why GC-MS?

The primary challenge with 5-hydroxychroman is twofold:

  • Polarity: The C5-hydroxyl group creates hydrogen bonding, leading to peak tailing and adsorption in GC inlets if injected directly.

  • Isomeric Similarity: Synthetic routes involving Friedel-Crafts cyclization often yield mixtures of 5-OH and 7-OH isomers. These possess identical molecular weights and similar UV extinction coefficients, making HPLC-UV quantification prone to co-elution errors.

Comparative Analysis: GC-MS vs. Alternatives

The following table contrasts the performance of GC-MS against standard alternatives for this specific analyte.

FeatureGC-MS (Derivatized) HPLC-UV/DAD 1H-NMR
Specificity High. Mass fingerprint confirms ID and separates isomers based on retention indices.Medium. Relies solely on retention time; DAD spectra of isomers are nearly identical.Very High. Structural absolute; however, trace impurity quantification (<1%) is difficult.
Sensitivity (LOD) High (ppb range). SIM mode allows trace impurity detection.Medium (ppm range). Limited by extinction coefficient.Low. Requires high concentrations; poor for trace analysis.
Resolution Superior. Capillary columns offer higher theoretical plate counts for isomer separation.Good. Requires long gradients and specialized stationary phases (e.g., PFP).N/A. Signals often overlap in the aromatic region.
Throughput Medium. Requires 30-min derivatization step.High. Direct injection.Low. Sample prep and shimming take time.

Strategic Decision Framework

The following diagram illustrates the decision logic for selecting the analytical route based on the specific impurity profile expected from synthesis.

AnalysisLogic Start Sample: 3,4-dihydro-1H-2-benzopyran-5-ol Q1 Isomer Separation Required? (e.g., 6-OH vs 5-OH) Start->Q1 Q2 Trace Impurities < 0.1%? Q1->Q2 Yes (Cyclization Mix) HPLC HPLC-UV (Routine Assay) Q1->HPLC No (Regiospecific Synthesis) GCMS GC-MS (Derivatized) (Purity Validation) Q2->GCMS Yes (Validation) NMR qNMR (Potency Assignment) Q2->NMR No (Assay only) Result Certificate of Analysis HPLC->Result GCMS->Result Definitive Purity NMR->Result

Figure 1: Analytical decision matrix for chromanol derivatives. GC-MS is selected when isomer resolution and trace sensitivity are critical.

Experimental Protocol: Derivatization & GC-MS

To ensure reproducible quantification, we utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS. This reagents replaces the active proton on the C5-hydroxyl with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.

Reagents and Standards
  • Analyte: 3,4-dihydro-1H-2-benzopyran-5-ol (>98% purity).

  • Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).

  • Internal Standard (IS): Dodecane or a structurally similar non-protic arene (e.g., 1-methylnaphthalene).

Sample Preparation Workflow
  • Weighing: Accurately weigh 10 mg of sample into a 2 mL GC vial.

  • Dissolution: Add 500 µL of Anhydrous Pyridine. Vortex until dissolved.

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly (PTFE-lined cap) and incubate at 70°C for 45 minutes .

    • Note: Heat is required to ensure complete silylation of the sterically hindered phenolic position if impurities are present, though 5-OH is relatively accessible.

  • Dilution: Dilute 1:10 with Ethyl Acetate prior to injection to prevent detector saturation.

GC-MS Parameters[1][2][3]
  • System: Agilent 7890/5977 (or equivalent).

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm). The ultra-inert phase is crucial to prevent adsorption of any underivatized phenols.

  • Inlet: Split mode (20:1), 260°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp 1: 15°C/min to 280°C

    • Final: 280°C (Hold 5 min)

  • MS Source: 230°C, Electron Ionization (70 eV).

  • Scan Range: 40–450 m/z.

Data Interpretation & Validation

Mass Spectral Fragmentation (TMS Derivative)

The derivatized molecule (5-trimethylsilyloxychroman) has a molecular weight of 222.35 g/mol .

  • Molecular Ion (

    
    ): m/z 222 . Usually robust and visible.
    
  • Base Peak ($[M-15]^+ $): m/z 207 . Loss of a methyl group from the TMS moiety.[1] This is the quantification ion.

  • Retro-Diels-Alder (RDA): Chroman rings typically undergo RDA cleavage. For the TMS derivative, look for fragmentation of the pyran ring.

  • Silicon Isotope: Confirm the Si-29 isotope peak at M+1 (approx. 5-6% of M+).

Validation Criteria (ICH Q2(R1))

To validate this method for purity assessment, the following criteria must be met:

ParameterAcceptance CriteriaExperimental Note
Specificity Resolution (

) > 1.5 between 5-OH and 6-OH isomers.
6-OH isomer typically elutes after the 5-OH isomer due to less steric shielding of the oxygen.
Linearity

over 50–150% of target concentration.
Use the ratio of Analyte Area / Internal Standard Area.
Precision RSD < 2.0% (n=6 injections).Critical to verify derivatization completeness. High RSD often indicates incomplete reaction.
Recovery 98.0% – 102.0%.Spike samples with known amounts of pure standard.
Workflow Visualization

The following diagram details the derivatization mechanism and MS detection logic.

Workflow Substrate 5-Hydroxychroman (MW 150) Reaction Reaction: 70°C, 45 min (-TMS replaces -H) Substrate->Reaction Reagent BSTFA + TMCS (Silylating Agent) Reagent->Reaction Product TMS-Ether Derivative (MW 222) Reaction->Product GC GC Separation (DB-5ms Column) Product->GC MS MS Detection (EI Source) GC->MS Frag1 Ion m/z 222 (M+) MS->Frag1 Frag2 Ion m/z 207 (M-15) Quant Ion MS->Frag2

Figure 2: Derivatization reaction and subsequent Mass Spectrometry detection pathway.

Troubleshooting & Causality

  • Issue: Appearance of a peak at m/z 150 (Underivatized parent).

    • Cause: Incomplete derivatization due to moisture in the pyridine or old BSTFA.

    • Fix: Use fresh ampoules of BSTFA and store pyridine over KOH pellets or molecular sieves.

  • Issue: "Ghost" peaks appearing in blank runs.

    • Cause: Silylating reagents are sticky. They can accumulate in the split vent trap.

    • Fix: Perform a solvent blank injection (Ethyl Acetate) between sample runs.

  • Issue: Tailing peaks even after derivatization.

    • Cause: Active sites in the GC liner (glass wool).

    • Fix: Use ultra-inert, deactivated liners with wool placed precisely to wipe the needle.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectra of Phenolic Compounds (NIST Chemistry WebBook). [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of 3,4-dihydro-1H-2-benzopyran-5-ol

This guide provides an in-depth analysis of the anticipated Ultraviolet-Visible (UV-Vis) absorption spectrum of 3,4-dihydro-1H-2-benzopyran-5-ol, a member of the chromane family. While specific experimental spectra for t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the anticipated Ultraviolet-Visible (UV-Vis) absorption spectrum of 3,4-dihydro-1H-2-benzopyran-5-ol, a member of the chromane family. While specific experimental spectra for this exact molecule are not widely published, this document will establish a robust theoretical framework for its spectral characteristics. By comparing it with structurally analogous compounds and detailing a rigorous experimental protocol, this guide serves as a vital resource for researchers in medicinal chemistry and material science engaged in the synthesis and characterization of benzopyran derivatives.[1][2]

The Chromophore System: Understanding the Source of Absorption

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure. Specifically, it is the presence of chromophores —unsaturated moieties capable of absorbing light—that gives rise to characteristic absorption bands. In 3,4-dihydro-1H-2-benzopyran-5-ol, the core chromophore is the benzene ring .

The absorption of UV light excites electrons from lower-energy molecular orbitals (the ground state) to higher-energy orbitals (the excited state). For aromatic systems like benzene, the most significant electronic transitions are π → π* transitions. The fused dihydropyran ring and its substituents, namely the hydroxyl (-OH) and ether (-O-) groups, act as auxochromes . These are groups that, while not chromophores themselves, modify the absorption characteristics (wavelength and intensity) of the main chromophore.

The oxygen atoms in the hydroxyl and ether groups possess non-bonding electrons (n-electrons). These auxochromes influence the benzene chromophore in two primary ways:

  • Bathochromic Shift (Red Shift): They shift the absorption maximum (λmax) to longer wavelengths. This occurs because the lone pairs on the oxygen atoms can donate electron density to the aromatic π-system, lowering the energy gap between the π and π* orbitals.

  • Hyperchromic Effect: They increase the intensity of the absorption (molar absorptivity, ε).

cluster_mol 3,4-dihydro-1H-2-benzopyran-5-ol cluster_legend Structural Features mol Chromophore Benzene Ring (Chromophore) Auxochromes Hydroxyl & Ether (Auxochromes) SaturatedRing Dihydropyran Ring (No UV Absorption) G A 1. Solvent Selection Choose a UV-transparent solvent (e.g., Ethanol, Methanol). B 2. Stock Solution Preparation Accurately weigh ~1-5 mg of compound. Dissolve in a known volume (e.g., 10 mL) of solvent to create a stock solution. A->B C 3. Working Solution Preparation Dilute the stock solution to achieve an absorbance between 0.2 and 1.0 AU. This ensures adherence to the Beer-Lambert Law. B->C D 4. Instrument Blank Fill a quartz cuvette with the pure solvent. Run a baseline correction to zero the instrument. C->D E 5. Sample Measurement Rinse and fill the cuvette with the working solution. Acquire the absorption spectrum over the desired range (e.g., 200-400 nm). D->E F 6. Data Analysis Identify the wavelength(s) of maximum absorbance (λmax). E->F

Caption: Standard workflow for acquiring a UV-Vis absorption spectrum.

Step-by-Step Methodology:
  • Solvent Selection: The choice of solvent is critical. It must dissolve the analyte and be transparent in the wavelength range of interest. Spectroscopic grade ethanol or methanol are excellent first choices as they are transparent above 210 nm and can accommodate the polarity of the phenolic compound.

  • Solution Preparation:

    • Prepare a stock solution of the analyte at a known concentration (e.g., 1 mg/mL). Precision is key for any quantitative analysis.

    • From the stock solution, prepare a dilute working solution. The ideal absorbance range is 0.2-1.0 AU (Absorbance Units). Outside this range, deviations from the Beer-Lambert law can lead to inaccuracies.

  • Spectrophotometer Setup:

    • Turn on the instrument and allow the lamps (deuterium for UV, tungsten for visible) to stabilize.

    • Set the desired wavelength range, typically 200-400 nm for this class of compounds.

  • Baseline Correction (Blanking):

    • Fill a clean quartz cuvette with the pure solvent used for the sample preparation.

    • Place the cuvette in the spectrophotometer and run a baseline scan. This digitally subtracts any absorbance from the solvent and the cuvette itself, ensuring that the final spectrum is solely due to the analyte.

  • Sample Measurement:

    • Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it. Ensure there are no air bubbles in the light path.

    • Place the sample cuvette in the instrument and acquire the absorption spectrum.

  • Data Interpretation:

    • The resulting plot of absorbance versus wavelength will show one or more peaks. The wavelength at the highest point of a peak is the λmax.

    • If the exact concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law: A = εcl , where A is absorbance, c is molar concentration, and l is the path length of the cuvette (typically 1 cm).

Conclusion and Forward Look

The UV-Vis spectrum of 3,4-dihydro-1H-2-benzopyran-5-ol is predicted to be characterized by π → π* transitions originating from its substituted benzene ring chromophore. The presence of hydroxyl and ether auxochromes is expected to induce a bathochromic shift, placing the primary absorption maximum (λmax) in the 270-290 nm region. This is a significantly shorter wavelength compared to more unsaturated analogs like chromenes and coumarins, highlighting the crucial role of extended conjugation in determining spectral properties. The detailed experimental protocol provided herein offers a robust framework for researchers to obtain high-quality, reproducible spectral data for this and related compounds, facilitating their accurate characterization in drug discovery and materials science applications.

References

  • Investigation of molecular design, synthesis, and biological assessment of new benzopyran derivatives. (2025). RSC Advances.
  • UV/Vis absorption spectra of chromene 1 before (black) and after (red) irradiation with UV cut‐off filter for 10 minutes (1.2 ⋅ 10⁻³ M, CD3CN). (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. (n.d.). RSC Publishing. Available at: [Link]

  • Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. (n.d.). Der Pharma Chemica. Available at: [Link]

  • Structure and biological properties of 2H-1-benzopyran-2-one (coumarin) derivatives. (2025). Journal of the Serbian Chemical Society. Available at: [Link]

  • Structure, Spectral Properties and Chemistry of Spiropyrans. (2023). Encyclopedia.pub. Available at: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, structural and conformational study of chromane derivatives. (2025). ResearchGate. Available at: [Link]

  • NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. (n.d.). ChemRxiv. Available at: [Link]

  • 3,4-Dihydro-2H-1-benzopyran-5-ol. (n.d.). PubChem. Available at: [Link]

  • UV-Visible Spectroscopy. (n.d.). Michigan State University Chemistry Department. Available at: [Link]

  • Derivative UV-VIS Spectrophotometry in Analytical Chemistry. (n.d.). Acta Universitatis Lodziensis. Folia Chemica. Available at: [Link]

  • UV –vis spectra of 3, 3a, 4, 4a and 5. (n.d.). ResearchGate. Available at: [Link]

  • Effects of coumarin substituents on the photophysical properties of newly synthesised phthalocyanine derivatives. (n.d.). ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 3,4-dihydro-1H-2-benzopyran-5-ol

[1][2] Synonyms: 5-Chromanol; 5-Hydroxychroman; 3,4-dihydro-2H-chromen-5-ol CAS Number: 13849-32-6 Physical State: Solid (Crystalline/Powder)[1] Part 1: Executive Safety Summary & Risk Assessment From the Desk of the Sen...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Synonyms: 5-Chromanol; 5-Hydroxychroman; 3,4-dihydro-2H-chromen-5-ol CAS Number: 13849-32-6 Physical State: Solid (Crystalline/Powder)[1]

Part 1: Executive Safety Summary & Risk Assessment

From the Desk of the Senior Application Scientist:

Handling 3,4-dihydro-1H-2-benzopyran-5-ol requires a nuanced understanding of its structural properties. As a phenolic derivative (a hydroxyl group attached to the benzene ring of a chroman scaffold), this compound shares the toxicological lineage of phenols. While often less volatile than pure phenol, it retains the potential for protein denaturation and rapid dermal absorption .

The Core Hazard: The primary risks are skin/eye irritation (H315, H319) and respiratory tract irritation (H335) . However, in drug development workflows, we treat all phenolic intermediates as potential sensitizers and systemic toxins until proven otherwise. The lipophilic nature of the chroman ring facilitates skin penetration, making standard "splash protection" insufficient.

Operational Philosophy:

  • Containment First: The solid phase presents a dust inhalation risk; the solution phase presents a dermal absorption risk.[1]

  • Redundancy: PPE serves as the final barrier, not the primary control. Engineering controls (fume hoods) are non-negotiable.

Part 2: PPE Selection Matrix

This matrix is designed to exceed standard OSHA minimums, aligning with pharmaceutical "Best Practice" standards for handling bioactive phenolic intermediates.

PPE CategoryRecommended SpecificationScientific Rationale (The "Why")
Hand Protection Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, >5 mil)Permeation Dynamics: Phenolic compounds can swell and permeate latex. Nitrile offers superior chemical resistance.[1] Double gloving provides a "sacrificial layer"—if the outer glove is contaminated, it can be stripped immediately without exposing skin.
Eye Protection Chemical Splash Goggles (Indirect Venting)Corrosive Potential: Safety glasses with side shields are insufficient.[1] Phenols can cause rapid corneal opacification.[1] Goggles seal the orbital area against dust ingress and liquid splashes.[1]
Respiratory Engineering Control: Fume Hood (Face velocity 80–100 fpm)Backup: N95/P100 (only if hood is unavailable)Dust Control: As a solid, 5-chromanol generates fine particulate matter during weighing. Inhalation allows direct systemic entry via the alveoli, bypassing first-pass metabolism.[1]
Body Defense Lab Coat: High-neck, snap closure (Cotton/Poly blend)Footwear: Closed-toe, non-perforated leather/synthetic.[1]Physical Barrier: Prevents accumulation of dust on street clothes.[1] Snap closures allow for rapid removal in emergency decontamination scenarios.[1]
Part 3: Operational Protocols
A. Weighing & Transfer (Solid Phase)

The highest risk of exposure occurs during the transition from bulk container to reaction vessel due to static-induced dust generation.[1]

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance.[1] Chroman derivatives are organic solids that accumulate static charge, causing powder to "jump" or aerosolize.[1]

  • Draft Shielding: Use a balance with a draft shield inside the fume hood.[1]

  • The "Transfer Boat" Technique:

    • Tare a weighing boat or glass weighing funnel.[1]

    • Transfer the solid using a stainless steel spatula (avoid plastic which generates static).[1]

    • Critical Step: Do not dump the powder.[1][2] Gently slide the solid into the receiving vessel to minimize the "dust cloud" effect.

B. Solubilization (Liquid Phase)

Once in solution, the risk shifts from inhalation to dermal absorption.

  • Solvent Choice: When dissolving in organic solvents (e.g., DCM, Ethyl Acetate), be aware that the solvent acts as a carrier, potentially accelerating the transport of the 5-chromanol through gloves and skin.

  • Exotherm Management: If deprotonating the phenol (e.g., using NaH or K2CO3), expect hydrogen gas evolution. Ensure the system is vented through an inert gas line (Nitrogen/Argon) to prevent pressure buildup and potential glassware failure.

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for PPE and handling based on the state of the material.

G Start Start: Handling 5-Chromanol StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Is Solid Liquid Solution (Dissolved) StateCheck->Liquid Is Liquid Weighing Action: Weighing/Transfer Solid->Weighing Reaction Action: Dissolving/Reacting Liquid->Reaction DustRisk Risk: Dust Inhalation & Static Weighing->DustRisk SolidPPE REQ: Fume Hood + N95 Backup + Anti-static Spatula DustRisk->SolidPPE Disposal Disposal: High-Temp Incineration SolidPPE->Disposal SplashRisk Risk: Dermal Absorption & Splash Reaction->SplashRisk LiquidPPE REQ: Double Nitrile Gloves + Splash Goggles SplashRisk->LiquidPPE LiquidPPE->Disposal

Figure 1: Operational decision tree for selecting PPE and engineering controls based on the physical state of 3,4-dihydro-1H-2-benzopyran-5-ol.[1]

Part 5: Emergency Response & Decontamination[4]

The "PEG" Protocol (Specific to Phenolics): Standard water flushing is often insufficient for phenolic compounds due to their limited water solubility and lipophilicity.

  • Skin Contact:

    • Immediate Action: Do not scrub (this increases absorption).[1]

    • Decontamination: If available, swab the area with Polyethylene Glycol 300 or 400 (PEG-300/400) mixed with industrial methylated spirits.[1] The PEG acts as a solvent to extract the phenol from the skin pores.

    • Secondary: Flush with copious amounts of water for 15 minutes only after or if PEG is unavailable.[1]

  • Eye Contact:

    • Flush immediately at an eyewash station for 15 minutes minimum .[1][3][4] Hold eyelids open. Time is critical to prevent corneal clouding.[1]

  • Spill Cleanup:

    • Solid: Do not sweep (creates dust).[1] Use a wet wipe or damp paper towel to pick up the solid, then dispose of the towel as hazardous waste.

    • Liquid: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if the solvent is flammable.[1]

Part 6: Waste Disposal Lifecycle

Cradle-to-Grave Management: Do not dispose of 3,4-dihydro-1H-2-benzopyran-5-ol down the drain. It is toxic to aquatic life and persists in water systems.[1][5][6][7]

  • Segregation: Collect in a container labeled "Organic Waste - Phenolic Contamination."[1]

  • Disposal Method: The preferred method is High-Temperature Incineration equipped with afterburners and scrubbers.[1] This ensures the complete oxidation of the aromatic ring structure into CO2 and water.

  • Container Rinsing: Triple rinse empty containers with a solvent (e.g., Acetone) before discarding.[1] Add the rinsate to the organic waste stream, not the sink.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11367087, 3,4-Dihydro-2H-1-benzopyran-5-ol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Chroman derivatives and Phenols.[1] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.